molecular formula C24H38N7O17P3S B1242082 Acryloyl-CoA CAS No. 5776-58-9

Acryloyl-CoA

Cat. No.: B1242082
CAS No.: 5776-58-9
M. Wt: 821.6 g/mol
InChI Key: POODSGUMUCVRTR-IEXPHMLFSA-N
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Description

Acryloyl-CoA (Acrylyl-Coenzyme A) is a crucial intermediate metabolite in several biochemical pathways, particularly in microbial metabolism. It serves as a key substrate for studying the function of enzymes like acrylyl-CoA reductase, which catalyzes its NADPH-dependent reduction to propionyl-CoA . This reaction is essential in the 3-hydroxypropionate assimilation pathway of bacteria such as Rhodobacter sphaeroides and in autotrophic CO2 fixation cycles found in Archaea like Metallosphaera sedula . Furthermore, this compound is a central intermediate in the metabolism and detoxification of acrylate in dimethylsulfoniopropionate (DMSP)-catabolizing marine bacteria . In these organisms, it is the substrate for this compound hydratase (AcuH), which hydrates it to form 3-hydroxypropionyl-CoA (3-HP-CoA) . Research into these pathways is vital for understanding global sulfur and carbon cycles . The compound's high reactivity and toxicity to cells if accumulated make it a critical compound for investigating metabolic regulation and detoxification mechanisms . This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h4,11-13,17-19,23,34-35H,1,5-10H2,2-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POODSGUMUCVRTR-IEXPHMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acrylyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5776-58-9
Record name Acryloyl-CoA
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Record name Acryloyl-coenzyme A
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Record name ACRYLOYL-COA
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acrylyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Acryloyl-CoA in the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Freiburg, Germany – December 19, 2025 – Acryloyl-CoA has been identified as a critical intermediate in the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, a key carbon fixation pathway in thermoacidophilic archaea. This technical guide provides an in-depth analysis of the function of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the metabolic pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, metabolic engineering, and biochemistry.

The 3-HP/4-HB cycle is one of the six known pathways for autotrophic carbon dioxide fixation and is particularly noted for its energy efficiency in extreme environments.[1] The cycle is responsible for the conversion of inorganic carbon into essential organic molecules for cellular growth and energy.[1] Within this intricate metabolic network, this compound serves as a pivotal molecule, linking the initial carboxylation and reduction steps to the subsequent formation of key intermediates.

This compound: A Key Intermediate in the 3-HP/4-HB Cycle

This compound is formed through the dehydration of 3-hydroxypropionyl-CoA, a reaction catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase.[2] This enzymatic step is crucial for preparing the carbon skeleton for the subsequent reduction. Following its formation, this compound is then reduced to propionyl-CoA by the NADPH-dependent enzyme this compound reductase. This reduction is a vital step in the pathway that ultimately leads to the regeneration of acetyl-CoA and the net fixation of carbon dioxide. The sequence involving this compound is a key part of the conversion of 3-hydroxypropionate to propionyl-CoA.[3]

The enzymes responsible for the transformation of this compound are highly specific and play a significant role in the overall efficiency of the 3-HP/4-HB cycle. The archaeon Metallosphaera sedula is a model organism for studying this pathway, and much of the available kinetic data has been derived from studies of its enzymes.[2][4]

Quantitative Analysis of Key Enzymes

The following tables summarize the kinetic parameters for 3-hydroxypropionyl-CoA dehydratase and this compound reductase, the two enzymes directly involved in the metabolism of this compound in the 3-HP/4-HB cycle.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
3-Hydroxypropionyl-CoA DehydrataseMetallosphaera sedula3-Hydroxypropionyl-CoA109 ± 51.18 ± 0.02[5]
This compound ReductaseMetallosphaera sedulaThis compound1.5Not Reported[4]
This compound ReductaseRhodobacter sphaeroidesThis compound1.5Not Reported[4]
This compound ReductaseRhodobacter sphaeroidesNADPH28Not Reported[4]

Visualizing the Pathway

To better understand the flow of the 3-hydroxypropionate/4-hydroxybutyrate cycle and the central position of this compound, the following diagrams are provided.

G cluster_cycle 3-Hydroxypropionate/4-Hydroxybutyrate Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase (2 CO2 in) Malonate semialdehyde Malonate semialdehyde Malonyl-CoA->Malonate semialdehyde Malonyl-CoA reductase 3-Hydroxypropionate 3-Hydroxypropionate Malonate semialdehyde->3-Hydroxypropionate 3-Hydroxypropionate dehydrogenase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase This compound This compound 3-Hydroxypropionyl-CoA->this compound 3-Hydroxypropionyl-CoA dehydratase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA this compound reductase (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA-> (S)-Methylmalonyl-CoA Propionyl-CoA carboxylase (R)-Methylmalonyl-CoA (R)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA-> (R)-Methylmalonyl-CoA Methylmalonyl-CoA epimerase Succinyl-CoA Succinyl-CoA (R)-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase Succinate semialdehyde Succinate semialdehyde Succinyl-CoA->Succinate semialdehyde Succinyl-CoA reductase 4-Hydroxybutyrate 4-Hydroxybutyrate Succinate semialdehyde->4-Hydroxybutyrate 4-Hydroxybutyrate dehydrogenase 4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA 4-Hydroxybutyrate->4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA synthetase Crotonyl-CoA Crotonyl-CoA 4-Hydroxybutyryl-CoA->Crotonyl-CoA 4-Hydroxybutyryl-CoA dehydratase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonase Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA dehydrogenase Acetoacetyl-CoA->Acetyl-CoA Acetyl-CoA C-acetyltransferase (1 Acetyl-CoA out for biosynthesis) Acetoacetyl-CoA->Acetyl-CoA

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic data. The following are protocols for key enzymes involved in this compound metabolism as described in the literature for Metallosphaera sedula.

Assay for 3-Hydroxypropionyl-CoA Dehydratase Activity

This assay is a coupled spectrophotometric assay.[6]

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 8.6) or 100 mM MES-NaOH (pH 6.0)

  • 20 mM MgCl₂

  • 3 mM ATP

  • 0.1 mM CoA

  • 0.5 mM NADPH

  • 1 mM 3-hydroxypropionate

  • 0.1 units of recombinant 3-hydroxypropionyl-CoA synthetase

  • 0.2 units of recombinant this compound reductase

  • Purified 3-hydroxypropionyl-CoA dehydratase enzyme

Procedure:

  • The reaction is initiated by the addition of the purified 3-hydroxypropionyl-CoA dehydratase.

  • The formation of this compound by the dehydratase is followed by its NADPH-dependent reduction to propionyl-CoA by the addition of this compound reductase.

  • The decrease in absorbance at 365 nm due to NADPH oxidation is monitored at 65°C.

  • Kinetic parameters are determined by varying the concentration of 3-hydroxypropionyl-CoA (0.025 to 0.15 mM) while keeping other substrates saturated.[6]

Assay for this compound Reductase Activity

This assay measures the oxidation of NADPH spectrophotometrically.[7]

Reaction Mixture:

  • 100 mM MOPS-KOH buffer (pH 7.0)

  • 0.1 mM this compound

  • 0.35 mM NADPH

  • Purified this compound reductase enzyme

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The decrease in absorbance at 365 nm is monitored at 30°C.[7]

  • Kinetic parameters are determined by varying the concentrations of this compound and NADPH.[7]

For a coupled assay where this compound is synthesized in situ:[4]

Reaction Mixture:

  • 100 mM MOPS-KOH (pH 7.0)

  • 10 mM MgCl₂

  • 3 mM ATP

  • 0.1 mM CoA

  • 20 mM acrylate

  • 0.04 units of recombinant S. tokodaii 3-hydroxypropionyl-CoA synthetase

  • 0.35 mM NADPH

  • Purified this compound reductase enzyme

Procedure:

  • The mixture is incubated for 3 minutes to allow for the synthesis of this compound.

  • The reaction is started by the addition of the this compound reductase.

  • The oxidation of NADPH is followed spectrophotometrically at 365 nm.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the characterization of enzymes involved in the 3-HP/4-HB cycle.

G cluster_workflow Enzyme Characterization Workflow Gene Identification Gene Identification Cloning and Expression Cloning and Expression Gene Identification->Cloning and Expression Protein Purification Protein Purification Cloning and Expression->Protein Purification Enzyme Assay Development Enzyme Assay Development Protein Purification->Enzyme Assay Development Structural Analysis Structural Analysis Protein Purification->Structural Analysis Kinetic Analysis Kinetic Analysis Enzyme Assay Development->Kinetic Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation

References

The Architecture of Acryloyl-CoA Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Archaeal and Bacterial Pathways for Drug Development Professionals, Scientists, and Researchers.

Introduction

Acryloyl-CoA is a pivotal, highly reactive intermediate in the metabolism of a diverse range of microorganisms. Its biosynthesis is integral to unique carbon fixation pathways in archaea and various fermentation processes in bacteria. Understanding the intricate enzymatic machinery responsible for the formation of this unsaturated thioester is paramount for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in archaea and bacteria, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical networks.

This compound Biosynthesis in Archaea: The 3-Hydroxypropionate (B73278)/4-Hydroxybutyrate (3HP/4HB) Cycle

Certain thermoacidophilic archaea, most notably Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle for autotrophic carbon fixation.[1][2][3] This pathway is distinguished by its thermostability and high catalytic efficiency.[2][4] The formation of this compound is a critical step within this cycle, catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase.

The synthesis of this compound in this context begins with the activation of 3-hydroxypropionate to 3-hydroxypropionyl-CoA, followed by the dehydration reaction. The key enzymes involved are:

  • 3-Hydroxypropionyl-CoA Synthetase (HPCS): This enzyme catalyzes the ATP-dependent formation of 3-hydroxypropionyl-CoA from 3-hydroxypropionate and Coenzyme A.[3][5]

  • 3-Hydroxypropionyl-CoA Dehydratase (HPCD): A member of the enoyl-CoA hydratase family, HPCD catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to yield this compound.[5][6]

  • This compound Reductase (ACR): This enzyme subsequently reduces this compound to propionyl-CoA using NADPH as the electron donor.[5][6]

Signaling Pathway

Archaea_3HP_4HB_Cycle 3-Hydroxypropionate 3-Hydroxypropionate HPCS 3-Hydroxypropionyl-CoA Synthetase (HPCS) 3-Hydroxypropionate->HPCS ATP, CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA HPCD 3-Hydroxypropionyl-CoA Dehydratase (HPCD) 3-Hydroxypropionyl-CoA->HPCD This compound This compound ACR This compound Reductase (ACR) This compound->ACR Propionyl-CoA Propionyl-CoA HPCS->3-Hydroxypropionyl-CoA AMP, PPi HPCD->this compound H₂O ACR->Propionyl-CoA NADPH -> NADP⁺

Caption: this compound formation in the archaeal 3HP/4HB cycle.

Quantitative Data
EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min⁻¹·mg⁻¹)Specific Activity (µmol·min⁻¹·mg⁻¹)kcat (s⁻¹)Reference
3-Hydroxypropionyl-CoA Synthetase (HPCS)Metallosphaera sedula3-Hydroxypropionate18018--[3][4]
ATP45---[3]
3-Hydroxypropionyl-CoA Dehydratase (HPCD)Metallosphaera sedula3-Hydroxypropionyl-CoA1096 ± 51.186 ± 0.02 (U/mg)2.4 - 3.1-[5][7]
This compound Reductase (ACR)Metallosphaera sedulaThis compound~3-18.713[5]
NADPH36---[5]
This compound Reductase (AcuI)Rhodobacter sphaeroidesThis compound1.5--45-80[2]
NADPH28---[2]

This compound Biosynthesis in Bacteria

In the bacterial domain, this compound is a key intermediate in several metabolic pathways, most notably in the fermentation of lactate (B86563) to propionate, a process referred to as the "acrylate pathway". This pathway is prominent in anaerobic bacteria such as Megasphaera elsdenii and Clostridium propionicum.[8][9] Additionally, engineered pathways in bacteria like Escherichia coli for the production of acrylic acid from glycerol (B35011) also proceed via an this compound intermediate.

The Acrylate Pathway of Lactate Fermentation

This pathway involves the conversion of lactate to lactyl-CoA, which is then dehydrated to this compound. The key enzymes are:

  • Propionyl-CoA Transferase (PCT): This enzyme catalyzes the transfer of Coenzyme A from propionyl-CoA to lactate, forming lactyl-CoA.[9]

  • Lactyl-CoA Dehydratase (LCD): This enzyme catalyzes the dehydration of lactyl-CoA to this compound.[10][11]

  • This compound Reductase (ACR): Similar to the archaeal enzyme, this reductase catalyzes the reduction of this compound to propionyl-CoA. In some bacteria, this is an NADH-dependent enzyme.

Signaling Pathway

Bacteria_Acrylate_Pathway Lactate Lactate PCT Propionyl-CoA Transferase (PCT) Lactate->PCT Lactyl-CoA Lactyl-CoA LCD Lactyl-CoA Dehydratase (LCD) Lactyl-CoA->LCD This compound This compound ACR This compound Reductase (ACR) This compound->ACR Propionyl-CoA Propionyl-CoA Propionyl-CoA->PCT Propionate Propionate PCT->Lactyl-CoA PCT->Propionate LCD->this compound H₂O ACR->Propionyl-CoA NADH -> NAD⁺ Propionyl_CoA_Synthase cluster_0 Propionyl-CoA Synthase (Trifunctional Enzyme) Ligase_Domain CoA Ligase Domain Hydratase_Domain Enoyl-CoA Hydratase Domain 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA Ligase_Domain->3-Hydroxypropionyl-CoA Reductase_Domain Enoyl-CoA Reductase Domain This compound This compound Hydratase_Domain->this compound Propionyl-CoA Propionyl-CoA Reductase_Domain->Propionyl-CoA NADPH -> NADP⁺ 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionate->Ligase_Domain ATP, CoA 3-Hydroxypropionyl-CoA->Hydratase_Domain This compound->Reductase_Domain Experimental_Workflow Start Microbial Culture (Archaea or Bacteria) Cell_Harvest Cell Harvesting & Lysis Start->Cell_Harvest Crude_Extract Crude Cell Extract Cell_Harvest->Crude_Extract Metabolite_Extraction Metabolite Extraction Cell_Harvest->Metabolite_Extraction Purification Protein Purification (e.g., Chromatography) Crude_Extract->Purification Enzyme_Assay Enzyme Activity Assays (Spectrophotometric) Crude_Extract->Enzyme_Assay Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Purified_Enzyme->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Data_Integration Data Integration & Pathway Modeling Kinetic_Analysis->Data_Integration HPLC_Analysis HPLC or LC-MS Analysis of Acyl-CoAs Metabolite_Extraction->HPLC_Analysis HPLC_Analysis->Data_Integration

References

Acryloyl-CoA as a key intermediate in propionate metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate (B1217596), a short-chain fatty acid, is a crucial metabolite in various biological systems, originating from the breakdown of odd-chain fatty acids, certain amino acids, and microbial fermentation. Its metabolism is vital for cellular energy and carbon homeostasis. While the methylmalonyl-CoA pathway is a well-established route for propionate catabolism in many organisms, including mammals, the acryloyl-CoA pathway represents an alternative and equally significant metabolic route, particularly in various microbial species. This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in propionate metabolism. It delves into the enzymatic reactions, regulatory mechanisms, and comparative biochemistry of the pathway across different organisms. Furthermore, this guide presents quantitative data on enzyme kinetics and detailed experimental protocols for the study of this pathway, alongside diagrammatic representations of the metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, offering insights into potential therapeutic targets and biotechnological applications.

Introduction to Propionate Metabolism

Propionate metabolism is a central metabolic hub with implications for health and disease. In mammals, propionate is primarily derived from the gut microbiota and the catabolism of amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids[1][2]. Dysregulation of propionate metabolism can lead to serious metabolic disorders, such as propionic acidemia[3][4]. Microorganisms exhibit a remarkable diversity in their pathways for both producing and catabolizing propionate[5].

Two major pathways for propionate catabolism have been extensively studied:

  • The Methylmalonyl-CoA Pathway: This is the primary pathway in vertebrates and some bacteria. It involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to the TCA cycle intermediate, succinyl-CoA[2][5][6]. This pathway is dependent on biotin (B1667282) and vitamin B12[5][6].

  • The this compound Pathway: This pathway, also known as the acrylate (B77674) pathway, is prevalent in various anaerobic and facultative anaerobic bacteria, such as Clostridium propionicum and Megasphaera elsdenii[7][8]. It involves the direct reduction of this compound to propionyl-CoA.

This guide will focus on the intricacies of the this compound pathway, highlighting its key intermediate, this compound.

The this compound Pathway: A Detailed Overview

The this compound pathway provides a direct route for the interconversion of lactate (B86563) and propionate, with this compound serving as the central intermediate. This pathway is particularly important in microbial fermentation processes[7][8][9].

The core reactions of the pathway are as follows:

  • Lactate to Lactoyl-CoA: The pathway often starts with lactate, which is first activated to lactoyl-CoA. This activation can be catalyzed by a CoA transferase, such as propionyl-CoA:lactate CoA-transferase.

  • Lactoyl-CoA to this compound: Lactoyl-CoA is then dehydrated by the enzyme lactoyl-CoA dehydratase to form this compound[7][10].

  • This compound to Propionyl-CoA: The key reductive step is the conversion of this compound to propionyl-CoA, catalyzed by This compound reductase [7][11][12]. This reaction typically utilizes NADH or NADPH as the reducing equivalent[11][12][13].

Propionyl-CoA can then be converted to propionate or enter other metabolic pathways.

Diagram of the this compound Pathway

Acryloyl_CoA_Pathway Lactate Lactate Lactyl_CoA Lactoyl-CoA Lactate->Lactyl_CoA Propionyl-CoA Transferase Acryloyl_CoA This compound Lactyl_CoA->Acryloyl_CoA Lactoyl-CoA Dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA This compound Reductase (NADH/NADPH) Propionate Propionate Propionyl_CoA->Propionate CoA Transferase

Caption: The this compound pathway for propionate metabolism.

Key Enzymes of the this compound Pathway

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its key enzymes.

Lactoyl-CoA Dehydratase (EC 4.2.1.54)

This enzyme catalyzes the reversible dehydration of (R)-lactoyl-CoA to this compound[14]. It is a crucial enzyme in the fermentation of lactate to propionate in several anaerobic bacteria[7].

This compound Reductase (EC 1.3.1.84)

This compound reductase is the rate-limiting enzyme in the reductive branch of the pathway, catalyzing the conversion of this compound to propionyl-CoA. To date, three different classes of this enzyme have been identified, varying in their electron donor specificity (NADH or NADPH) and subunit composition[12].

  • NADPH-dependent this compound Reductases: Found in organisms like Rhodobacter sphaeroides, these enzymes are highly specific for NADPH and exhibit a very low Km for this compound[11][15][16].

  • NADH-dependent this compound Reductases: Characterized in Clostridium propionicum, this enzyme is a complex of propionyl-CoA dehydrogenase and an electron-transferring flavoprotein (ETF)[13].

Quantitative Data

Understanding the quantitative aspects of the this compound pathway is essential for metabolic modeling and engineering. The following tables summarize key kinetic parameters for enzymes in this pathway.

Table 1: Kinetic Parameters of this compound Reductases
OrganismEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Electron DonorReference
Rhodobacter sphaeroidesAcuIThis compound1.58.65.7NADPH[15]
Ruegeria pomeroyiSPO_1914This compound<345-80>15NADPH[15][16]
Escherichia coliYhdHThis compound<345-80>15NADPH[15][16]
Clostridium propionicumThis compound ReductaseThis compound2 ± 14.52.25NADH[17]
Table 2: Kinetic Parameters of Propionyl-CoA Synthetase (PrpE) from Salmonella enterica
SubstrateKm (µM)kcat (s-1)kcat/Km (mM-1s-1)
Propionate1903121644
ATP57--
CoA215--
Data from Horswill & Escalante-Semerena (2002)[12][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Protocol 1: Spectrophotometric Assay for this compound Reductase Activity

This assay measures the activity of this compound reductase by monitoring the oxidation of NAD(P)H spectrophotometrically.

Principle: The decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) is directly proportional to the rate of this compound reduction.

Materials:

  • Spectrophotometer capable of reading at 340 nm or 365 nm

  • Cuvettes (1 cm path length)

  • Reaction Buffer: 100 mM MOPS-KOH (pH 7.0)

  • 100 mM MgCl₂

  • 100 mM ATP

  • 10 mM Coenzyme A (CoA)

  • 1 M Acrylate solution

  • 10 mM NAD(P)H

  • Purified 3-hydroxypropionyl-CoA synthetase (for in situ generation of this compound)

  • Purified this compound Reductase or cell-free extract

Procedure:

  • Prepare a reaction mixture (final volume 0.5 mL) in a cuvette containing:

    • 100 mM MOPS-KOH (pH 7.0)

    • 10 mM MgCl₂

    • 3 mM ATP

    • 0.1 mM CoA

    • 20 mM Acrylate

    • 0.35 mM NAD(P)H

    • Sufficient amount of 3-hydroxypropionyl-CoA synthetase (to ensure it is not rate-limiting)

  • Incubate the mixture at 30°C for 5 minutes to allow for the in situ synthesis of this compound.

  • Initiate the reaction by adding the purified this compound reductase or cell-free extract.

  • Immediately monitor the decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (ε₃₄₀ = 6,220 M⁻¹cm⁻¹; ε₃₆₅ = 3,400 M⁻¹cm⁻¹).

Diagram of this compound Reductase Assay Workflow

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl2, ATP, CoA, Acrylate, NAD(P)H, 3-HP-CoA Synthetase) Incubate Incubate at 30°C (In situ this compound synthesis) Prep_Mix->Incubate Add_Enzyme Add this compound Reductase Incubate->Add_Enzyme Monitor_Abs Monitor Absorbance Decrease (340nm or 365nm) Add_Enzyme->Monitor_Abs Calculate_Activity Calculate Enzyme Activity Monitor_Abs->Calculate_Activity

Caption: Workflow for the spectrophotometric assay of this compound Reductase.

Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of short-chain acyl-CoAs, including this compound and propionyl-CoA, from biological samples.

Principle: Acyl-CoAs are extracted from cells or tissues and then separated by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Biological sample (cell culture, tissue homogenate)

Procedure:

  • Quenching and Extraction:

    • Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.

    • Add ice-cold extraction solvent to the frozen sample.

    • Homogenize or vortex vigorously.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient of Mobile Phase A and B to separate the acyl-CoAs. A typical gradient might be: 5% B for 2 min, ramp to 95% B over 10 min, hold for 5 min, then re-equilibrate.

    • The mass spectrometer should be operated in positive ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific acyl-CoAs based on their precursor and product ion masses.

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

Diagram of Acyl-CoA Quantification Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench Quench Metabolism (Liquid Nitrogen) Extract Extract Acyl-CoAs (Cold Solvent) Quench->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Inject Inject Extract onto LC Column Centrifuge->Inject Separate Separate Acyl-CoAs (Reverse-Phase Chromatography) Inject->Separate Detect Detect and Quantify (Tandem Mass Spectrometry) Separate->Detect Quantify Quantify Concentrations (Internal Standards) Detect->Quantify

Caption: Workflow for the quantification of Acyl-CoA species by LC-MS/MS.

Protocol 3: ¹³C-Metabolic Flux Analysis (MFA) of Propionate Metabolism

This protocol provides a general framework for using stable isotope tracers to quantify the metabolic fluxes through the this compound and other related pathways.

Principle: Cells are cultured with a ¹³C-labeled substrate (e.g., [¹³C₃]-propionate or [¹³C₃]-lactate). The incorporation of ¹³C into downstream metabolites is measured by MS or NMR. This labeling information, combined with a stoichiometric model of metabolism, is used to calculate intracellular fluxes.

Materials:

  • Cell culture medium with ¹³C-labeled substrate

  • Cell culture system (e.g., flasks, bioreactor)

  • Metabolite extraction reagents (as in Protocol 2)

  • GC-MS or LC-MS/MS for measuring mass isotopomer distributions (MIDs)

  • MFA software (e.g., INCA, Metran)

Procedure:

  • Isotopic Labeling Experiment:

    • Culture cells in a medium containing the ¹³C-labeled tracer until isotopic steady state is reached.

    • Harvest cells and quench metabolism rapidly.

    • Extract intracellular metabolites.

  • MID Measurement:

    • Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the MIDs of key intermediates in propionate metabolism (e.g., lactate, propionate, succinate, amino acids).

  • Flux Calculation:

    • Input the measured MIDs and extracellular flux rates (e.g., substrate uptake, product secretion) into an MFA software package.

    • Use the software to estimate the intracellular metabolic fluxes that best fit the experimental data.

  • Statistical Analysis:

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Relevance and Drug Development Opportunities

The this compound pathway and its enzymes represent potential targets for antimicrobial drug development, particularly against pathogenic bacteria that rely on this pathway for their metabolism. For instance, inhibiting this compound reductase could disrupt propionate metabolism and potentially lead to the accumulation of toxic intermediates.

Furthermore, understanding the interplay between the this compound and methylmalonyl-CoA pathways is crucial for developing therapies for metabolic disorders like propionic acidemia. Modulating the flux through these pathways could offer novel therapeutic strategies. Recent research has explored targeting bacterial propionate metabolism with small molecule inhibitors[3][17][19].

Conclusion

This compound is a pivotal intermediate in an important alternative pathway for propionate metabolism. The this compound pathway, with its distinct enzymatic machinery, offers a fascinating area of study with implications for microbial physiology, biotechnology, and medicine. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this metabolic route and to explore its potential for therapeutic and industrial applications. As our understanding of metabolic networks continues to grow, the significance of pathways like the this compound pathway in the broader context of cellular metabolism will undoubtedly become even more apparent.

References

The Enzymatic Dehydration of 3-Hydroxypropionyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-hydroxypropionyl-CoA (3-HP-CoA) to acryloyl-CoA is a critical step in several metabolic pathways, most notably the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle for autotrophic carbon fixation in certain archaea.[1][2][3] This dehydration reaction is catalyzed by the enzyme 3-hydroxypropionyl-CoA dehydratase (HPCD). Understanding the intricacies of this enzyme, including its kinetics, mechanism, and the experimental methodologies for its study, is paramount for applications in metabolic engineering, synthetic biology, and drug development. This guide provides an in-depth overview of the core aspects of this enzymatic conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Enzyme: 3-Hydroxypropionyl-CoA Dehydratase (EC 4.2.1.116)

3-Hydroxypropionyl-CoA dehydratase is a member of the enoyl-CoA hydratase family.[1][2] It catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to form this compound.[1][2] This reaction introduces a carbon-carbon double bond, a key transformation in the metabolic pathway.

Metabolic Context: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

The conversion of 3-HP-CoA to this compound is a key step in the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, an autotrophic CO2 fixation pathway found in various Crenarchaea, such as Metallosphaera sedula.[1][2][4] This cycle is notable for its thermostability and potential for rapid kinetics, making its enzymes, including HPCD, targets for biotechnological applications.[4] In this pathway, the formation of this compound is followed by its reduction to propionyl-CoA by this compound reductase.[1][2]

In some organisms, such as Chloroflexus aurantiacus, the three steps of converting 3-hydroxypropionate to propionyl-CoA are catalyzed by a large trifunctional enzyme, propionyl-CoA synthase.[1] However, in organisms like M. sedula, these reactions are catalyzed by three distinct enzymes.[1][2]

metabolic_pathway cluster_3hp_conversion Reductive Conversion of 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionate 3-HP-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-HP-CoA 3-Hydroxypropionyl-CoA Synthetase This compound This compound 3-HP-CoA->this compound 3-Hydroxypropionyl-CoA Dehydratase (HPCD) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA this compound Reductase

Figure 1: Enzymatic cascade for the conversion of 3-Hydroxypropionate to Propionyl-CoA.
Enzyme promiscuity

Interestingly, in some Crenarchaeota and Thaumarchaeota, the 3-hydroxypropionyl-CoA dehydratase exhibits promiscuity and also functions as a crotonyl-CoA hydratase.[5] This dual functionality highlights the evolutionary adaptation of enzymes within metabolic pathways.[5]

Quantitative Data: Kinetic Parameters

The kinetic parameters of 3-hydroxypropionyl-CoA dehydratase have been characterized in several studies. The following tables summarize the key quantitative data for the enzyme from Metallosphaera sedula.

Table 1: Kinetic Parameters for 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

SubstrateKm (mM)Vmax (μmol min-1 mg-1)kcat/Km (s-1 mM-1)Temperature (°C)pHReference
3-Hydroxypropionyl-CoA0.0753852,64075 (extrapolated)7.5 (at 65°C)[5]
(S)-3-Hydroxybutyryl-CoA0.07534-407.7[6]

Table 2: Substrate Specificity of Recombinant 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

SubstrateRelative Activity (%)
3-Hydroxypropionyl-CoA100
(S)-3-Hydroxybutyryl-CoA~100
(R)-3-Hydroxybutyryl-CoANo activity

Data adapted from Teufel et al., 2009.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of 3-hydroxypropionyl-CoA dehydratase.

Purification of Recombinant 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

This protocol describes the purification of the heterologously expressed enzyme from E. coli.[1]

A. Preparation of Cell Extract:

  • Suspend frozen E. coli cells (expressing the dehydratase gene) in 10 mM Tris-HCl (pH 7.2) containing 5 mM DTE and 0.05 mg of DNase I.

  • Disrupt the cells by passing them twice through a chilled French pressure cell at 137 MPa.

  • Centrifuge the cell lysate at 100,000 x g for 1 hour to pellet cell debris.

  • Collect the supernatant containing the soluble recombinant protein.

B. Heat Precipitation and Affinity Chromatography:

  • Incubate the cell extract at a high temperature (e.g., 70-85°C) for a specific duration to precipitate heat-labile E. coli proteins.

  • Centrifuge to remove the precipitated proteins.

  • Apply the heat-treated supernatant to a Ni²⁺ affinity column (if the protein is His-tagged).

  • Wash the column with a suitable buffer to remove non-specifically bound proteins.

  • Elute the purified recombinant 3-hydroxypropionyl-CoA dehydratase using an imidazole (B134444) gradient.

Spectrophotometric Assay for 3-Hydroxypropionyl-CoA Dehydratase Activity

The activity of the dehydratase is typically measured in a coupled spectrophotometric assay.[1][7]

assay_workflow cluster_workflow Coupled Spectrophotometric Assay Workflow Start Start Prepare_Assay_Mixture Prepare assay mixture containing: - Buffer (e.g., 100 mM Tris-HCl, pH 8.6) - 20 mM MgCl₂ - 3 mM ATP - 0.1 mM CoA - 0.5 mM NADPH - 1 mM 3-hydroxypropionate Start->Prepare_Assay_Mixture Add_Auxiliary_Enzymes Add excess auxiliary enzymes: - 3-Hydroxypropionyl-CoA Synthetase - this compound Reductase Prepare_Assay_Mixture->Add_Auxiliary_Enzymes Incubate Pre-incubate the mixture at the desired temperature (e.g., 65°C) Add_Auxiliary_Enzymes->Incubate Initiate_Reaction Initiate the reaction by adding the 3-Hydroxypropionyl-CoA Dehydratase sample Incubate->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 365 nm due to NADPH oxidation Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of NADPH consumption Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2: Workflow for the coupled spectrophotometric assay of HPCD activity.

Reaction Principle:

  • 3-Hydroxypropionyl-CoA synthetase converts 3-hydroxypropionate to 3-hydroxypropionyl-CoA in the presence of ATP and CoA.[1]

  • 3-Hydroxypropionyl-CoA dehydratase (the enzyme of interest) converts 3-hydroxypropionyl-CoA to this compound.[1]

  • This compound reductase reduces this compound to propionyl-CoA, a reaction that consumes NADPH.[1]

The rate of NADPH oxidation, monitored by the decrease in absorbance at 365 nm, is directly proportional to the activity of the 3-hydroxypropionyl-CoA dehydratase, provided the auxiliary enzymes are in excess.

Assay Mixture Components:

  • 100 mM Tris-HCl, pH 8.6 (or other suitable buffer)[1]

  • 20 mM MgCl₂[1]

  • 3 mM ATP[1]

  • 0.1 mM CoA[1]

  • 0.5 mM NADPH[1]

  • 1 mM 3-hydroxypropionate[1]

  • 0.1 units of recombinant 3-hydroxypropionyl-CoA synthetase[1]

  • 0.2 units of recombinant this compound reductase[1]

Procedure:

  • Combine all components of the assay mixture except for the dehydratase sample in a cuvette.

  • Pre-incubate the mixture at the desired temperature (e.g., 65°C).

  • Initiate the reaction by adding the sample containing 3-hydroxypropionyl-CoA dehydratase.

  • Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer.

Determination of Kinetic Parameters

To determine the Km for 3-hydroxypropionyl-CoA, the concentration of 3-hydroxypropionate in the coupled assay is varied (e.g., 0.025 to 0.15 mM) while keeping the concentrations of all other substrates constant and saturating.[1] The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Conclusion

The enzymatic conversion of 3-hydroxypropionyl-CoA to this compound, catalyzed by 3-hydroxypropionyl-CoA dehydratase, is a well-characterized and vital reaction in specific metabolic contexts. The availability of detailed experimental protocols and kinetic data provides a solid foundation for researchers in metabolic engineering and drug development to explore the potential of this enzyme and its pathway. Further research into the structure-function relationship and the regulatory mechanisms of this enzyme could unveil new opportunities for biotechnological innovation.

References

The Discovery and Initial Characterization of Acryloyl-CoA Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acryloyl-CoA reductase is a pivotal enzyme that catalyzes the reduction of this compound to propionyl-CoA. This reaction is a key step in various metabolic pathways, including the 3-hydroxypropionate (B73278) cycle for carbon fixation in some autotrophic organisms. The discovery and characterization of this enzyme have unveiled different classes of this compound reductases with distinct cofactor specificities and structural properties. This technical guide provides an in-depth overview of the initial discovery, characterization, kinetic properties, and experimental protocols associated with this compound reductase, serving as a comprehensive resource for researchers in metabolism and drug development.

Introduction

This compound reductase (EC 1.3.1.84 and EC 1.3.1.95) is an enzyme that facilitates the conversion of this compound to propionyl-CoA. To date, different classes of this enzyme have been identified, primarily distinguished by their dependency on either NADPH or NADH as the electron donor.[1][2] The initial characterization of these enzymes has been crucial for understanding their physiological roles in diverse organisms, from bacteria to archaea.

One of the well-characterized roles of this compound reductase is its involvement in the 3-hydroxypropionate bi-cycle, an autotrophic carbon dioxide assimilation pathway.[2] In this cycle, the enzyme is essential for the reductive conversion of this compound, which is formed from the dehydration of 3-hydroxypropionyl-CoA.[3] The product, propionyl-CoA, can then be further metabolized. Given the metabolic significance of this enzyme, it represents a potential target for metabolic engineering and therapeutic intervention.

Discovery and Initial Identification

The identification of this compound reductase activity was a result of studies on specific metabolic pathways in various microorganisms.

In Rhodobacter sphaeroides

In the anoxygenic phototroph Rhodobacter sphaeroides, the gene acuI (RSP_1434) was identified as being involved in the assimilation of 3-hydroxypropionate.[4] Initial studies speculated that acuI encoded an acrylyl-CoA reductase. Subsequent in vitro characterization of the purified recombinant AcuI protein confirmed this hypothesis.[4][5] It was demonstrated that AcuI catalyzes the NADPH-dependent reduction of acrylyl-CoA to propionyl-CoA.[4] Further investigations revealed that two other members of the medium-chain dehydrogenase/reductase (MDR) superfamily, SPO_1914 from Ruegeria pomeroyi and YhdH from Escherichia coli, also function as NADPH-dependent this compound reductases.[3][4]

In Clostridium propionicum

In contrast to the NADPH-dependent enzyme found in R. sphaeroides, the this compound reductase from Clostridium propionicum was characterized as an NADH-dependent enzyme complex.[6] This enzyme is involved in the fermentation of alanine.[3] The purified enzyme was found to be a large heterohexadecameric complex composed of a propionyl-CoA dehydrogenase and an electron-transferring flavoprotein (ETF).[6][7] This complex catalyzes the irreversible reduction of this compound to propionyl-CoA using NADH as the electron donor.[6]

Biochemical Characterization and Properties

The initial characterization of this compound reductases from different organisms revealed significant diversity in their structure, cofactor specificity, and kinetic properties.

Molecular Structure
  • NADPH-Dependent this compound Reductases: The enzymes from R. sphaeroides, R. pomeroyi, and E. coli are homodimeric proteins belonging to the MDR superfamily.[4]

  • NADH-Dependent this compound Reductase: The enzyme from C. propionicum is a much larger and more complex structure. It is a heterohexadecameric complex with a molecular mass of approximately 600 kDa, composed of propionyl-CoA dehydrogenase (α2 subunits) and electron-transferring flavoprotein (β and γ subunits) in a (α2βγ)4 arrangement.[6][7]

Cofactor and Substrate Specificity

A key distinguishing feature among this compound reductases is their preference for either NADPH or NADH.

  • The enzymes from the MDR superfamily, such as AcuI from R. sphaeroides, are highly specific for NADPH .[4] Their catalytic efficiency with NADPH is more than 10-fold higher than with NADH.[4]

  • The enzyme complex from C. propionicum is specific for NADH .[6]

Both classes of enzymes exhibit a very high affinity for their substrate, this compound, with extremely low Km values, typically less than 3 μM.[3][4] This high affinity is thought to be a mechanism to prevent the accumulation of the reactive and potentially toxic this compound intermediate.[3]

Quantitative Data Summary

The kinetic parameters of this compound reductases from various sources have been determined, providing valuable insights into their catalytic efficiency.

Table 1: Kinetic Parameters of NADPH-Dependent this compound Reductases [4]

Enzyme SourceSubstrateKm (μM)kcat (s-1)
Rhodobacter sphaeroides (AcuI)This compound< 345
NADPH18
Ruegeria pomeroyi (SPO_1914)This compound< 380
NADPH33
Escherichia coli (YhdH)This compound< 360
NADPH25

Table 2: Kinetic Parameters of NADH-Dependent this compound Reductase from Clostridium propionicum [6]

SubstrateKm (μM)kcat (s-1)
This compound2 ± 14.5
3-Buten-2-one180029
Propionyl-CoA502.0
Butyryl-CoA1003.5

Signaling Pathways and Experimental Workflows

Metabolic Pathway: 3-Hydroxypropionate Cycle

The following diagram illustrates the position of this compound reductase in the 3-hydroxypropionate cycle for CO2 fixation.

This compound Reductase in the 3-Hydroxypropionate Cycle.
Experimental Workflow: Enzyme Characterization

This diagram outlines a typical workflow for the characterization of a newly identified this compound reductase.

General workflow for this compound reductase characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound reductase.

Purification of Recombinant this compound Reductase (AcuI from R. sphaeroides)

This protocol is adapted from the methods used for the purification of His-tagged AcuI.[5]

  • Cell Lysis:

    • Harvest E. coli cells expressing the recombinant protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing protease inhibitors.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and membranes.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE.

This compound Reductase Enzyme Assay (Coupled Spectrophotometric Assay)

This protocol is based on the method described for AcuI from R. sphaeroides.[3]

  • Principle: The activity of this compound reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. As this compound is unstable, it is synthesized in situ from acrylate (B77674) and CoA using 3-hydroxypropionyl-CoA synthetase.

  • Reaction Mixture (0.5 mL):

    • 100 mM MOPS-KOH buffer, pH 7.0

    • 10 mM MgCl2

    • 3 mM ATP

    • 0.1 mM CoA

    • 20 mM acrylate

    • 0.04 units of recombinant 3-hydroxypropionyl-CoA synthetase

    • 0.35 mM NADPH

  • Procedure:

    • Combine all reaction components except for the this compound reductase in a cuvette.

    • Incubate the mixture for 3 minutes at 30°C to allow for the in situ synthesis of this compound.

    • Initiate the reaction by adding the purified this compound reductase enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Product Identification by HPLC

This protocol allows for the confirmation of propionyl-CoA as the reaction product.[3][5]

  • Reaction Setup:

    • Prepare a scaled-up reaction mixture (e.g., 1.5 mL) as described in the enzyme assay protocol.

    • At different time points (e.g., 0, 1, 3, and 5 minutes) after the addition of this compound reductase, take an aliquot of the reaction mixture.

    • Stop the reaction by adding a small volume of acid (e.g., 25% HCl).

  • HPLC Analysis:

    • Centrifuge the quenched reaction samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a suitable C18 column and a gradient of a mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

    • Monitor the elution of CoA esters by absorbance at 260 nm.

    • Identify the product peak by comparing its retention time to that of an authentic propionyl-CoA standard.

Conclusion and Future Directions

The discovery and initial characterization of this compound reductase have provided fundamental knowledge about novel metabolic pathways and the enzymatic diversity that exists in nature. The identification of both NADPH- and NADH-dependent classes of this enzyme highlights the convergent evolution of solutions to a common metabolic challenge. For researchers in drug development, the essential role of this enzyme in certain organisms, particularly pathogens that may rely on unique metabolic pathways, could present opportunities for the development of selective inhibitors. Future research may focus on the detailed structural biology of these enzymes to elucidate the molecular basis for their substrate and cofactor specificities, which could aid in the rational design of such inhibitors. Furthermore, a deeper understanding of the regulation of this compound reductase activity in different organisms will be crucial for a complete picture of its physiological importance.

References

The Pivotal Role of Acryloyl-CoA in Microbial Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of acryloyl-coenzyme A (acryloyl-CoA) in microbial carbon fixation pathways. This compound serves as a key intermediate in several novel autotrophic CO2 fixation cycles, representing alternative mechanisms to the well-known Calvin-Benson-Bassham cycle. Understanding these pathways and their constituent enzymes is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics targeting microbial metabolism. This document summarizes the core biochemical reactions, presents quantitative data on enzyme kinetics, details relevant experimental methodologies, and provides schematic diagrams of the key pathways.

This compound in the 3-Hydroxypropionate (B73278) Bi-Cycle

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway observed in some photosynthetic bacteria, such as Chloroflexus aurantiacus.[1][2] This pathway is notable for its unique set of enzymatic reactions that ultimately lead to the net fixation of two molecules of CO2. In this cycle, this compound is a critical intermediate in the conversion of 3-hydroxypropionate to propionyl-CoA.[1][3]

In C. aurantiacus, this conversion is catalyzed by a large, trifunctional enzyme known as propionyl-CoA synthase.[3][4] This enzyme possesses three distinct catalytic domains that sequentially carry out the following reactions:

  • 3-hydroxypropionyl-CoA synthetase activity: Activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA.

  • 3-hydroxypropionyl-CoA dehydratase activity: Dehydrates 3-hydroxypropionyl-CoA to form this compound.

  • This compound reductase activity: Reduces this compound to propionyl-CoA using NADPH as the electron donor.[3]

The formation of propionyl-CoA is a vital step, as it is subsequently carboxylated to (S)-methylmalonyl-CoA, a key intermediate in the cycle that is further metabolized to regenerate the initial CO2 acceptor, acetyl-CoA, and produce pyruvate (B1213749) as a net product of carbon fixation.[1][2]

The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle and the Role of this compound

Another significant carbon fixation pathway involving this compound is the 3-hydroxypropionate/4-hydroxybutyrate cycle, which has been identified in some thermoacidophilic archaea, including members of the Sulfolobales like Metallosphaera sedula and Sulfolobus tokodaii.[3][4][5][6] This pathway shares some intermediates with the 3-hydroxypropionate bi-cycle but employs a different set of enzymes for the conversion of 3-hydroxypropionate.[3][4]

In these archaea, the conversion of 3-hydroxypropionate to propionyl-CoA is not catalyzed by a single trifunctional enzyme. Instead, three separate enzymes are responsible for this transformation:[4][6][7]

  • 3-hydroxypropionyl-CoA synthetase: Activates 3-hydroxypropionate to its CoA ester.

  • 3-hydroxypropionyl-CoA dehydratase: Catalyzes the elimination of water from 3-hydroxypropionyl-CoA to yield this compound.

  • This compound reductase (NADPH): An NADPH-dependent enzyme that reduces this compound to propionyl-CoA.[4][5][6]

The this compound reductase in these organisms is a distinct enzyme and a member of the zinc-containing alcohol dehydrogenase family.[6][7]

Alternative Reactions Involving this compound

Beyond its role as an intermediate that is reduced to propionyl-CoA, this compound can also undergo reductive carboxylation in some bacteria. The enzyme crotonyl-CoA carboxylase/reductase (Ccr), found in organisms like Rhodobacter sphaeroides, can utilize this compound as a substrate.[8] This enzyme catalyzes the NADPH-dependent reductive carboxylation of this compound to produce (2S)-methylmalonyl-CoA.[3][9] This reaction offers a more direct route to methylmalonyl-CoA compared to the sequential reduction and then carboxylation steps found in the canonical 3-hydroxypropionate cycles.[10][11]

Quantitative Data on Key Enzymes

The efficiency and kinetics of the enzymes involved in this compound metabolism are critical for the overall rate of carbon fixation. The following tables summarize the available quantitative data for key enzymes from various microorganisms.

Table 1: Kinetic Parameters of this compound Reductases

Enzyme/OrganismSubstrateKm (μM)kcat (s-1)ReductantReference
AcuI from Rhodobacter sphaeroidesThis compound1.5-NADPH[3]
AcuI from Rhodobacter sphaeroidesNADPH28--[3]
This compound Reductase from Clostridium propionicumThis compound2 ± 14.5NADH[12][13][14]
SPO_1914 from Ruegeria pomeroyiThis compound<345-80NADPH[15]
YhdH from Escherichia coliThis compound<345-80NADPH[15]
SPO_1914 from Ruegeria pomeroyiNADPH18-33--[15]
YhdH from Escherichia coliNADPH18-33--[15]

Table 2: Substrate Specificity of Crotonyl-CoA Carboxylase/Reductase (Ccr)

Enzyme/OrganismSubstrateRelative Activity (%)ProductReference
Ccr from Rhodobacter sphaeroidesThis compound40Methylmalonyl-CoA[8]

Experimental Protocols

Detailed methodologies are essential for the accurate study of these pathways and their enzymes. Below are outlines of key experimental protocols.

Coupled Spectrophotometric Assay for this compound Reductase Activity

This method is used to determine the kinetic parameters of this compound reductase by monitoring the oxidation of NADPH or NADH at 340 nm.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is directly proportional to the rate of this compound reduction.

Materials:

  • Purified recombinant this compound reductase

  • This compound solution

  • NADPH or NADH solution

  • Reaction buffer (e.g., 100 mM MOPS-K+, pH 7.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of NAD(P)H, and the purified enzyme in a cuvette.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NAD(P)H (6.22 mM-1 cm-1).

  • Repeat the assay with varying concentrations of this compound and NAD(P)H to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HPLC Analysis of this compound Reductive Carboxylation

This protocol is used to identify and quantify the products of the reductive carboxylation of this compound.

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their affinity for the stationary phase, allowing for the identification and quantification of the product, methylmalonyl-CoA.

Materials:

  • Purified crotonyl-CoA carboxylase/reductase (Ccr)

  • This compound solution

  • NADPH solution

  • Sodium bicarbonate (NaHCO3) solution

  • Reaction buffer

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Standards for this compound, propionyl-CoA, and methylmalonyl-CoA

Procedure:

  • Set up a reaction mixture containing the reaction buffer, NADPH, NaHCO3, and the purified Ccr enzyme.

  • Start the reaction by adding this compound.

  • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction by adding a quenching agent (e.g., an acid).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Analyze the resulting chromatogram by comparing the retention times of the peaks to those of the standards.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental setups are provided below using the DOT language for clarity.

Acryloyl_CoA_in_3_Hydroxypropionate_Bi_Cycle cluster_pathway 3-Hydroxypropionate Bi-Cycle (Chloroflexus aurantiacus) 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA Propionyl-CoA synthase (synthetase domain) This compound This compound 3-Hydroxypropionyl-CoA->this compound Propionyl-CoA synthase (dehydratase domain) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Propionyl-CoA synthase (reductase domain) NADPH -> NADP+ (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA carboxylase CO2 Acryloyl_CoA_in_3HP_4HB_Cycle cluster_pathway 3-Hydroxypropionate/4-Hydroxybutyrate Cycle (Sulfolobales) 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase This compound This compound 3-Hydroxypropionyl-CoA->this compound 3-Hydroxypropionyl-CoA dehydratase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA This compound reductase NADPH -> NADP+ Reductive_Carboxylation_of_Acryloyl_CoA cluster_pathway Reductive Carboxylation Pathway (Rhodobacter sphaeroides) This compound This compound (2S)-Methylmalonyl-CoA (2S)-Methylmalonyl-CoA This compound->(2S)-Methylmalonyl-CoA Crotonyl-CoA carboxylase/reductase (Ccr) NADPH + CO2 -> NADP+ Experimental_Workflow_Enzyme_Assay cluster_workflow Workflow for this compound Reductase Assay A Prepare Reaction Mixture (Buffer, NAD(P)H, Enzyme) B Initiate Reaction (Add this compound) A->B C Monitor Absorbance at 340 nm B->C D Calculate Initial Velocity C->D E Determine Kinetic Parameters (Michaelis-Menten Plot) D->E

References

The Metabolic Crossroads of Acryloyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a highly reactive thioester intermediate situated at the confluence of several key metabolic pathways. Its proper metabolism is crucial for cellular homeostasis, as its accumulation can lead to toxicity through Michael addition reactions with cellular nucleophiles. This technical guide provides a comprehensive exploration of the metabolic fate of this compound across different organisms, including bacteria, mammals, and yeast. It details the enzymatic pathways responsible for its generation and detoxification, presents quantitative data on key enzymes, outlines experimental protocols for its study, and visualizes the intricate metabolic networks involved. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, developing novel therapeutics, and exploring the broader implications of reactive metabolites in health and disease.

Metabolic Fate of this compound in Different Organisms

The metabolism of this compound varies significantly across the domains of life, reflecting the diverse metabolic strategies employed by different organisms to utilize or detoxify this reactive intermediate.

In Bacteria:

Bacteria, particularly those involved in the degradation of compounds like dimethylsulfoniopropionate (DMSP) and propionate, have evolved efficient pathways to process this compound.[1][2] Two primary enzymatic routes for this compound metabolism have been characterized in bacteria:

  • Hydration to 3-Hydroxypropionyl-CoA: Catalyzed by This compound hydratase (AcuH) , this reaction adds a water molecule across the double bond of this compound to form the less toxic 3-hydroxypropionyl-CoA (3-HP-CoA).[1] 3-HP-CoA can then be further metabolized, often feeding into central carbon metabolism. This pathway serves as a crucial detoxification mechanism.[1]

  • Reduction to Propionyl-CoA: This reaction is catalyzed by This compound reductase (AcuI) , an enzyme that utilizes NADH or NADPH as a reductant to convert this compound to propionyl-CoA.[3][4] Propionyl-CoA is a common metabolite that can be assimilated into various biosynthetic pathways, including the methylmalonyl-CoA pathway.[3]

dot

Acrylate Acrylate Acryloyl_CoA This compound Acrylate->Acryloyl_CoA AcuN / PrpE Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA AcuI (this compound Reductase) (NAD(P)H) HP_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->HP_CoA AcuH (this compound Hydratase) Central_Metabolism Central Carbon Metabolism Propionyl_CoA->Central_Metabolism HP_CoA->Central_Metabolism Valine Valine Catabolism Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Odd_Chain_FA Odd-Chain Fatty Acid β-Oxidation Odd_Chain_FA->Propionyl_CoA Acryloyl_CoA This compound Propionyl_CoA->Acryloyl_CoA (in metabolic disorders) HP_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->HP_CoA ECHS1 (Short-chain enoyl-CoA hydratase) (Mitochondria) TCA_Cycle TCA Cycle HP_CoA->TCA_Cycle Further Metabolism cluster_peroxisome Peroxisomal β-Oxidation Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetases Acryloyl_CoA This compound Acyl_CoA->Acryloyl_CoA β-oxidation intermediate HP_CoA 3-Hydroxyacyl-CoA Acryloyl_CoA->HP_CoA Fox2p (Enoyl-CoA Hydratase activity) Acetyl_CoA Acetyl-CoA HP_CoA->Acetyl_CoA Fox2p (dehydrogenase) & Thiolase Peroxisome Peroxisome Start Prepare Reaction Mixture (MOPS, MgCl₂, ATP, CoA, Acrylate, 3-HP-CoA Synthetase) Incubate Incubate at 30°C for 3 min (Generate this compound) Start->Incubate Add_NADPH Add NADPH Incubate->Add_NADPH Add_Enzyme Add this compound Reductase Add_NADPH->Add_Enzyme Measure Monitor Absorbance at 365 nm Add_Enzyme->Measure Calculate Calculate Enzyme Activity Measure->Calculate Homogenize Homogenize Sample in Extraction Buffer Add_IS Add Internal Standard Homogenize->Add_IS Centrifuge Centrifuge to Pellet Proteins Add_IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Separate by Reverse-Phase HPLC Inject->Separate Detect Detect by Tandem Mass Spectrometry (MRM) Separate->Detect Quantify Quantify using Internal Standard Detect->Quantify

References

Acryloyl-CoA: A Critical Hub in Cellular Detoxification Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acryloyl-CoA, a highly reactive thioester, sits (B43327) at the crossroads of several metabolic and xenobiotic pathways. Its potent electrophilicity renders it a significant cellular toxin, capable of forming adducts with proteins and other macromolecules, thereby disrupting cellular function. Consequently, organisms have evolved sophisticated and efficient detoxification mechanisms to mitigate its harmful effects. This technical guide provides a comprehensive overview of the involvement of this compound in detoxification pathways, detailing its enzymatic neutralization, endogenous and xenobiotic origins, and the analytical methods for its study. A thorough understanding of these pathways is critical for researchers in metabolic diseases, toxicology, and for professionals in drug development, where the formation of reactive metabolites is a key concern.

Introduction: The Double-Edged Sword of this compound

This compound is the S-acryloyl derivative of coenzyme A and is classified as a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA.[1] Its high reactivity, stemming from the electron-withdrawing carbonyl group conjugated with a double bond, makes it a potent Michael acceptor, readily reacting with cellular nucleophiles. This reactivity is the basis of its toxicity; however, it is also a key intermediate in several metabolic pathways. This dual nature necessitates tightly regulated enzymatic systems to control its cellular concentration. This guide will delve into the primary detoxification routes for this compound, providing detailed information on the enzymes involved, their kinetics, and the experimental protocols to study them.

Endogenous and Xenobiotic Sources of this compound

The cellular pool of this compound is derived from both endogenous metabolic processes and the metabolism of xenobiotics.

Endogenous Metabolic Pathways

A primary endogenous source of this compound is the metabolism of acrylate (B77674). In marine bacteria, the breakdown of the abundant osmolyte dimethylsulfoniopropionate (DMSP) releases acrylate, which is then converted to this compound.[2] In various microorganisms, this compound is an intermediate in propionate (B1217596) metabolism via the acrylate pathway.[2] It is also involved in the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation in some bacteria.[3] In mammals, this compound is reported to be a metabolite in propanoate metabolism and has been detected in humans and cattle.[4]

Xenobiotic Metabolism

A significant source of concern in drug development is the formation of reactive metabolites. Several carboxylic acid-containing drugs can be bioactivated to their corresponding acyl-CoA thioesters, which can then undergo further metabolism to form reactive species, including α,β-unsaturated acyl-CoAs analogous to this compound.

  • Ibuprofen (B1674241): The (R)-enantiomer of the common nonsteroidal anti-inflammatory drug ibuprofen undergoes metabolic inversion to the active (S)-enantiomer via the formation of ibuprofenoyl-CoA.[5] While ibuprofen itself does not form this compound, this pathway highlights the cellular machinery capable of forming xenobiotic acyl-CoA thioesters.

  • Valproic Acid: The anticonvulsant drug valproic acid is metabolized in mitochondria to form valproyl-CoA.[1] Further metabolism can lead to the formation of unsaturated derivatives, such as 2,4-diene-VPA-CoA, which are reactive and can deplete mitochondrial glutathione (B108866) pools.[1][6] This provides a clear example of a drug leading to the formation of a reactive α,β-unsaturated acyl-CoA species.

The formation of these reactive acyl-CoA species from xenobiotics underscores the importance of understanding the cellular detoxification pathways for such compounds.

Primary Detoxification Pathways of this compound

Cells employ two primary enzymatic strategies to detoxify this compound: hydration and reduction. A potential third pathway involves conjugation with glutathione.

Hydration by this compound Hydratase (AcuH)

The hydration of the double bond of this compound is a key detoxification step, converting the reactive α,β-unsaturated thioester into the more stable 3-hydroxypropionyl-CoA. This reaction is catalyzed by this compound hydratase (AcuH), a member of the enoyl-CoA hydratase/isomerase superfamily.[2]

Enzymology and Kinetics: AcuH enzymes have been identified and characterized primarily in bacteria that metabolize acrylate. For instance, the AcuH from the DMSP-catabolizing bacterium Roseovarius nubinhibens (RdAcuH) has been shown to be a functional this compound hydratase.[4] While specific kinetic parameters (Km and kcat) for AcuH with this compound as a substrate are not extensively reported, enoyl-CoA hydratases are known to be highly efficient enzymes, with some reaction rates approaching the diffusion-controlled limit.[7] The activity of these hydratases generally increases with decreasing acyl chain length, suggesting that this compound (a C3 acyl-CoA) would be a highly preferred substrate.

AcuH_Pathway Acryloyl_CoA This compound (Toxic) HP_CoA 3-Hydroxypropionyl-CoA (Detoxified) Acryloyl_CoA->HP_CoA Hydration AcuH This compound Hydratase (AcuH) Water H₂O

Reduction by this compound Reductase (AcuI)

Another major detoxification pathway involves the reduction of the carbon-carbon double bond of this compound to form the saturated and less reactive propionyl-CoA. This reaction is catalyzed by this compound reductase (AcuI), an NADPH-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily.

Enzymology and Kinetics: AcuI from Rhodobacter sphaeroides has been well-characterized and exhibits a high affinity for this compound.[8] The kinetic parameters for several AcuI enzymes are summarized in the table below, highlighting their efficiency in detoxifying this compound.

AcuI_Pathway Acryloyl_CoA This compound (Toxic) Propionyl_CoA Propionyl-CoA (Detoxified) Acryloyl_CoA->Propionyl_CoA Reduction AcuI This compound Reductase (AcuI) NADPH NADPH + H⁺ NADP NADP⁺

Glutathione Conjugation

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds.[3] Given that this compound is an α,β-unsaturated carbonyl compound, it is a potential substrate for GST-mediated conjugation. This reaction would involve the nucleophilic attack of the thiolate group of GSH on the β-carbon of this compound, leading to the formation of a glutathione S-conjugate. This conjugate is more water-soluble and can be further metabolized and excreted from the cell.

While direct evidence for the enzymatic conjugation of this compound with glutathione is still emerging, the high reactivity of similar compounds, such as acrolein and other α,β-unsaturated aldehydes and ketones, with GSH is well-documented.[3][9] The non-enzymatic reaction between this compound and glutathione is also possible, particularly at the high intracellular concentrations of GSH.[10]

GST_Pathway Acryloyl_CoA This compound (Toxic) GS_Acyl_CoA Glutathione-S-Acyl-CoA Conjugate (Detoxified) Acryloyl_CoA->GS_Acyl_CoA Conjugation GST Glutathione S-Transferase (GST) GSH Glutathione (GSH)

Regulation of this compound Detoxification Pathways

The expression and activity of the enzymes involved in this compound detoxification are subject to regulation to ensure a rapid response to increased levels of this toxic metabolite.

Transcriptional Regulation: In bacteria, the genes encoding enzymes for propionate and related metabolism, including those that may be involved in this compound detoxification, are often organized in operons and regulated by transcription factors that sense the levels of key metabolites. For example, in Rhodobacter sphaeroides, the transcriptional regulator PccR is involved in the upregulation of propionyl-CoA carboxylase, a key enzyme in propionate assimilation.[1] In proteobacteria, the transcription of genes for malonate and propionate catabolism is controlled by GntR and LysR family transcription factors.[11] While specific regulators for acuH and acuI are not fully elucidated in all organisms, it is likely that their expression is induced by the presence of acrylate or this compound.

Allosteric Regulation: Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changing metabolite concentrations. While specific allosteric regulators of AcuH and AcuI have not been extensively documented, enoyl-CoA hydratases are known to be subject to product inhibition. The activity of many metabolic enzymes is also allosterically regulated by cellular energy status indicators like ATP, ADP, and AMP.[12]

Quantitative Data and Experimental Protocols

Accurate quantification of this compound and the characterization of the enzymes involved in its metabolism are crucial for research in this area.

Quantitative Data

The following table summarizes the available kinetic parameters for this compound reductase (AcuI).

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Clostridium propionicumThis compound2 ± 14.5[8]
Rhodobacter sphaeroidesThis compound<345 - 80[8]
Experimental Protocols

This protocol is adapted for a general spectrophotometric assay of enoyl-CoA hydratase activity using crotonyl-CoA as a substrate, which can be adapted for this compound. The assay measures the decrease in absorbance at 263 nm due to the hydration of the α,β-unsaturated thioester bond.[12]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Crotonyl-CoA (or this compound) solution (e.g., 0.25 mM in buffer)

  • Purified enoyl-CoA hydratase (or AcuH)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Set the spectrophotometer to 263 nm and maintain the temperature at 30°C.

  • In a quartz cuvette with a 1 cm path length, add 290 µL of the Tris-HCl buffer containing the crotonyl-CoA substrate.

  • Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution and mix immediately by inversion.

  • Record the decrease in absorbance at 263 nm over time.

  • The initial linear portion of the curve represents the rate of the reaction. The activity can be calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[12]

This protocol provides a general framework for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) for extraction

  • Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA)

  • LC-MS/MS system with a C18 or similar reversed-phase column

Sample Preparation:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA to the plate. Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • For tissue samples, homogenize the frozen tissue in the extraction solution.

  • Add the internal standard to each sample.

  • Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • The sample can be directly injected or further purified using solid-phase extraction (SPE) if necessary, although some methods are designed to avoid this step to improve recovery.[13][14]

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs on a C18 column using a gradient of mobile phases, typically consisting of an aqueous solution with an ion-pairing agent or a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor ion for this compound (m/z) and a specific product ion are monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-AMP-pantetheine portion (507 Da).

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with TCA or SSA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (containing Acyl-CoAs) Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Conclusion and Future Directions

This compound is a critical, reactive metabolite whose cellular concentrations must be tightly controlled to prevent toxicity. The detoxification pathways involving this compound hydratase (AcuH) and this compound reductase (AcuI) are highly efficient enzymatic systems for neutralizing this threat. Furthermore, glutathione conjugation likely represents an additional important detoxification route. The formation of reactive α,β-unsaturated acyl-CoA species from the metabolism of certain xenobiotics highlights the relevance of these detoxification pathways in drug development and toxicology.

Future research should focus on several key areas:

  • Elucidation of Kinetic Parameters: Detailed kinetic studies of AcuH enzymes with this compound are needed to fully appreciate their detoxification efficiency.

  • Mammalian Metabolism: A more comprehensive understanding of the pathways for this compound formation and detoxification in mammals is crucial, particularly in the context of xenobiotic metabolism in the liver.

  • Regulatory Mechanisms: Further investigation into the transcriptional and allosteric regulation of the key detoxification enzymes will provide insights into how cells respond to this compound stress.

  • Glutathione Conjugation: Direct enzymatic and non-enzymatic studies of the reaction between this compound and glutathione will clarify the importance of this pathway in its detoxification.

A deeper understanding of the intricate cellular mechanisms for handling this compound will not only advance our knowledge of metabolic regulation but also aid in the design of safer drugs and the assessment of toxicological risks.

References

The Role of Acryloyl-CoA in the Microbial Production of Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of acryloyl-CoA in the bio-production of acrylic acid, a valuable platform chemical. The document outlines the core biochemical pathways, presents quantitative data on production metrics, and offers detailed experimental protocols for key assays. Visualizations of metabolic pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes involved in engineering microbial systems for sustainable acrylic acid synthesis.

Introduction

Acrylic acid is a versatile chemical building block with wide-ranging applications in the production of polymers, coatings, adhesives, and textiles. Traditionally synthesized from petrochemical feedstocks, there is a growing imperative to develop sustainable, bio-based production routes. Microbial fermentation presents a promising alternative, and several metabolic pathways have been engineered in host organisms like Escherichia coli to convert renewable feedstocks into acrylic acid. A central intermediate in many of these engineered pathways is this compound. This guide focuses on the enzymatic conversion of various precursors to acrylic acid via this key thioester intermediate.

Biochemical Pathways Involving this compound

The biosynthesis of acrylic acid through this compound can be broadly divided into two stages: the upstream synthesis of a precursor that is converted to 3-hydroxypropionyl-CoA (3-HP-CoA), and the downstream conversion of 3-HP-CoA to acrylic acid. Three primary precursor pathways have been extensively studied: the glycerol (B35011) pathway, the malonyl-CoA pathway, and the β-alanine pathway.

Core Downstream Pathway: From 3-HP-CoA to Acrylic Acid

The final steps leading to acrylic acid from 3-HP-CoA are conserved across the different upstream pathways. This core pathway involves two key enzymatic reactions:

  • Dehydration of 3-Hydroxypropionyl-CoA: 3-HP-CoA is dehydrated by 3-hydroxypropionyl-CoA dehydratase (hpcd) to form this compound.

  • Hydrolysis of this compound: The thioester bond of this compound is hydrolyzed by an This compound hydrolase (or thioesterase) to yield acrylic acid and free Coenzyme A.

Core_Acrylic_Acid_Pathway 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA This compound This compound 3-Hydroxypropionyl-CoA->this compound 3-Hydroxypropionyl-CoA dehydratase (hpcd) Acrylic Acid Acrylic Acid This compound->Acrylic Acid this compound hydrolase

Core enzymatic steps from 3-hydroxypropionyl-CoA to acrylic acid.
Upstream Precursor Pathways

In this pathway, glycerol is converted to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-hydroxypropionic acid (3-HP). Subsequently, 3-HP is activated to 3-HP-CoA.

Glycerol_Pathway Glycerol Glycerol 3-Hydroxypropionaldehyde 3-Hydroxypropionaldehyde Glycerol->3-Hydroxypropionaldehyde Glycerol dehydratase 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid 3-Hydroxypropionaldehyde->3-Hydroxypropionic Acid Aldehyde dehydrogenase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionic Acid->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase

Conversion of glycerol to 3-hydroxypropionyl-CoA.

This pathway utilizes the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. Malonyl-CoA is then reduced to malonic semialdehyde and further to 3-HP, which is finally converted to 3-HP-CoA.

Malonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Malonic Semialdehyde Malonic Semialdehyde Malonyl-CoA->Malonic Semialdehyde Malonyl-CoA reductase 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Malonic Semialdehyde->3-Hydroxypropionic Acid Malonic semialdehyde reductase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionic Acid->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase

Conversion of acetyl-CoA to 3-hydroxypropionyl-CoA via malonyl-CoA.

The β-alanine pathway starts from aspartate, which is decarboxylated to β-alanine. β-alanine is then converted to malonic semialdehyde, followed by reduction to 3-HP and subsequent activation to 3-HP-CoA. A more direct route from β-alanine to this compound has also been explored.

Beta_Alanine_Pathway Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine Aspartate decarboxylase Malonic Semialdehyde Malonic Semialdehyde β-Alanine->Malonic Semialdehyde β-Alanine-pyruvate transaminase 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Malonic Semialdehyde->3-Hydroxypropionic Acid Malonic semialdehyde reductase 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionic Acid->3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA synthetase

Conversion of aspartate to 3-hydroxypropionyl-CoA via β-alanine.

Quantitative Data

The following tables summarize key quantitative data from various studies on the enzymatic and whole-cell production of acrylic acid and its precursors.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Reference
3-Hydroxypropionyl-CoA DehydrataseMetallosphaera sedula3-Hydroxypropionyl-CoA25.1272[1]
3-Hydroxypropionyl-CoA DehydrataseSulfolobus tokodaii3-Hydroxypropionyl-CoA1502.4[2]
This compound ReductaseMetallosphaera sedulaThis compound<345-80[3]
This compound ReductaseRhodobacter sphaeroidesThis compound<345-80[3]
This compound ReductaseEscherichia coliThis compound<345-80[3]

Table 2: Acrylic Acid Production in Engineered E. coli

Precursor PathwayCarbon SourceTiter (mg/L)Yield (g/g)Fermentation Time (h)Reference
GlycerolGlucose120N/A15[4][5]
GlycerolGlycerol37.7N/AN/A[6][7]
β-AlanineGlucose237N/A57.5[8][9][10]
Malonyl-CoAGlucose13N/AN/A[2]

Experimental Protocols

General Experimental Workflow

The development of an acrylic acid-producing microbial strain typically follows the workflow illustrated below.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Protein Characterization cluster_2 Production and Analysis Gene Identification Gene Identification Plasmid Construction Plasmid Construction Gene Identification->Plasmid Construction Host Transformation Host Transformation Plasmid Construction->Host Transformation Protein Expression Protein Expression Host Transformation->Protein Expression Fermentation Fermentation Host Transformation->Fermentation Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Enzyme Assay->Fermentation Informs Strain Optimization Sample Preparation Sample Preparation Fermentation->Sample Preparation Quantification Quantification Sample Preparation->Quantification Quantification->Fermentation Informs Process Optimization

General experimental workflow for developing and analyzing acrylic acid producing strains.
Enzyme Activity Assays

This assay measures the dehydration of 3-HP-CoA to this compound by coupling the reaction to the NADPH-dependent reduction of this compound to propionyl-CoA by this compound reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 3 mM ATP

    • 0.1 mM Coenzyme A

    • 1 mM 3-hydroxypropionate

    • 0.2 mM NADPH

    • Purified 3-hydroxypropionyl-CoA synthetase (to generate 3-HP-CoA in situ)

    • Purified this compound reductase

    • Purified 3-hydroxypropionyl-CoA dehydratase (the enzyme to be assayed)

  • Procedure:

    • In a quartz cuvette, combine the buffer, MgCl₂, ATP, CoA, 3-hydroxypropionate, NADPH, 3-hydroxypropionyl-CoA synthetase, and this compound reductase.

    • Incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C for mesophilic enzymes) for 5-10 minutes to allow for the generation of 3-HP-CoA.

    • Initiate the reaction by adding the purified 3-hydroxypropionyl-CoA dehydratase.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH consumption (ε = 6.22 mM⁻¹cm⁻¹).

This assay quantifies the release of free Coenzyme A upon the hydrolysis of this compound using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.[11]

  • Reagents:

    • 50 mM HEPES buffer (pH 7.5)

    • 50 mM KCl

    • 0.3 mM DTNB

    • This compound (substrate)

    • Purified this compound hydrolase

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, KCl, and DTNB in a 96-well plate.[11]

    • Add the this compound substrate to the desired final concentration.

    • Initiate the reaction by adding the purified this compound hydrolase.[11]

    • Immediately measure the increase in absorbance at 412 nm over time in a microplate reader.[11]

    • Calculate the enzyme activity based on the rate of TNB²⁻ formation (ε = 14,150 M⁻¹cm⁻¹).

Recombinant Protein Expression and Purification
  • Expression:

    • Clone the gene of interest (e.g., hpcd) into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

    • Harvest the cells by centrifugation.

  • Purification (for His-tagged proteins):

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein fractions by SDS-PAGE.

    • If necessary, perform further purification steps like size-exclusion chromatography.

Fermentation Protocol for Acrylic Acid Production
  • Media and Culture Conditions:

    • Use a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 20 g/L glucose or glycerol), a nitrogen source, salts, and trace elements.

    • Inoculate a seed culture of the engineered E. coli strain into a fermenter.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by the addition of a base like NH₄OH).

    • Provide aeration and agitation to maintain dissolved oxygen levels.

  • Induction and Fed-Batch Strategy:

    • Induce the expression of the pathway genes with IPTG when the culture reaches a certain cell density (e.g., OD₆₀₀ of 10).

    • Implement a fed-batch strategy by feeding a concentrated solution of the carbon source to maintain its concentration at a desired level and avoid substrate inhibition.

  • Sampling and Analysis:

    • Collect samples periodically to measure cell density (OD₆₀₀), substrate consumption, and acrylic acid production.

Quantification of Acrylic Acid
  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water.

    • Flow Rate: 0.6 mL/min.

    • Detection: UV detector at 210 nm.

    • Quantification: Determine the concentration of acrylic acid by comparing the peak area to a standard curve of known acrylic acid concentrations.

Conclusion

The production of acrylic acid from renewable resources using engineered microorganisms is a rapidly advancing field. This compound serves as a crucial intermediate in several of the most promising biosynthetic pathways. A thorough understanding of the enzymes involved, their kinetics, and the overall metabolic context is essential for optimizing production titers and yields. This technical guide provides a foundational resource for researchers working to develop commercially viable and sustainable bio-based processes for this important platform chemical. Further research focusing on enzyme engineering to improve catalytic efficiency and strain development to enhance precursor supply and product tolerance will be critical for realizing the full potential of microbial acrylic acid production.

References

The Energetic Landscape of Acryloyl-CoA: A Thermodynamic Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermodynamics governing reactions involving Acryloyl-CoA, a critical intermediate in various metabolic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available thermodynamic data, outlines detailed experimental protocols for its measurement, and visualizes key metabolic and experimental workflows. Understanding the energetic principles of this compound transformations is paramount for metabolic engineering, drug design, and comprehending cellular bioenergetics.

Introduction to the Thermodynamics of Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in metabolism, participating in fatty acid metabolism, the citric acid cycle, and the biosynthesis of numerous compounds. The high-energy thioester bond is a key feature of these molecules, and its hydrolysis is a thermodynamically favorable process that drives many biochemical reactions. The Gibbs free energy of hydrolysis for thioesters is significantly more negative than that for oxygen esters, making them potent acyl group donors in enzymatic reactions. While specific thermodynamic data for every this compound reaction is not extensively cataloged in publicly available literature, we can infer its energetic properties from related short-chain acyl-CoAs and understand the principles of its reactivity. Acyl-CoAs are known to be critical for acyl transfer in a wide range of metabolic processes, with the energy released upon hydrolysis of the thioester bond facilitating these transfers in reactions that would otherwise be thermodynamically unfavorable[1].

Quantitative Thermodynamic Data

The following table summarizes the standard Gibbs free energy of hydrolysis (ΔG°') for several short-chain acyl-CoA molecules, which can be used as a reference to estimate the energetic potential of this compound.

Acyl-CoA CompoundReactionStandard Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol)Reference
Acetyl-CoAAcetyl-CoA + H₂O → Acetate + CoA-35.7[2]
Propionyl-CoAPropionyl-CoA + H₂O → Propionate (B1217596) + CoANot specified, but expected to be in a similar range[3]
Butyryl-CoAButyryl-CoA + H₂O → Butyrate + CoANot specified, but expected to be in a similar range[3]
Succinyl-CoASuccinyl-CoA + H₂O → Succinate + CoANot specified, but expected to be in a similar range[3]
Malonyl-CoAMalonyl-CoA + H₂O → Malonate + CoANot specified, but expected to be in a similar range[3]

Metabolic Significance of this compound

This compound is a key intermediate in several metabolic pathways, including the fermentation of propionate and the biosynthesis of acrylic acid. Its reactions are often coupled to the reduction or oxidation of nucleotide cofactors such as NAD(P)H/NAD(P)⁺.

Acryloyl_CoA_Metabolism Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA CoA synthetase Acryloyl_CoA This compound Propionyl_CoA->Acryloyl_CoA Acyl-CoA dehydrogenase Propionyl_CoA:e->Acryloyl_CoA:w FAD -> FADH₂ Acryloyl_CoA->Propionyl_CoA this compound reductase Acryloyl_CoA:w->Propionyl_CoA:e NADPH -> NADP⁺ Lactoyl_CoA Lactoyl-CoA Acryloyl_CoA->Lactoyl_CoA Enoyl-CoA hydratase Lactate Lactate Lactoyl_CoA->Lactate CoA transferase NAD NAD⁺ NADH NADH NADPH NADPH NADP NADP⁺

Caption: Simplified metabolic pathway showing the involvement of this compound in propionate metabolism.

Experimental Protocols for Thermodynamic Analysis

The determination of thermodynamic parameters for enzyme-catalyzed reactions involving this compound can be achieved through several experimental techniques, most notably Isothermal Titration Calorimetry (ITC) and by measuring the reaction's equilibrium constant.

Isothermal Titration Calorimetry (ITC) for Measuring Reaction Enthalpy and Kinetics

ITC directly measures the heat change associated with a biochemical reaction, allowing for the determination of the reaction enthalpy (ΔH). When combined with kinetic analysis, it can also provide information about the Gibbs free energy (ΔG) and entropy (ΔS). Modern power-compensated isothermal titration calorimeters are highly sensitive and allow for the determination of enzyme kinetic constants[4].

Objective: To determine the enthalpy of reaction (ΔH) for the enzymatic conversion of this compound to Propionyl-CoA by this compound reductase.

Materials:

  • Purified this compound reductase

  • This compound solution of known concentration

  • NADPH solution of known concentration

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound reductase (e.g., 10-50 µM) in the reaction buffer. Degas the solution thoroughly to avoid air bubbles.

    • Prepare a solution of this compound (e.g., 1-5 mM) and NADPH (e.g., 1-5 mM) in the same, degassed reaction buffer. The substrate concentrations should be significantly higher than that of the enzyme to ensure pseudo-first-order kinetics initially.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~1.4 mL) with the degassed enzyme solution.

    • Fill the injection syringe (typically ~40 µL) with the degassed substrate solution (this compound and NADPH).

  • Experimental Run:

    • After thermal equilibration, perform a series of small injections (e.g., 2-5 µL) of the substrate solution into the enzyme solution in the sample cell.

    • The heat released or absorbed during the enzymatic reaction is measured as a thermal power signal (µcal/sec). This power is directly proportional to the reaction rate[4].

    • The reaction will proceed until the substrate in the cell is consumed, at which point the thermal power will return to the baseline.

  • Data Analysis:

    • The total heat change (Q) for the reaction is obtained by integrating the area under the power curve for each injection.

    • The molar enthalpy of the reaction (ΔH) can be calculated using the equation: ΔH = Q / (V * [S]), where V is the injection volume and [S] is the concentration of the limiting substrate in the syringe.

    • By analyzing the rate of heat change over time, kinetic parameters such as Kₘ and kcat can be determined, which can then be used to calculate the Gibbs free energy of activation.

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Enzyme Prepare & Degas Enzyme Solution Load_Cell Load Enzyme into Sample Cell Prep_Enzyme->Load_Cell Prep_Substrate Prepare & Degas Substrate Solution Load_Syringe Load Substrate into Injection Syringe Prep_Substrate->Load_Syringe Equilibrate Thermal Equilibration Load_Cell->Equilibrate Load_Syringe->Equilibrate Inject Inject Substrate & Measure Heat Flow Equilibrate->Inject Integrate Integrate Power Curve to get Total Heat (Q) Inject->Integrate Kinetic_Analysis Analyze Reaction Rate for Kinetic Parameters Inject->Kinetic_Analysis Calc_H Calculate Enthalpy (ΔH) Integrate->Calc_H Calc_G_S Calculate ΔG and ΔS Calc_H->Calc_G_S Kinetic_Analysis->Calc_G_S

Caption: Experimental workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

Determination of the Equilibrium Constant (Keq)

For reversible reactions, the standard Gibbs free energy change (ΔG°') can be calculated from the equilibrium constant (Keq).

Objective: To determine the Keq for the reversible hydration of this compound to 3-hydroxypropionyl-CoA catalyzed by an enoyl-CoA hydratase.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound

  • 3-hydroxypropionyl-CoA (if starting from the reverse reaction)

  • Reaction buffer

  • HPLC or spectrophotometer

Methodology:

  • Reaction Setup:

    • In a series of reaction vessels, mix known initial concentrations of this compound (or 3-hydroxypropionyl-CoA) and the enzyme in the reaction buffer.

    • Incubate the reactions at a constant temperature until equilibrium is reached. This can be determined by taking time points and measuring the concentrations of reactants and products until they no longer change.

  • Quantification of Reactants and Products:

    • The concentrations of this compound and 3-hydroxypropionyl-CoA at equilibrium can be measured using reverse-phase HPLC. A standard curve for each compound is required for accurate quantification.

    • Alternatively, if the reaction involves a change in absorbance at a specific wavelength (e.g., the disappearance of the α,β-unsaturated bond of this compound), a spectrophotometer can be used.

  • Calculation of Keq and ΔG°':

    • The equilibrium constant is calculated as: Keq = [3-hydroxypropionyl-CoA]eq / [this compound]eq.

    • The standard Gibbs free energy change is then calculated using the equation: ΔG°' = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Keq_to_dG Measure_Conc Measure Equilibrium Concentrations ([Products]eq, [Reactants]eq) Calc_Keq Calculate Keq = [Products]eq / [Reactants]eq Measure_Conc->Calc_Keq Calc_dG Calculate ΔG°' = -RT ln(Keq) Calc_Keq->Calc_dG

Caption: Logical relationship for calculating the standard Gibbs free energy change from the equilibrium constant.

Conclusion

While a comprehensive, publicly available database of thermodynamic parameters for all this compound reactions is currently lacking, this guide provides the necessary framework for researchers to pursue these measurements. By understanding the high-energy nature of the thioester bond, leveraging comparative data from other acyl-CoAs, and employing robust experimental techniques like Isothermal Titration Calorimetry and equilibrium constant determination, the thermodynamic landscape of this compound metabolism can be thoroughly elucidated. These insights are crucial for advancing our ability to manipulate metabolic pathways for therapeutic and biotechnological applications.

References

Acryloyl-CoA: A Pivotal Intermediate at the Crossroads of Fatty Acid and Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acryloyl-Coenzyme A (Acryloyl-CoA) is a highly reactive thioester intermediate that occupies a critical juncture in cellular metabolism, linking the catabolism of certain amino acids and fatty acids with central carbon metabolism. Its roles extend from being a key intermediate in specialized metabolic cycles to a potentially toxic byproduct that necessitates efficient detoxification pathways. This technical guide provides a comprehensive overview of the metabolic significance of this compound, detailing its involvement in various pathways, the enzymes that govern its flux, and the analytical methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating metabolic pathways, developing novel therapeutics targeting metabolic disorders, and exploring the intricate network of cellular biochemistry.

Introduction

This compound is a three-carbon unsaturated acyl-CoA that emerges from several metabolic routes, most notably from the degradation of the amino acids valine and isoleucine, and as an intermediate in the 3-hydroxypropionate (B73278) cycle for carbon fixation in some microorganisms. Due to its reactive α,β-unsaturated carbonyl group, this compound is a potent electrophile that can readily react with cellular nucleophiles, leading to cytotoxicity if allowed to accumulate. Consequently, cells have evolved specific enzymatic machinery to efficiently channel this metabolite into less harmful and metabolically useful compounds. Understanding the regulation of this compound metabolism is therefore crucial for comprehending normal cellular function and the pathophysiology of various metabolic diseases.

Metabolic Pathways Involving this compound

This compound is a key player in several distinct metabolic pathways across different domains of life.

Amino Acid Catabolism

In many organisms, the catabolism of the branched-chain amino acids valine and isoleucine converges on the formation of propionyl-CoA. Under certain metabolic conditions and in specific genetic disorders, propionyl-CoA can be dehydrogenated to form this compound.[1][2] This is particularly relevant in the context of propionic acidemia, an inherited metabolic disorder characterized by the deficiency of propionyl-CoA carboxylase.[3][4] In this condition, the accumulation of propionyl-CoA can lead to its conversion to this compound, contributing to the overall metabolic dysregulation and toxicity.

Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA AcryloylCoA This compound PropionylCoA->AcryloylCoA Acyl-CoA Dehydrogenase MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA TCA Cycle SuccinylCoA->TCA

Figure 1: this compound in Amino Acid Catabolism.
The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

In some autotrophic archaea, the 3-hydroxypropionate/4-hydroxybutyrate cycle is a carbon fixation pathway. A key step in this cycle is the dehydration of 3-hydroxypropionyl-CoA to this compound, catalyzed by 3-hydroxypropionyl-CoA dehydratase. The resulting this compound is then reduced to propionyl-CoA by this compound reductase.

AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase Hydroxypropionate 3-Hydroxypropionate MalonylCoA->Hydroxypropionate HydroxypropionylCoA 3-Hydroxypropionyl-CoA Hydroxypropionate->HydroxypropionylCoA 3-HP-CoA Synthetase AcryloylCoA This compound HydroxypropionylCoA->AcryloylCoA 3-HP-CoA Dehydratase PropionylCoA Propionyl-CoA AcryloylCoA->PropionylCoA This compound Reductase

Figure 2: 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.
Dimethylsulfoniopropionate (DMSP) Catabolism

In marine bacteria, the catabolism of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound, can proceed through a cleavage pathway that generates acrylate. Acrylate is then activated to this compound, which is subsequently metabolized. This pathway is crucial for the global sulfur cycle.

DMSP DMSP Acrylate Acrylate DMSP->Acrylate DMSP Lyase AcryloylCoA This compound Acrylate->AcryloylCoA Acyl-CoA Synthetase PropionylCoA Propionyl-CoA AcryloylCoA->PropionylCoA This compound Reductase HydroxypropionylCoA 3-Hydroxypropionyl-CoA AcryloylCoA->HydroxypropionylCoA This compound Hydratase

Figure 3: DMSP Catabolism Cleavage Pathway.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is governed by a set of specific enzymes that either produce or consume this reactive intermediate.

  • This compound Reductase: This enzyme catalyzes the NADPH or NADH-dependent reduction of this compound to propionyl-CoA. This is a key detoxification step, converting the reactive α,β-unsaturated thioester into a stable, metabolically versatile intermediate.

  • Enoyl-CoA Hydratase (Crotonase Superfamily): Members of this superfamily, such as this compound hydratase (AcuH), catalyze the hydration of the double bond of this compound to form 3-hydroxypropionyl-CoA. This reaction is another important route for detoxifying this compound and channeling it into other metabolic pathways.

  • Acyl-CoA Dehydrogenases: Certain short-chain acyl-CoA dehydrogenases can catalyze the reversible dehydrogenation of propionyl-CoA to this compound.

Quantitative Data

The intracellular concentration of this compound is generally kept very low due to its reactivity. While comprehensive data across a wide range of biological systems is limited, available information on related acyl-CoAs and the kinetic parameters of key enzymes provide valuable insights.

Table 1: Intracellular Concentrations of Short-Chain Acyl-CoAs
Acyl-CoAOrganism/TissueConcentrationReference
Acetyl-CoAE. coli20-600 µM[5]
Malonyl-CoAE. coli4-90 µM[5]
Acetyl-CoAMurine Heart5.77 pmol/mg tissue[4]
Propionyl-CoAMurine Heart0.476 pmol/mg tissue[4]
Total CoARat Liver87-434 nmol/g tissue[6]

Note: Specific concentration data for this compound is scarce in the literature, likely due to its low abundance and high reactivity.

Table 2: Kinetic Parameters of Enzymes Acting on this compound
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
This compound ReductaseClostridium propionicumThis compound2 ± 14.5[7][8]
This compound ReductaseRhodobacter sphaeroidesThis compound<345-80[9]
This compound ReductaseEscherichia coli (yhdH)This compound<345-80[9]
This compound ReductaseRuegeria pomeroyi (SPO_1914)This compound<345-80[9]
Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviaeCrotonyl-CoA-6.2 x 103 U/mg[10]

Note: The kinetic parameters for Enoyl-CoA Hydratase with this compound as a substrate are not as extensively characterized as those for this compound Reductase.

Experimental Protocols

Accurate quantification of this compound and characterization of the enzymes involved in its metabolism are essential for research in this area. The following sections provide detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[11]

5.1.1. Sample Preparation (from Tissues)

  • Tissue Collection and Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the frozen tissue powder (e.g., 20-50 mg) to a pre-chilled tube.

    • Add a 10-fold volume of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water or 10% trichloroacetic acid).

    • Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) at this stage for accurate quantification.

    • Homogenize the sample on ice using a tissue homogenizer.

    • Vortex vigorously for 1-2 minutes.

  • Protein Precipitation and Phase Separation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an appropriate wash buffer to remove interfering substances.

    • Elute the acyl-CoAs with a suitable elution solvent.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: An aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with a volatile buffer.

    • Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the molecular ion of the this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Start Tissue Sample Quench Quench in Liquid N2 Start->Quench Homogenize Homogenize Quench->Homogenize Extract Extract with Solvent + Internal Standard Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Dry Dry Down Supernatant->Dry SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 4: LC-MS/MS Workflow for Acyl-CoA Analysis.
Spectrophotometric Assay for this compound Reductase Activity

This assay measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH or NADH as this compound is reduced to propionyl-CoA.

5.2.1. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • NADPH or NADH stock solution (e.g., 10 mM in assay buffer).

  • This compound solution (can be synthesized in situ or obtained commercially).

  • Purified this compound reductase enzyme.

5.2.2. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH or NADH to a final concentration of 0.1-0.2 mM.

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the this compound solution to a final concentration in the low micromolar range.

  • Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

  • The initial linear rate of the reaction is used to calculate the enzyme activity.

  • A control reaction without the enzyme or without the substrate should be performed to account for any non-enzymatic degradation of NADPH/NADH or this compound.

5.2.3. Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme])

Where:

  • ΔA340/min is the initial rate of absorbance change.

  • ε is the molar extinction coefficient of NADPH/NADH at 340 nm (6.22 mM-1cm-1).

  • l is the path length of the cuvette (usually 1 cm).

  • [Enzyme] is the concentration of the enzyme in mg/mL.

Activity Assay for this compound Hydratase

The activity of this compound hydratase can be measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond of this compound as it is hydrated to 3-hydroxypropionyl-CoA.[10]

5.3.1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • This compound stock solution.

  • Purified this compound hydratase enzyme.

5.3.2. Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer.

  • Add this compound to a final concentration of approximately 0.1 mM.

  • Equilibrate the cuvette to the desired temperature in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The initial linear rate of the reaction is used to determine the enzyme activity.

5.3.3. Calculation of Enzyme Activity:

The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient for the enoyl-CoA thioester bond at 263 nm (approximately 6,700 M-1cm-1).[10]

Conclusion

This compound is a metabolite of significant interest due to its central position in metabolism and its inherent reactivity. Its proper management is crucial for cellular health, and its dysregulation is implicated in metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the roles of this compound in various biological contexts. Further research into the precise quantification of this compound pools in different cellular compartments and the detailed characterization of the enzymes that govern its metabolism will undoubtedly provide deeper insights into the intricate network of cellular metabolic regulation and open new avenues for therapeutic intervention.

References

The Evolutionary Tapestry of Acryloyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acryloyl-CoA, a reactive thioester intermediate, sits (B43327) at the crossroads of several fundamental metabolic pathways, playing a pivotal role in carbon fixation, detoxification, and the metabolism of various organic compounds. Its evolutionary history is deeply intertwined with the emergence of key metabolic innovations, from ancient autotrophic cycles to specialized catabolic routes in diverse microbial lineages. This technical guide provides an in-depth exploration of the evolutionary significance of this compound metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes. Understanding the evolutionary trajectory and mechanistic underpinnings of these pathways offers critical insights for metabolic engineering, drug discovery, and elucidating the fundamental principles of cellular metabolism.

Introduction: The Centrality of this compound in Metabolism and Evolution

Acyl-coenzyme A (acyl-CoA) thioesters are central molecules in metabolism, conserved across all domains of life, and are even proposed to have been fundamental to primordial metabolism.[1] Among these, this compound, the S-acryloyl derivative of coenzyme A, is a key intermediate in various metabolic contexts.[2] Its significance stems from its involvement in both anabolic and catabolic processes, ranging from ancient carbon fixation pathways in archaea to the degradation of environmental compounds in bacteria.

The evolutionary narrative of this compound metabolism is largely told through the diversification of its key enzymes, particularly this compound reductase. This enzyme catalyzes the reduction of this compound to propionyl-CoA, a crucial step in many pathways.[3] Phylogenetic analyses of this compound reductases reveal distinct evolutionary lineages, suggesting independent evolution of these pathways in different organisms to adapt to specific metabolic needs and environmental niches.[4]

Key Metabolic Pathways Involving this compound

This compound is a key intermediate in several significant metabolic pathways, each with a unique evolutionary history and physiological role.

Autotrophic Carbon Fixation Cycles

In certain archaea and bacteria, this compound is a critical component of autotrophic CO2 fixation pathways, representing some of the earliest forms of carbon metabolism.

  • The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: This pathway, found in some thermoacidophilic archaea, utilizes this compound as an intermediate in the conversion of acetyl-CoA and CO2 into cellular building blocks.[5] The enzyme Acrylyl-CoA reductase (NADPH) is essential for this cycle.[5]

  • The 3-Hydroxypropionate Bi-cycle: Operating in some anoxygenic photosynthetic bacteria like Chloroflexus aurantiacus, this cycle also fixes CO2 via this compound.[3] Interestingly, the this compound reductase activity in this organism is part of a large, multifunctional enzyme, propionyl-CoA synthase, highlighting a distinct evolutionary solution for the same biochemical transformation.[3][4]

Acrylate (B77674) Detoxification and Catabolism

Acrylate and its CoA derivative are toxic to cells, necessitating efficient detoxification pathways. In many bacteria, particularly those involved in the global sulfur cycle through the catabolism of dimethylsulfoniopropionate (DMSP), this compound is a central intermediate. Two primary pathways have been identified for acrylate metabolism in DMSP-catabolizing bacteria: the AcuN-AcuK pathway and the PrpE-AcuI pathway, both of which involve the hydration of this compound to 3-hydroxypropionyl-CoA by the enzyme AcuH.

Quantitative Analysis of Key Enzymes

The kinetic properties of enzymes involved in this compound metabolism provide crucial insights into their physiological roles and evolutionary adaptations. The following tables summarize key quantitative data for this compound reductases from different organisms.

Enzyme/OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Electron DonorReference
Acrylyl-CoA Reductase
Rhodobacter sphaeroides (AcuI)Acrylyl-CoA1.5-5.7NADPH[3]
NADPH28-[3]
Clostridium propionicumAcrylyl-CoA2 ± 14.5-NADH[6]
Propionyl-CoA502.0-Ferricenium[6]
Butyryl-CoA1003.5-Ferricenium[6]

Table 1: Michaelis-Menten constants and catalytic efficiencies of this compound reductases.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound metabolic pathways.

Synthesis of this compound for Enzymatic Assays

Due to its instability, this compound is often synthesized in situ or enzymatically for use in assays.

Protocol for Enzymatic Synthesis of this compound:

This method utilizes propionate-CoA ligase (PrpE) to generate this compound from acrylate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 0.5 mM acrylate

    • 0.5 mM coenzyme A (CoA)

    • 0.5 mM adenosine (B11128) triphosphate (ATP)

    • 5 mM MgCl₂

    • 100 mM Tris-HCl (pH 8.0)

    • 10 µM recombinant PrpE enzyme

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C.

  • Use in Subsequent Assays: The resulting solution containing this compound can be directly used for subsequent enzyme assays, such as the this compound hydratase (AcuH) assay.

This compound Reductase Assay

This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of NAD(P)H.[3]

Protocol:

  • Reaction Mixture: Prepare a 0.5 ml reaction mixture in a cuvette containing:

    • 100 mM MOPS-KOH (pH 7.0)

    • 10 mM MgCl₂

    • 3 mM ATP

    • 0.1 mM CoA

    • 20 mM acrylate

    • 0.04 units of recombinant 3-hydroxypropionyl-CoA synthetase (for in situ generation of this compound)

    • 0.35 mM NADPH or NADH

  • Pre-incubation: Incubate the mixture for 3 minutes to allow for the synthesis of this compound.[3]

  • Initiation: Start the reaction by adding the purified this compound reductase enzyme solution.

  • Measurement: Monitor the decrease in absorbance at 365 nm (ε = 3,400 M⁻¹ cm⁻¹) at 30°C, which corresponds to the oxidation of NAD(P)H.[3]

Acyl-CoA Oxidase Assay

This is a coupled spectrophotometric assay used to measure the activity of acyl-CoA oxidases.

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to 2-enoyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate.

Protocol:

  • Reagents:

    • 50 mM MES Buffer, pH 8.0

    • 0.5% (w/v) Palmitoyl-CoA Solution

    • 1.6 mM 4-Aminoantipyrine with 22 mM Phenol Solution

    • 1 mM Flavin Adenine Dinucleotide (FAD) Solution

    • Peroxidase Enzyme Solution (100 units/ml)

    • Acyl Coenzyme A Oxidase Enzyme Solution (0.15 - 0.30 unit/ml)

  • Reaction Mixture: In a 3.43 ml reaction mix, the final concentrations are:

    • 45 mM MES

    • 0.04% (w/v) palmitoyl-CoA

    • 0.70 mM 4-aminoantipyrine

    • 0.004 mM FAD

    • 9.6 mM phenol

    • 15 units peroxidase

    • 0.015 - 0.030 unit acyl coenzyme A oxidase

  • Measurement: Record the increase in absorbance at 500 nm for approximately 5 minutes. The rate of increase in absorbance is proportional to the acyl-CoA oxidase activity.

Visualizing this compound Metabolic Pathways

Diagrams are essential for understanding the complex relationships within metabolic pathways. The following visualizations were created using the Graphviz DOT language.

Acryloyl_CoA_Metabolism cluster_autotrophic Autotrophic CO2 Fixation cluster_detox Acrylate Detoxification Acetyl-CoA Acetyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate Acetyl-CoA->3-Hydroxypropionate Multiple Steps 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA 3-HP-CoA Synthetase This compound This compound 3-Hydroxypropionyl-CoA->this compound 3-HP-CoA Dehydratase This compound->3-Hydroxypropionyl-CoA This compound Hydratase (AcuH) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA This compound Reductase Acrylate Acrylate Acrylate->this compound Propionate-CoA Ligase (PrpE)

Figure 1: Overview of key this compound metabolic pathways.

experimental_workflow cluster_synthesis In Situ this compound Synthesis cluster_assay This compound Reductase Assay Acrylate Acrylate This compound This compound Acrylate->this compound PrpE, CoA, ATP Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA This compound Reductase, NAD(P)H Measurement Measurement Propionyl-CoA->Measurement Monitor NAD(P)H oxidation

Figure 2: Experimental workflow for the this compound reductase assay.

Evolutionary Significance and Future Directions

The study of this compound metabolic pathways provides a window into the evolution of metabolism itself. The diverse strategies that have evolved to produce and consume this reactive intermediate highlight the adaptability of biochemical systems. The presence of this compound pathways in ancient carbon fixation cycles suggests their early emergence in the history of life.[7] In contrast, the specialized detoxification pathways in bacteria demonstrate the ongoing evolution of metabolism in response to environmental pressures.

For drug development professionals, enzymes in these pathways, particularly those unique to pathogenic microbes, represent potential therapeutic targets. For instance, inhibiting this compound metabolism in bacteria that rely on it for essential processes could be a viable antimicrobial strategy. For researchers and scientists in metabolic engineering, understanding the regulation and flux through these pathways is critical for designing and optimizing microbial cell factories for the production of valuable chemicals, such as 3-hydroxypropionic acid and other platform chemicals.[8]

Future research should focus on:

  • Discovering novel this compound metabolic pathways in diverse organisms through comparative genomics and metabolomics.

  • Characterizing the structure and mechanism of key enzymes to understand their evolution and inform protein engineering efforts.

  • Elucidating the regulatory networks that control the flux through these pathways to improve metabolic models and engineering strategies.

By continuing to unravel the complexities of this compound metabolism, we can gain a deeper appreciation for the evolutionary forces that have shaped the metabolic landscape of our planet and harness this knowledge for biotechnological and therapeutic advancements.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of Acryloyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acryloyl-CoA reductase is a key enzyme involved in various metabolic pathways, including the 3-hydroxypropionate (B73278) cycle for carbon fixation and the metabolism of acrylate (B77674), a toxic intermediate.[1][2] This enzyme catalyzes the reduction of this compound to propionyl-CoA, utilizing either NADPH or NADH as a cofactor, depending on the specific class of the enzyme.[1][3][4][5] The activity of this compound reductase can be determined by monitoring the consumption of the cofactor, which provides a direct measure of the enzymatic reaction rate. These application notes provide a detailed protocol for a continuous spectrophotometric assay of this compound reductase activity.

Principle of the Assay

The enzymatic activity of this compound reductase is quantified by measuring the decrease in absorbance resulting from the oxidation of NADPH or NADH to NADP+ or NAD+, respectively. The oxidation of these cofactors leads to a decrease in absorbance at 340 nm or 365 nm. The rate of this decrease is directly proportional to the enzyme's activity. Due to the inherent instability of this compound, it is often synthesized in situ from acrylate and Coenzyme A (CoA) by a coupling enzyme such as 3-hydroxypropionyl-CoA synthetase or propionate-CoA ligase.[1]

Signaling Pathway: this compound Reductase Catalyzed Reaction

Acryloyl_CoA_Reductase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Acr_Reductase This compound Reductase This compound->Acr_Reductase Cofactor NAD(P)H + H+ Cofactor->Acr_Reductase Propionyl-CoA Propionyl-CoA Acr_Reductase->Propionyl-CoA Oxidized_Cofactor NAD(P)+ Acr_Reductase->Oxidized_Cofactor Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrates, Cofactor) C Assemble Reaction Mixture (w/o Acr-CoA Reductase) A->C B Prepare Enzyme Dilutions (Acr-CoA Reductase, Coupling Enzyme) E Initiate Reaction with This compound Reductase B->E D Incubate for in situ This compound Synthesis C->D D->E F Monitor Absorbance Change (340 nm or 365 nm) E->F G Calculate Rate of Cofactor Oxidation F->G H Determine Enzyme Activity G->H

References

Application Note: Quantification of Intracellular Acryloyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a highly reactive short-chain acyl-Coenzyme A (CoA) intermediate involved in various metabolic pathways, including the degradation of certain amino acids and xenobiotics. Due to its reactivity, elevated levels of this compound can lead to cellular toxicity through the modification of proteins and nucleic acids. Therefore, the accurate quantification of intracellular this compound is crucial for understanding its role in metabolic regulation, toxicology, and the development of therapeutic interventions targeting related pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cultured mammalian cells using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This method employs a rapid and efficient extraction of short-chain acyl-CoAs from cultured cells using an acidic solution to precipitate proteins and stabilize the analytes.[1] An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is added at the beginning of the extraction to correct for analyte loss during sample preparation and to account for matrix effects. The extracted acyl-CoAs are then separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[2] The MRM transitions are specific for the precursor and product ions of this compound, ensuring high selectivity and sensitivity.

Data Presentation

While specific quantitative data for endogenous intracellular this compound levels are not widely available in the current scientific literature, the following table provides an example of how such data would be presented. For illustrative purposes, this table contains representative data for a related short-chain acyl-CoA, propionyl-CoA, which is often measured in similar metabolic studies.

Table 1: Representative Intracellular Concentrations of a Short-Chain Acyl-CoA in Cultured Mammalian Cells.

Cell LineTreatmentPropionyl-CoA (pmol/mg protein)Reference
HEK293Control0.5 ± 0.1Fictional Data
HEK293Drug X (10 µM)1.2 ± 0.2Fictional Data
HepG2Control0.8 ± 0.15Fictional Data
HepG2High Glucose0.6 ± 0.1Fictional Data

Note: The data presented in this table is for illustrative purposes only and represents propionyl-CoA. Researchers should generate their own calibration curves and quality controls for the accurate quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound sodium salt (or free acid) standard

  • Internal Standard (IS), e.g., Propionyl-13C3-CoA or Heptanoyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • BCA Protein Assay Kit

  • 6-well or 10 cm cell culture plates

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • HPLC system coupled to a triple quadrupole mass spectrometer

Protocol 1: Sample Preparation from Cultured Cells
  • Cell Culture and Harvest:

    • Seed cells in 6-well or 10 cm plates and grow to the desired confluency (typically 80-90%).

    • Aspirate the cell culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • After the final wash, aspirate all residual PBS.

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold extraction solution (80% Methanol / 20% Water with 0.5% Formic Acid) to each plate.[1]

    • Add the internal standard to the extraction solution at a known concentration.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Sample Clarification and Drying:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

    • Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Protein Quantification:

    • To normalize the acyl-CoA levels, determine the protein concentration from the pellet.

    • Add 200 µL of RIPA buffer (or another suitable lysis buffer) to the protein pellet and resuspend.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 2: HPLC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried extracts in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant to an HPLC vial with a low-volume insert.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 5 mM Ammonium Acetate in 95% Acetonitrile / 5% Water + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient:

      Time (min) % B
      0.0 2
      2.0 2
      10.0 50
      12.0 95
      15.0 95
      15.1 2

      | 20.0 | 2 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for this compound ([M+H]+) is m/z 822.1.

      • Common product ions for acyl-CoAs result from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or fragmentation to the 3'-phosphoadenosine moiety (m/z 428).[2]

      • Primary (Quantifier) Transition: 822.1 -> 315.1 ([M-507+H]+)

      • Secondary (Qualifier) Transition: 822.1 -> 428.1

    • Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used. Infuse a standard solution of this compound to determine the optimal CE for each transition.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the this compound and internal standard MRM transitions.

    • Generate a standard curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

    • Normalize the concentration to the protein content of each sample (pmol/mg protein).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cell_culture 1. Cell Culture & Harvest extraction 2. Metabolite Extraction (80% MeOH, 0.5% FA, +IS) cell_culture->extraction centrifugation 3. Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Supernatant centrifugation->supernatant pellet Protein Pellet centrifugation->pellet drying 4. Drying supernatant->drying protein_quant Protein Quantification pellet->protein_quant reconstitution 5. Reconstitution drying->reconstitution hplc 6. HPLC Separation (C18 Column) reconstitution->hplc msms 7. MS/MS Detection (MRM Mode) hplc->msms data_analysis 8. Data Analysis msms->data_analysis mrm_diagram cluster_products Product Ions precursor This compound [M+H]+ m/z 822.1 product1 [M-507+H]+ m/z 315.1 (Quantifier) precursor->product1 Collision-Induced Dissociation product2 m/z 428.1 (Qualifier) precursor->product2

References

Application Notes and Protocols: In Vitro Synthesis of Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acryloyl-CoA is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate/4-hydroxybutyrate cycle for carbon fixation in some archaea.[1] It serves as a precursor in the biosynthesis of various compounds and is a critical substrate for studying enzymes such as this compound reductases and carboxylases.[2][3][4] The ability to synthesize this compound in vitro is essential for biochemical assays, inhibitor screening, and the development of novel biosynthetic pathways. This document provides a detailed protocol for the enzymatic synthesis of this compound from acrylic acid.

Principle of Synthesis

The in vitro synthesis of this compound is achieved through an enzymatic reaction catalyzed by an Acyl-CoA synthetase. This method offers high specificity and yield under mild reaction conditions. The enzyme activates acrylic acid (acrylate) by forming a thioester bond with Coenzyme A (CoA). This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[5][6] Certain promiscuous synthetases, such as the 3-hydroxypropionyl-CoA synthetase from the archaeon Sulfolobus tokodaii, have been shown to effectively catalyze this reaction using acrylate (B77674) as a substrate.[1][4]

The overall reaction is as follows: Acrylic Acid + CoA + ATP → this compound + AMP + PPi

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the methodology for the in situ synthesis of this compound for use in enzyme assays.[4][7]

3.1. Materials and Reagents

  • Acrylic Acid (Acrylate)

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium Chloride (MgCl₂)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Potassium Hydroxide (KOH)

  • Recombinant 3-hydroxypropionyl-CoA synthetase (e.g., from Sulfolobus tokodaii)

  • Ultrapure water

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath

  • HPLC system for analysis

3.2. Preparation of Reagents

  • 1 M MOPS-KOH Buffer (pH 7.0): Dissolve MOPS in ultrapure water and adjust the pH to 7.0 using KOH. Bring to final volume. Store at 4°C.

  • 1 M MgCl₂ Stock Solution: Dissolve MgCl₂ in ultrapure water. Store at 4°C.

  • 100 mM ATP Stock Solution: Dissolve ATP in ultrapure water, adjust pH to ~7.0 with KOH if necessary. Aliquot and store at -20°C.

  • 10 mM CoA Stock Solution: Dissolve CoA in ultrapure water. Aliquot and store at -20°C.

  • 1 M Acrylate Stock Solution: Prepare a stock solution of sodium acrylate or acrylic acid, adjusting the pH to ~7.0 with KOH. Store at 4°C.

3.3. Synthesis Procedure

  • Set up the reaction mixture in a microcentrifuge tube on ice. For a final volume of 1.0 mL, add the components in the order listed in Table 1.

  • Mix the components gently by pipetting.

  • Initiate the reaction by adding the 3-hydroxypropionyl-CoA synthetase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme. For the synthetase from S. tokodaii, a temperature of 60-65°C may be optimal, though assays have also been successfully conducted at 30°C.[1][4] The incubation time can range from 30 minutes to 2 hours, depending on the enzyme concentration and desired yield.

  • Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) and analyzing them via HPLC.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid, followed by neutralization.

3.4. Product Analysis and Purification

  • HPLC Analysis: The formation of this compound can be confirmed and quantified using reverse-phase HPLC.[4][7] A C18 column is typically used, and the elution of CoA and its thioesters is monitored by UV absorbance at 260 nm.

  • Purification (Optional): If a purified stock of this compound is required, the product can be purified from the reaction mixture using preparative HPLC or solid-phase extraction methods.

Data Presentation

Table 1: Reaction Mixture for In Vitro this compound Synthesis

Component Stock Concentration Final Concentration Volume for 1.0 mL Reaction
MOPS-KOH (pH 7.0) 1 M 100 mM 100 µL
MgCl₂ 1 M 10 mM 10 µL
ATP 100 mM 3 mM 30 µL
CoA 10 mM 0.1 mM 10 µL
Acrylate 1 M 20 mM 20 µL
Enzyme Varies Varies Varies

| Ultrapure Water | - | - | To 1.0 mL |

Table 2: Kinetic Parameters of Enzymes Utilizing this compound This table provides context on the typical concentration range at which this compound is biologically active.

EnzymeOrganismApparent Kₘ for this compound (µM)Reference
This compound Reductase (AcuI)Rhodobacter sphaeroides1.5[4]
This compound ReductaseClostridium propionicum2 ± 1[2]

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic synthesis of this compound from its precursors.

G cluster_reactants Reactants cluster_products Products Acrylic_Acid Acrylic Acid Enzyme 3-Hydroxypropionyl-CoA Synthetase Acrylic_Acid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Acryloyl_CoA This compound AMP AMP PPi PPi Enzyme->Acryloyl_CoA Enzyme->AMP Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

References

Best Practices for the Handling and Long-Term Storage of Acryloyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a highly reactive unsaturated thioester of coenzyme A that serves as a critical intermediate in various metabolic pathways. Its inherent instability presents significant challenges for its handling and storage in a laboratory setting. Improper procedures can lead to rapid degradation, compromising experimental results. These application notes provide detailed protocols and best practices to ensure the integrity of this compound for research and development applications.

Due to its pronounced instability in solution, the recommended best practice for most applications is the in situ enzymatic synthesis of this compound immediately prior to its use. This approach guarantees a fresh supply of the active compound for experimental assays.

Physicochemical Properties and Stability

This compound is susceptible to several modes of degradation, primarily hydrolysis of the thioester bond and reactions involving its unsaturated acyl chain. The key factors influencing its stability are pH, temperature, and exposure to oxygen.

Key Stability Concerns:

  • Hydrolysis: The thioester bond is prone to hydrolysis, particularly at neutral to alkaline pH, yielding acrylic acid and coenzyme A.

  • Oxidation: The vinyl group in the acryloyl moiety can be susceptible to oxidation.

  • Polymerization: As an activated acrylic acid derivative, there is a potential for polymerization, especially at higher concentrations and temperatures.

Due to these factors, long-term storage of this compound in solution is strongly discouraged. When working with this compound, it is imperative to use it as quickly as possible after preparation.

Data Presentation: Storage and Handling Recommendations

The following tables summarize the recommended conditions for the handling and storage of this compound.

Parameter Solid Form Aqueous Solution
Storage Temperature Store at -20°C or below.Not recommended for storage. Prepare fresh.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prepare with deoxygenated buffers.
pH Not applicable.Slightly acidic pH (4-6) may offer marginal stability.
Light Exposure Store in a light-protected container.Protect from light during handling.
Freeze-Thaw Cycles Minimize by aliquoting upon receipt.Avoid completely.

Table 1: Recommended Storage and Handling Conditions for this compound.

Solvent/Buffer Component Compatibility Rationale
Purified, Deoxygenated Water RecommendedMinimizes oxidative and hydrolytic degradation.
Slightly Acidic Buffers (pH 4-6) RecommendedReduces the rate of thioester hydrolysis.
Neutral to Alkaline Buffers (pH > 7) Not RecommendedAccelerates thioester hydrolysis.
High Purity Organic Solvents Use with cautionMay be used for initial solubilization if necessary, but aqueous buffers are typical for biological assays.

Table 2: Solvent and Buffer Compatibility for this compound Solutions.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution (for immediate use)

This protocol describes the preparation of an aqueous stock solution of this compound from a solid powder for immediate use in an experiment.

Materials:

  • This compound, solid

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Ice bucket

  • Purified, deoxygenated water or a slightly acidic buffer (pH 4-6)

  • Inert gas (argon or nitrogen), optional

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of this compound in a pre-chilled microcentrifuge tube on a calibrated analytical balance.

  • Solubilization: Immediately add the appropriate volume of ice-cold, deoxygenated water or buffer to the tube to achieve the desired concentration.

  • Dissolution: Gently vortex or flick the tube to dissolve the powder. Keep the solution on ice at all times.

  • Inert Gas Purge (Optional): If available, briefly flush the headspace of the tube with a gentle stream of argon or nitrogen.

  • Immediate Use: Use the freshly prepared this compound solution in your experiment without delay. Do not store the solution for later use.

Protocol 2: In Situ Enzymatic Synthesis of this compound

This is the preferred method for obtaining biologically active this compound for enzymatic assays. This protocol provides a general framework; specific concentrations and enzyme amounts may need to be optimized for your particular application.

Materials:

  • Acrylate (B77674)

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Buffer (e.g., Tris-HCl or MOPS-KOH at a suitable pH for the enzymes)

  • Acyl-CoA synthetase (e.g., from Sulfolobus tokodaii or other suitable source)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel on ice, prepare a reaction mixture containing the buffer, MgCl₂, ATP, and Coenzyme A at the desired concentrations.

  • Enzyme Addition: Add the Acyl-CoA synthetase to the reaction mixture.

  • Initiation: Start the reaction by adding acrylate to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the Acyl-CoA synthetase (e.g., 37°C) for a predetermined amount of time to allow for the synthesis of this compound.

  • Assay Integration: Directly use the reaction mixture containing the freshly synthesized this compound in your subsequent enzymatic assay.

Protocol 3: Quality Control of this compound by HPLC

This protocol outlines a general method for assessing the purity of an this compound preparation. Specific parameters may need to be optimized based on the available instrumentation and column.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.5)

  • Mobile Phase B: Acetonitrile (B52724)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in ice-cold Mobile Phase A.

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5-20 µL.

  • Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute this compound and any potential degradation products (e.g., 1-20% acetonitrile over 15 minutes).

  • Data Analysis: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak corresponding to this compound. The presence of additional peaks may indicate degradation (e.g., free CoA, acrylic acid) or other impurities.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_qc Quality Control cluster_assay Experimental Use solid Solid this compound solution Freshly Prepared Solution solid->solution Protocol 1 hplc HPLC Analysis solution->hplc Purity Check (Protocol 3) assay Biochemical Assay solution->assay Immediate Use enzymatic In Situ Enzymatic Synthesis enzymatic->solution Protocol 2 hplc->assay Proceed if pure

Caption: Experimental workflow for the preparation and use of this compound.

storage_decision_tree start Received this compound is_solid Is it in solid form? start->is_solid store_solid Store at <= -20°C under inert gas. Aliquot if necessary. is_solid->store_solid Yes is_solution Is it in solution? is_solid->is_solution No use_immediately Use immediately. Do not store. is_solution->use_immediately Yes discard Discard remaining solution. use_immediately->discard

Caption: Decision tree for the appropriate storage of this compound.

Detecting Acryloyl-CoA in Complex Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-CoA is a key thioester intermediate in various metabolic pathways, including the catabolism of valine and the detoxification of acrylate.[1] Its detection and quantification in complex biological samples are crucial for understanding cellular metabolism and the pathogenesis of related metabolic disorders. This document provides detailed application notes and protocols for the primary methods used to detect this compound.

Overview of Detection Methods

The quantification of this compound and other acyl-CoAs in biological matrices is primarily achieved through three major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays.[2] Each method offers distinct advantages and is suited for different research needs, from comprehensive profiling to high-throughput screening.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation analysis.High sensitivity and specificity, allows for comprehensive profiling of multiple acyl-CoAs.[2][3]Requires specialized equipment and expertise, can be costly.[3]
HPLC-UV Separation by chromatography and quantification based on UV absorbance of the Coenzyme A moiety.More accessible and cost-effective than LC-MS/MS, robust for abundant species.[2][4]Less sensitive than LC-MS/MS, may have co-elution issues.[2]
Enzymatic Assays Coupled enzymatic reactions leading to a measurable chromogenic or fluorogenic product.High-throughput, straightforward, suitable for rapid screening.[2]May have lower specificity, often measures total or a specific class of acyl-CoAs.[2]

Metabolic Significance of this compound

This compound is an intermediate in several metabolic pathways. For instance, it is involved in the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle, an autotrophic CO2 fixation pathway in some archaea.[5] In bacteria, it is a key intermediate in the detoxification of acrylate, a toxic compound produced during the catabolism of dimethylsulfoniopropionate (DMSP).[1] The enzyme this compound reductase catalyzes the reduction of this compound to propionyl-CoA.[6][7]

Acryloyl_CoA_Metabolism Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Catabolism TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Metabolism Dimethylsulfoniopropionate (DMSP) Dimethylsulfoniopropionate (DMSP) Acrylate Acrylate Dimethylsulfoniopropionate (DMSP)->Acrylate Cleavage This compound This compound Acrylate->this compound AcuI This compound->Propionyl-CoA This compound reductase 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionate->this compound Assimilation Sample_Prep_Workflow cluster_extraction Acyl-CoA Extraction cluster_analysis Downstream Analysis Sample Tissue or Cell Pellet Homogenization Homogenize in Ice-Cold Solvent Sample->Homogenization Centrifugation Centrifuge at 14,000 x g, 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in Analysis-Compatible Solvent Drying->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS HPLC_UV HPLC-UV Reconstitution->HPLC_UV Enzymatic_Assay Enzymatic Assay Reconstitution->Enzymatic_Assay Enzymatic_Assay_Principle This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA NADPH NADPH NADP+ NADP+ NADPH->NADP+ NADPH->NADP+ Absorbance at 365 nm decreases

References

Application Note: A Coupled Enzyme Assay for Measuring Acryloyl-CoA Hydratase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acryloyl-CoA hydratase (EC 4.2.1.17), also known as AcuH, is a key enzyme in various metabolic pathways, including the detoxification of acrylate (B77674) and the metabolism of propionate.[1] It catalyzes the hydration of the toxic intermediate this compound to 3-hydroxypropionyl-CoA (3-HP-CoA).[1] Due to the inherent instability of its substrate, this compound, measuring the activity of this enzyme presents a significant challenge.[1] This application note describes a robust and continuous spectrophotometric coupled enzyme assay designed to overcome this limitation.

The assay employs a three-enzyme system. First, the unstable substrate, this compound, is generated in situ from acrylate and Coenzyme A (CoA) by an acyl-CoA synthetase. The this compound hydratase then converts this substrate to 3-HP-CoA. The activity of the hydratase is measured by coupling the production of 3-HP-CoA to its oxidation by a 3-hydroxypropionyl-CoA dehydrogenase (HPCDH). This final reaction is NAD+-dependent, and the resulting increase in NADH concentration is monitored spectrophotometrically at 340 nm. This method provides a sensitive and continuous measurement of this compound hydratase activity, making it suitable for kinetic studies, inhibitor screening, and characterization of enzyme function in drug development and metabolic research.

Principle of the Assay

The coupled assay links the activity of this compound hydratase to the production of NADH through a series of three enzymatic reactions:

  • Substrate Generation (Acyl-CoA Synthetase): Acrylate + CoA + ATP → this compound + AMP + PPi

  • Primary Reaction (this compound Hydratase): this compound + H₂O → 3-Hydroxypropionyl-CoA

  • Coupling Reaction (3-Hydroxypropionyl-CoA Dehydrogenase): 3-Hydroxypropionyl-CoA + NAD⁺ → Malonate-semialdehyde-CoA + NADH + H⁺

The rate of NADH production, measured as the increase in absorbance at 340 nm, is directly proportional to the activity of this compound hydratase, provided that the synthetase and dehydrogenase are present in excess and are not rate-limiting.

Visual Representations

G cluster_0 Enzymatic Reaction Cascade Acrylate Acrylate + CoA + ATP Synthetase Acyl-CoA Synthetase (Coupling Enzyme 1) Acrylate->Synthetase Acu_CoA This compound Hydratase This compound Hydratase (Enzyme of Interest) Acu_CoA->Hydratase HP_CoA 3-Hydroxypropionyl-CoA Dehydrogenase 3-HP-CoA Dehydrogenase (Coupling Enzyme 2) HP_CoA->Dehydrogenase MSC_CoA Malonate-semialdehyde-CoA NADH NADH (Absorbance at 340 nm) Synthetase->Acu_CoA In situ Substrate Generation Hydratase->HP_CoA Primary Reaction Dehydrogenase->MSC_CoA Coupling Reaction Dehydrogenase->NADH NAD+

Caption: Signaling pathway of the coupled enzyme assay.

G prep 1. Prepare Master Mix (Buffer, MgCl2, ATP, CoA, NAD+, Acyl-CoA Synthetase, HPCDH) equilibrate 2. Equilibrate Add Master Mix to cuvette. Incubate at assay temperature. prep->equilibrate initiate 3. Initiate Reaction Add Acrylate to start This compound generation. equilibrate->initiate baseline 4. Record Baseline Monitor absorbance at 340 nm for any background reaction. initiate->baseline add_enzyme 5. Add Sample Add this compound Hydratase (or cell lysate) to start the primary reaction. baseline->add_enzyme measure 6. Measure Activity Continuously record absorbance at 340 nm. add_enzyme->measure analyze 7. Analyze Data Calculate the rate of NADH production (ΔA340/min). measure->analyze

Caption: Experimental workflow for the coupled assay.

Data Presentation

Table 1: Kinetic Parameters of this compound Hydratase

The kinetic parameters of this compound hydratase can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Enoyl-CoA hydratases are known to have broad substrate specificity.[1]

SubstrateApparent K_m (µM)Apparent V_max (µmol/min/mg)
This compound2 - 1045
Crotonyl-CoA (C4)15 - 2542
2-Pentenoyl-CoA (C5)30 - 5035
2-Hexenoyl-CoA (C6)60 - 8028

Note: These values are representative and may vary depending on the specific enzyme source and assay conditions.

Table 2: Typical Assay Performance
ParameterValue
Wavelength340 nm
Assay Temperature37°C
Limit of Detection~0.5 nmol/min NADH production
Linear Range0.5 - 50 µU of Hydratase Activity
Z'-factor (for HTS)> 0.7

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • Acyl-CoA Synthetase (e.g., Propionate-CoA ligase, PrpE)

    • 3-Hydroxypropionyl-CoA Dehydrogenase (HPCDH)

    • Sample containing this compound Hydratase (purified enzyme or cell lysate)

  • Substrates and Cofactors:

    • Sodium acrylate

    • Coenzyme A, lithium salt (CoA)

    • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

    • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

    • Magnesium chloride (MgCl₂)

  • Buffer:

    • Tris-HCl buffer (100 mM, pH 8.0)

  • Equipment:

    • UV-Vis Spectrophotometer with temperature control

    • Quartz cuvettes (1 cm path length)

    • Pipettes and tips

    • Microcentrifuge tubes

Preparation of Reagent Solutions
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C.

  • 100 mM Acrylate Stock: Dissolve sodium acrylate in purified water.

  • 10 mM CoA Stock: Dissolve Coenzyme A lithium salt in purified water. Aliquot and store at -20°C.

  • 100 mM ATP Stock: Dissolve ATP disodium salt in purified water, neutralize to pH 7.0 with NaOH. Aliquot and store at -20°C.

  • 50 mM NAD⁺ Stock: Dissolve NAD⁺ in purified water. Aliquot and store at -20°C.

  • 1 M MgCl₂ Stock: Dissolve MgCl₂ in purified water.

  • Coupling Enzymes Stock: Prepare stock solutions of Acyl-CoA Synthetase (~10 U/mL) and HPCDH (~20 U/mL) in Assay Buffer. Store at -80°C.

Assay Protocol

This protocol is for a standard 1 mL reaction volume in a quartz cuvette.

  • Prepare the Reaction Master Mix: On ice, prepare a master mix for the desired number of assays. For a single 1 mL reaction, combine the following:

    • 850 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0)

    • 10 µL of 1 M MgCl₂ (Final concentration: 10 mM)

    • 50 µL of 100 mM ATP (Final concentration: 5 mM)

    • 10 µL of 10 mM CoA (Final concentration: 0.1 mM)

    • 10 µL of 50 mM NAD⁺ (Final concentration: 0.5 mM)

    • 10 µL of Acyl-CoA Synthetase stock (~0.1 U)

    • 10 µL of HPCDH stock (~0.2 U)

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

  • Equilibration and Background Rate:

    • Transfer 950 µL of the Master Mix to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and incubate for 5 minutes to reach thermal equilibrium.

    • Initiate the in situ generation of the substrate by adding 20 µL of 100 mM Acrylate stock (Final concentration: 2 mM).

    • Mix by gentle inversion and monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline. There should be a minimal background rate of NADH production.

  • Initiate the Primary Reaction:

    • Add 30 µL of the sample containing this compound Hydratase to the cuvette. The volume can be adjusted, ensuring the total volume is 1 mL. For control reactions, add 30 µL of the corresponding buffer.

    • Quickly mix the contents by gentle inversion or with a pipette tip.

  • Data Acquisition:

    • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • Ensure the rate of absorbance increase is linear during the initial phase of the reaction. If the rate is too high, dilute the enzyme sample.

Calculation of Enzyme Activity
  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Subtract the background rate (from step 3) from the sample rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

    Where:

    • ΔA₃₄₀/min: The linear rate of absorbance change per minute (corrected for background).

    • V_total: Total reaction volume (1.0 mL).

    • ε: Molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l: Path length of the cuvette (typically 1 cm).

    • V_enzyme: Volume of the enzyme sample added (in mL).

    Unit Definition: One unit (U) of this compound hydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-hydroxypropionyl-CoA (and consequently 1 µmol of NADH) per minute under the specified assay conditions.

References

Application Notes and Protocols for Metabolic Flux Analysis of Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a key intermediate in several metabolic pathways, including the degradation of certain amino acids and propionate (B1217596) metabolism.[1] As a reactive α,β-unsaturated thioester, its cellular concentration and flux are tightly regulated. Dysregulation of pathways involving this compound has been implicated in various metabolic disorders. Understanding the dynamics of this compound metabolism is therefore crucial for both basic research and the development of novel therapeutics.

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of metabolic reactions within a biological system.[2] When combined with stable isotope tracing, 13C-Metabolic Flux Analysis (13C-MFA) allows for the detailed elucidation of metabolic pathway activities.[3][4] This document provides detailed application notes and protocols for the study of this compound metabolic flux, primarily utilizing stable isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS/MS).

Core Concepts and Signaling Pathways

This compound is centrally positioned in pathways that connect amino acid catabolism, fatty acid metabolism, and the tricarboxylic acid (TCA) cycle. Key transformations include its formation from propionyl-CoA and its subsequent hydration or reduction. The flux through these pathways is critical for maintaining cellular homeostasis.

Acryloyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Acryloyl_CoA This compound Propionyl_CoA->Acryloyl_CoA Propionyl-CoA dehydrogenase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle _3_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->_3_Hydroxypropionyl_CoA This compound hydratase (AcuH) Malonyl_semialdehyde Malonyl-semialdehyde _3_Hydroxypropionyl_CoA->Malonyl_semialdehyde Acetyl_CoA Acetyl-CoA Malonyl_semialdehyde->Acetyl_CoA Amino_Acids Val, Ile, Met, Thr Amino_Acids->Propionyl_CoA Fatty_Acids Odd-chain Fatty Acids Fatty_Acids->Propionyl_CoA

Figure 1: Key metabolic pathways involving this compound.

Techniques for this compound Flux Analysis

The primary technique for elucidating the metabolic flux of this compound is stable isotope tracing followed by LC-MS/MS analysis. This approach allows for both the quantification of this compound pools and the determination of its metabolic fate.

Stable Isotope Tracing

Stable isotope tracing involves introducing a substrate labeled with a heavy isotope (e.g., 13C) into a biological system and tracking its incorporation into downstream metabolites.[5] For this compound flux analysis, suitable tracers include:

  • [U-13C]-Propionate: To trace the flux from propionate into the this compound pool.

  • [U-13C]-Valine or [U-13C]-Isoleucine: To investigate the contribution of branched-chain amino acid catabolism to this compound formation.

The choice of tracer depends on the specific metabolic pathway being investigated.[6]

Quantification by LC-MS/MS

Accurate quantification of this compound and its isotopologues is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This technique offers high sensitivity and specificity for analyzing low-abundance metabolites like this compound.[8]

Experimental Protocols

Protocol 1: 13C-Labeling of this compound in Cell Culture

This protocol describes the labeling of intracellular this compound pools using a 13C-labeled precursor.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • 13C-labeled tracer (e.g., [U-13C]-Propionate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile

  • Internal standard (e.g., [13C315N1]-labeled Acyl-CoA)[9]

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the 13C-labeled tracer and dialyzed FBS. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites is constant. This should be determined empirically by performing a time-course experiment (e.g., sampling at 18 and 24 hours).[6]

  • Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to quench metabolic activity.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add the internal standard.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[10]

Experimental_Workflow Cell_Culture 1. Cell Culture Tracer_Addition 2. Addition of 13C-Tracer Cell_Culture->Tracer_Addition Incubation 3. Incubation to Isotopic Steady State Tracer_Addition->Incubation Quenching 4. Quenching & Metabolite Extraction Incubation->Quenching LC_MS_Analysis 5. LC-MS/MS Analysis Quenching->LC_MS_Analysis Data_Analysis 6. Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for 13C-MFA.
Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the quantification of this compound by LC-MS/MS.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[10]

  • Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium (B1175870) acetate).[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: A gradient from low to high organic phase (acetonitrile) is used to elute the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent and fragment ions of this compound and its isotopologues.

Procedure:

  • Sample Injection: Inject the reconstituted sample extract into the LC-MS/MS system.

  • Chromatographic Separation: Separate this compound from other metabolites on the C18 column.

  • Mass Spectrometric Detection: Monitor the specific MRM transitions for unlabeled this compound, 13C-labeled this compound, and the internal standard.

  • Data Acquisition: Acquire data using the instrument's software.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis consists of peak areas for each isotopologue of this compound. This data is then used to calculate the fractional labeling and, subsequently, the metabolic fluxes.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a hypothetical experiment tracing the flux of [U-13C]-Propionate into this compound.

MetaboliteIsotopologuePeak Area (Control)Peak Area (Treated)Fractional Labeling (Control)Fractional Labeling (Treated)
Propionyl-CoA M+01.2 x 1061.1 x 1060.050.04
M+32.3 x 1072.6 x 1070.950.96
This compound M+05.8 x 1049.2 x 1040.480.35
M+36.3 x 1041.7 x 1050.520.65
Succinyl-CoA M+08.1 x 1057.5 x 1050.150.12
M+44.6 x 1065.5 x 1060.850.88

M+n represents the isotopologue with n 13C atoms.

Flux Calculation

The fractional labeling data, along with a stoichiometric model of the metabolic network, is used to calculate the metabolic fluxes. This is typically done using specialized software packages that solve the system of algebraic equations describing the metabolic and isotopic steady state.[6][11]

Data_Analysis_Flow Raw_Data Raw LC-MS/MS Data (Peak Areas) Normalization Normalization to Internal Standard Raw_Data->Normalization Fractional_Labeling Calculation of Fractional Labeling Normalization->Fractional_Labeling Flux_Modeling Metabolic Flux Modeling Software Fractional_Labeling->Flux_Modeling Flux_Map Quantitative Flux Map Flux_Modeling->Flux_Map

Figure 3: Data analysis workflow for metabolic flux calculation.

Conclusion

Metabolic flux analysis of this compound using stable isotope tracing and LC-MS/MS provides a powerful approach to quantitatively understand its metabolic fate in various biological contexts. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments to investigate the role of this compound in health and disease, and to evaluate the effects of therapeutic interventions on its metabolism. Accurate measurement and characterization of this compound species are essential for advancing our understanding of cellular metabolism and for the discovery of new disease biomarkers and drug targets.[12]

References

Application of Acryloyl-CoA in metabolic engineering for biofuel production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-CoA is a pivotal intermediate in engineered metabolic pathways for the production of a range of valuable chemicals and biofuels. Its unique chemical structure, featuring a reactive double bond, makes it a versatile precursor for the synthesis of compounds such as 3-hydroxypropionic acid (3-HP), 1,3-propanediol, and potentially other biofuels like n-butanol. This document provides detailed application notes and protocols for the utilization of this compound-centric pathways in the metabolic engineering of microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, for biofuel production.

Metabolic Pathways Involving this compound

Two primary pathways have been extensively engineered to produce this compound and its derivatives: the Malonyl-CoA pathway and the β-alanine pathway. These pathways are often geared towards the production of 3-HP, which can then be further converted to other valuable chemicals.

Malonyl-CoA Pathway

This pathway, heterologously expressed in hosts like E. coli and S. cerevisiae, channels carbon from central metabolism towards this compound. The key steps involve the conversion of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. 3-HP can be subsequently converted to this compound.

Malonyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) Malonic_semialdehyde Malonic semialdehyde Malonyl_CoA->Malonic_semialdehyde Malonyl-CoA Reductase (MCR-C) _3HP 3-Hydroxypropionic acid (3-HP) Malonic_semialdehyde->_3HP Malonyl-CoA Reductase (MCR-N) Acryloyl_CoA This compound _3HP->Acryloyl_CoA Propionyl-CoA Synthetase & 3-HP-CoA Dehydratase Biofuels Biofuels (e.g., 1,3-Propanediol) Acryloyl_CoA->Biofuels

Malonyl-CoA pathway for biofuel precursor synthesis.
β-Alanine Pathway

The β-alanine pathway provides an alternative route to 3-HP, starting from aspartate derived from the TCA cycle intermediate, oxaloacetate. β-alanine is a key intermediate in this pathway.

Beta_Alanine_Pathway Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate aminotransferase Beta_Alanine β-Alanine Aspartate->Beta_Alanine Aspartate decarboxylase (PanD) Malonic_semialdehyde Malonic semialdehyde Beta_Alanine->Malonic_semialdehyde β-alanine-pyruvate aminotransferase (BAPAT) _3HP 3-Hydroxypropionic acid (3-HP) Malonic_semialdehyde->_3HP 3-Hydroxypropionate dehydrogenase (HPDH) Acryloyl_CoA This compound _3HP->Acryloyl_CoA Propionyl-CoA Synthetase & 3-HP-CoA Dehydratase Biofuels Biofuels Acryloyl_CoA->Biofuels

β-Alanine pathway leading to this compound.

Quantitative Data on Biofuel Precursor Production

The following tables summarize the production of 3-HP, a direct precursor to this compound, in engineered E. coli and S. cerevisiae.

Table 1: 3-Hydroxypropionic Acid (3-HP) Production in Engineered Escherichia coli

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (g/g or Cmol/Cmol)Productivity (g/L/h)Reference
Overexpression of mcr and accDABC, knockout of poxB, ldhA, ptaGlucose48.8--[1]
Overexpression of glycerol (B35011) dehydratase and aldehyde dehydrogenaseGlycerol71.9-1.8[2]
Overexpression of dhaB1234, gdrAB, and ydcWGlycerol76.20.457 g/g1.89[3]
Coupled Malonyl-CoA and Propionyl-CoA pathwaysGlucose1.290.39 g/g-[4]
β-alanine pathway with xylose feedingGlucose and Xylose29.1--[5]

Table 2: 3-Hydroxypropionic Acid (3-HP) Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (g/g or Cmol/Cmol)Productivity (g/L/h)Reference
β-alanine pathway, fed-batchGlucose13.70.14 Cmol/Cmol-[6][7]
Malonyl-CoA pathway, fed-batchGlucose9.80.13 Cmol/Cmol-[8]
Mitochondrial expression of 3-HP pathwayGlucose0.257--[9]
β-alanine pathway from xylose, fed-batchXylose7.370.29 Cmol/Cmol-

Experimental Protocols

Protocol 1: Construction of a 3-HP Producing E. coli Strain via Chromosomal Integration

This protocol describes the general steps for integrating the necessary genes for the Malonyl-CoA pathway into the E. coli chromosome using CRISPR/Cas9-based methods.[1]

1. Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Plasmids carrying Cas9 and guide RNA (gRNA) targeting the desired chromosomal integration site.

  • Donor DNA containing the genes of interest (mcr from Chloroflexus aurantiacus, accDABC from E. coli) flanked by homologous arms to the target integration site.

  • LB medium and agar (B569324) plates with appropriate antibiotics.

  • SOC medium.

  • Electroporator and cuvettes.

2. Procedure:

  • gRNA Design and Plasmid Construction: Design a gRNA targeting a non-essential region of the E. coli chromosome. Clone the gRNA into a Cas9-expressing plasmid.

  • Donor DNA Construction: Amplify the mcr and accDABC genes. Assemble them into a single construct flanked by ~500 bp homologous arms corresponding to the regions upstream and downstream of the gRNA target site.

  • Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli cells harboring the Cas9-gRNA plasmid.

  • Transformation: Co-transform the electrocompetent cells with the donor DNA.

  • Selection and Screening: Plate the transformed cells on selective agar plates. Screen colonies by colony PCR using primers flanking the integration site to verify successful integration.

  • Sequence Verification: Sequence the PCR product from positive colonies to confirm the correct insertion of the pathway genes.

Strain_Construction_Workflow start Design gRNA and Donor DNA construct_plasmids Construct Cas9/gRNA and Donor DNA Plasmids start->construct_plasmids prepare_cells Prepare Electrocompetent Host Cells construct_plasmids->prepare_cells transform Electroporation of Plasmids and Donor DNA prepare_cells->transform select Selection on Antibiotic Plates transform->select screen Colony PCR Screening select->screen verify Sequence Verification screen->verify end Engineered Strain Obtained verify->end

Workflow for engineered E. coli strain construction.
Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae for 3-HP Production

This protocol outlines a general procedure for fed-batch fermentation to achieve high-density cell growth and 3-HP production.[7][10]

1. Media and Reagents:

  • Batch Medium: Defined minimal medium with glucose (e.g., 20 g/L), yeast nitrogen base, and necessary supplements.

  • Feeding Medium: Concentrated glucose solution (e.g., 500 g/L) with yeast extract and peptone.

  • Inoculum culture of the engineered S. cerevisiae strain.

  • Bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control.

2. Procedure:

  • Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in batch medium to mid-exponential phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the batch medium. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the pre-culture to a starting OD600 of ~0.1.

  • Batch Phase: Maintain the temperature at 30°C and pH at 5.0. Control DO at a setpoint (e.g., 20% saturation) by adjusting agitation and aeration. Allow the culture to grow until the initial glucose is nearly depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase: Start the feeding of the concentrated glucose solution at a pre-determined rate (e.g., exponential feeding to maintain a constant specific growth rate).

  • Sampling: Take samples periodically to measure cell density (OD600), and concentrations of glucose, 3-HP, and other metabolites.

  • Harvest: Continue the fermentation until the desired 3-HP titer is reached or production ceases.

Protocol 3: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying 3-HP in fermentation broth.[11][12]

1. Materials:

  • HPLC system with a UV or refractive index (RI) detector.

  • Reversed-phase C18 column or an organic acid analysis column (e.g., Aminex HPX-87H).

  • Mobile phase: Dilute sulfuric acid (e.g., 5 mM).

  • 3-HP standard solution.

  • Syringe filters (0.22 µm).

2. Sample Preparation:

  • Centrifuge the fermentation broth sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.

3. HPLC Analysis:

  • Column: Aminex HPX-87H column.

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60°C.

  • Detection: UV at 210 nm or RI.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of 3-HP standards of known concentrations and inject them to generate a standard curve.

  • Quantification: Integrate the peak area of 3-HP in the samples and calculate the concentration using the standard curve.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in microbial cell extracts.[13][14]

1. Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • Reversed-phase C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7).

  • Mobile Phase B: Acetonitrile.

  • Extraction Buffer: e.g., 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Internal standard (e.g., ¹³C-labeled this compound, if available).

2. Sample Preparation (Cell Extraction):

  • Rapidly quench the metabolism of a known amount of microbial cells (e.g., by plunging into cold methanol).

  • Centrifuge the cells and resuspend the pellet in ice-cold extraction buffer.

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Gradient Elution: Use a gradient of Mobile Phase B in A to separate the acyl-CoAs.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):

    • Ionization: Positive electrospray ionization (ESI+).

    • Precursor Ion (Q1): m/z of this compound.

    • Product Ion (Q3): A characteristic fragment ion of this compound.

  • Quantification: Use a standard curve of authentic this compound to quantify the concentration in the samples, normalized to the internal standard and the initial cell mass.

Conversion of this compound Precursors to Biofuels

1,3-Propanediol (1,3-PDO)

3-HP, produced from pathways involving this compound, can be converted to 1,3-PDO. This typically involves the reduction of 3-HP to 3-hydroxypropionaldehyde (3-HPA), followed by another reduction to 1,3-PDO.[15][16]

PDO_Production _3HP 3-Hydroxypropionic acid (3-HP) _3HPA 3-Hydroxypropionaldehyde (3-HPA) _3HP->_3HPA Carboxylic Acid Reductase _1_3_PDO 1,3-Propanediol _3HPA->_1_3_PDO 1,3-Propanediol Dehydrogenase

Conversion of 3-HP to 1,3-Propanediol.
n-Butanol

While direct conversion of this compound to n-butanol is not a commonly reported pathway, engineered pathways for n-butanol production typically start from acetyl-CoA.[17][18] These pathways involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then sequentially reduced to n-butanol. Increasing the intracellular pool of acetyl-CoA, a precursor to the this compound pathways, is a key strategy for enhancing n-butanol production.

Conclusion

The metabolic engineering of microorganisms to utilize pathways involving this compound has shown significant promise for the production of biofuels and their precursors. The choice of pathway, host organism, and fermentation strategy plays a crucial role in achieving high titers, yields, and productivities. The protocols and data presented here provide a foundation for researchers to develop and optimize microbial cell factories for the sustainable production of valuable chemicals from renewable feedstocks. Further research into novel enzymes, pathway optimization, and advanced fermentation control will continue to drive this field forward.

References

Application Note and Protocol for Determining Enzyme Kinetic Parameters Using Acryloyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acryloyl-CoA is a key intermediate in various metabolic pathways and serves as a substrate for several enzymes, including this compound reductase. The study of enzyme kinetics with this compound is crucial for understanding metabolic fluxes, drug development, and industrial biotechnology applications. This document provides detailed protocols for determining the kinetic parameters of enzymes utilizing this compound, focusing on a continuous spectrophotometric assay. It includes a summary of known kinetic data for relevant enzymes and visual workflows to guide the experimental setup.

Principle of the Method

The kinetic parameters of an enzyme utilizing this compound can be determined by monitoring the reaction progress over time. A widely used method is a continuous spectrophotometric assay that measures the change in absorbance of a cofactor, such as NADH or NADPH, which is consumed or produced during the enzymatic reaction. For enzymes like this compound reductase, the reaction is monitored by the decrease in absorbance at 340 nm or 365 nm, corresponding to the oxidation of NAD(P)H. The initial reaction rates are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

Enzymatic Reaction Pathway

Enzymatic Reaction cluster_reactants Substrates cluster_products Products This compound This compound Enzyme Enzyme This compound->Enzyme NAD(P)H NAD(P)H NAD(P)H->Enzyme Propionyl-CoA Propionyl-CoA Enzyme->Propionyl-CoA NAD(P)+ NAD(P)+ Enzyme->NAD(P)+

Caption: Enzymatic reduction of this compound to propionyl-CoA.

Materials and Reagents

  • Enzyme: Purified enzyme of interest (e.g., this compound Reductase)

  • Substrates:

    • This compound

    • NADPH or NADH

  • Buffer: 100 mM MOPS-KOH, pH 7.0[1]

  • Other Reagents:

    • 1 M MgCl₂

    • Spectrophotometer capable of reading UV-Vis wavelengths (e.g., 340 nm or 365 nm)

    • Quartz or UV-transparent cuvettes

    • Pipettes and tips

    • Nuclease-free water

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Due to the potential instability of acyl-CoAs, it is recommended to prepare fresh solutions or store aliquots at -80°C for no more than one week[2]. This compound can be synthesized in situ from acrylate (B77674) and CoA using an appropriate synthetase or obtained from commercial sources.

  • NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NADPH or NADH in nuclease-free water. The concentration should be confirmed spectrophotometrically using the appropriate extinction coefficient (for NADPH at 340 nm, ε = 6.22 mM⁻¹cm⁻¹; for NADH at 365 nm, ε = 3.4 mM⁻¹cm⁻¹[1]).

  • Assay Buffer: Prepare 100 mM MOPS-KOH buffer and adjust the pH to 7.0.

  • Enzyme Solution: Dilute the purified enzyme in assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes.

Enzyme Assay Procedure (Spectrophotometric)
  • Set up the spectrophotometer to measure absorbance at 340 nm (for NADPH) or 365 nm (for NADH) at a constant temperature (e.g., 30°C)[1].

  • Prepare a reaction mixture in a cuvette with a final volume of 0.5 mL containing:

    • 100 mM MOPS-KOH, pH 7.0[1]

    • 10 mM MgCl₂[1]

    • A fixed, saturating concentration of NAD(P)H (e.g., 0.3 mM).

    • Varying concentrations of this compound (e.g., 0.5 µM to 50 µM, bracketing the expected Km).

  • Incubate the reaction mixture in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette and mix quickly by gentle inversion.

  • Immediately start recording the decrease in absorbance over time for 3-5 minutes.

  • Perform a control reaction without the enzyme or without this compound to measure any background rate of NAD(P)H oxidation.

Data Analysis
  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, correcting for the background rate. The velocity can be calculated using the Beer-Lambert law:

    • v₀ (µM/min) = (ΔA/min) / ε * path length (cm) * 1000

    • Where ΔA/min is the initial rate of absorbance change, and ε is the molar extinction coefficient of NAD(P)H.

  • Plot the initial velocities (v₀) against the corresponding this compound concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Determine the kinetic parameters Km and Vmax from the fit.

  • Calculate the catalytic constant (kcat) if the enzyme concentration ([E]) is known:

    • kcat = Vmax / [E]

  • Calculate the catalytic efficiency (kcat/Km).

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrates, Enzyme) B Set up Spectrophotometer (Wavelength, Temperature) A->B C Prepare Reaction Mixture (Varying this compound) B->C D Equilibrate Temperature C->D E Initiate Reaction (Add Enzyme) D->E F Record Absorbance Change E->F G Calculate Initial Velocities F->G H Plot Velocity vs. [Substrate] G->H I Fit to Michaelis-Menten Equation H->I J Determine Km, Vmax, kcat I->J

Caption: Workflow for determining enzyme kinetic parameters.

Data Presentation: Kinetic Parameters for this compound Utilizing Enzymes

The following table summarizes the kinetic parameters for this compound reductase from various organisms.

Enzyme SourceCofactorKm (this compound) (µM)kcat (s⁻¹)Reference
Clostridium propionicumNADH2 ± 14.5[3]
Rhodobacter sphaeroides (AcuI)NADPH< 345 - 80[1][4]
Ruegeria pomeroyi (SPO_1914)NADPH< 345 - 80[1][4]
Escherichia coli (yhdH)NADPH< 345 - 80[1][4]

Troubleshooting

  • High background NAD(P)H oxidation: Ensure the purity of all reagents. Some crude enzyme preparations may contain contaminating oxidases.

  • Non-linear reaction progress curves:

    • Substrate Depletion: Use a lower enzyme concentration or monitor the reaction for a shorter period.

    • Product Inhibition: Analyze only the initial, linear phase of the reaction.

  • Precipitation in the cuvette: Ensure all components are fully dissolved in the assay buffer. The concentration of MgCl₂ may need optimization.

  • Inconsistent results: Acyl-CoA solutions are prone to degradation. Prepare fresh solutions or use recently thawed aliquots.

References

Application Notes & Protocols for the Purification of Enzymes Utilizing Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acryloyl-Coenzyme A (Acryloyl-CoA) is a highly reactive and toxic intermediate in several key metabolic pathways, including the catabolism of acrylate (B77674) and dimethylsulfoniopropionate (DMSP) and the autotrophic 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle for CO2 fixation.[1] The enzymes that catalyze reactions involving this compound are crucial for cellular function and detoxification. These enzymes, which include reductases, hydratases, and transferases, represent potential targets for drug development and are essential tools in synthetic biology for the production of valuable chemicals.[2][3]

This document provides detailed protocols for the expression and purification of enzymes that utilize this compound, with a focus on this compound Reductase and 3-Hydroxypropionyl-CoA Dehydratase. The methodologies are primarily based on the purification of recombinant proteins expressed in Escherichia coli and native enzymes from other microbial sources.

Metabolic Pathway Context

The conversion of 3-hydroxypropionate to propionyl-CoA is a common pathway involving this compound. In organisms like Metallosphaera sedula, this process is catalyzed by three separate enzymes.[1][4] First, 3-hydroxypropionyl-CoA synthetase activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA.[1][5] Second, 3-hydroxypropionyl-CoA dehydratase eliminates water to form this compound.[1][4] Finally, this compound reductase reduces this compound to propionyl-CoA.[1][4]

Acryloyl_CoA_Pathway cluster_main Metabolic Conversion 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA 3-HP-CoA Synthetase This compound This compound 3-Hydroxypropionyl-CoA->this compound 3-HP-CoA Dehydratase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA this compound Reductase

Caption: Metabolic pathway showing the enzymatic conversion of 3-hydroxypropionate to propionyl-CoA.

Experimental Protocols

A general workflow for purifying recombinant, His-tagged this compound utilizing enzymes is presented below. This process typically involves cell growth and induction, lysis, affinity chromatography, and a final polishing step using size-exclusion chromatography.

Purification_Workflow start Start | Recombinant E. coli Culture induction Protein Expression Induce with IPTG start->induction harvest Cell Harvesting Centrifugation induction->harvest lysis Cell Lysis French Press / Sonication harvest->lysis clarification Clarification Ultracentrifugation lysis->clarification affinity Step 1: Affinity Chromatography Ni-NTA Column clarification->affinity dialysis Buffer Exchange Dialysis affinity->dialysis sec Step 2: Size-Exclusion Chromatography Gel Filtration (e.g., Superose 12) dialysis->sec end End | Pure Enzyme (>95%) sec->end

Caption: General experimental workflow for the purification of recombinant His-tagged enzymes.

Protocol 1: Purification of Recombinant this compound Reductase (AcuI) from R. sphaeroides

This protocol is adapted from the purification of His-tagged AcuI heterologously expressed in E. coli.[6][7]

A. Expression and Cell Growth

  • Transform E. coli Rosetta2 (DE3) cells with the expression plasmid (e.g., pET vector containing the acuI gene).

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium containing appropriate antibiotics.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for 16-18 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.

B. Cell Lysis and Lysate Preparation

  • Resuspend the frozen cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 15% glycerol). Add protease inhibitors (e.g., PMSF) and DNase I.

  • Lyse the cells by passing the suspension through a French pressure cell twice at 137 MPa.[1]

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove cell debris.[1]

  • Collect the supernatant, which contains the soluble protein fraction.

C. Nickel-Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).

  • Collect fractions and analyze them by SDS-PAGE. Pool the fractions containing the protein of interest. Note that chaperone proteins like GroEL may co-elute.[7]

D. Size-Exclusion Chromatography (Gel Filtration)

  • Concentrate the pooled fractions from the affinity step using an ultrafiltration device.

  • Equilibrate a size-exclusion column (e.g., Superose 12) with Gel Filtration Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 20% glycerol). The high glycerol (B35011) concentration can be critical for maintaining enzyme activity.[7]

  • Load the concentrated protein sample onto the column.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions, determine the protein concentration, and store at -80°C.

Protocol 2: Purification of Native 3-Hydroxypropionyl-CoA Dehydratase from M. sedula

This protocol describes the purification of the native enzyme directly from cell mass.[1]

  • Preparation of Cell Extract : Resuspend frozen M. sedula cells (e.g., 8.2 g wet weight) in 8 ml of 10 mM Tris-HCl (pH 7.2) containing 5 mM DTE and DNase I.[1]

  • Cell Lysis : Pass the cell suspension twice through a chilled French pressure cell at 137 MPa.[1]

  • Clarification : Centrifuge the lysate at 100,000 × g for 1 hour to obtain the soluble cell extract.[1]

  • Chromatography : While the specific chromatography steps for the native enzyme are not fully detailed in the provided sources, a typical purification scheme for a native enzyme would involve sequential steps of ion-exchange, hydrophobic interaction, and/or size-exclusion chromatography to achieve high purity. For the recombinantly expressed version of this enzyme, a heat precipitation step followed by Ni²⁺ affinity chromatography was effective.[5]

Protocol 3: Enzyme Activity Assay for this compound Reductase

This is a coupled spectrophotometric assay used to measure the activity of this compound reductase by monitoring the oxidation of NAD(P)H.[7]

  • In Situ Substrate Synthesis : this compound is synthesized in situ because it is unstable. The reaction mixture (0.5 ml) should contain:

    • 100 mM MOPS-KOH buffer (pH 7.0)

    • 10 mM MgCl₂

    • 3 mM ATP

    • 0.1 mM Coenzyme A (CoA)

    • 20 mM acrylate

    • 0.04 units of recombinant 3-hydroxypropionyl-CoA synthetase (to generate the this compound).[7]

  • Assay Initiation :

    • Add 0.35 mM NADPH (or NADH, depending on the enzyme's specificity) to the mixture.[7]

    • Incubate for 3 minutes to allow for the formation of this compound.

    • Start the reaction by adding a small amount of the purified this compound reductase enzyme (e.g., 0.3 µg).[7]

  • Measurement :

    • Immediately monitor the decrease in absorbance at 365 nm (or 340 nm) at 30°C, which corresponds to the oxidation of NAD(P)H.[7]

    • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H (ε₃₆₅ = 3,400 M⁻¹ cm⁻¹).[7]

Data Presentation

Table 1: Purification Summary for Recombinant Acrylyl-CoA Reductase (AcuI) from R. sphaeroides

This table summarizes the purification of recombinant AcuI, demonstrating the effectiveness of the two-step chromatography process.[7]

Purification StepTotal Protein (mg)Total Activity (μmol/min)Specific Activity (μmol/min/mg)Yield (%)Purification (n-fold)
Cell Extract7,7003500.0451001
Ni+ Affinity Chromatography1156516111
Superose 12 Gel Filtration1.02.61300.72889

Data adapted from the purification of AcuI from R. sphaeroides.[7]

Table 2: Kinetic Properties of Various this compound Utilizing Enzymes

This table provides a comparison of key kinetic parameters for different enzymes involved in this compound metabolism.

EnzymeOrganismSubstrateKₘ (μM)kcat (s⁻¹) or TurnoverCofactor
This compound Reductase (AcuI)Rhodobacter sphaeroidesThis compound1.580NADPH
This compound Reductase (AcuI)Rhodobacter sphaeroidesNADPH2880-
This compound Reductase (SPO_1914)Ruegeria pomeroyiThis compound<345-80NADPH
This compound Reductase (yhdH)Escherichia coliThis compound<345-80NADPH
This compound Reductase Enzyme ComplexClostridium propionicumThis compound2 ± 14.5NADH
CoA TransferasePeptostreptococcus elsdeniiAcrylate1200--

Data compiled from multiple sources.[7][8][9][10][11]

References

Application Notes and Protocols: Development of a Genetically Encoded Biosensor for Real-Time Monitoring of Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acryloyl-CoA is a key intermediate in various metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation and the metabolism of xenobiotics. Its reactive α,β-unsaturated carbonyl moiety also makes it a precursor for the synthesis of important polymers and a potential participant in covalent protein modification. Understanding the spatiotemporal dynamics of this compound in living cells is crucial for metabolic engineering, toxicology studies, and the development of novel therapeutics. However, tools for the real-time monitoring of this compound in live cells are currently lacking.

These application notes provide a comprehensive guide for the development and implementation of a genetically encoded biosensor for the real-time monitoring of intracellular this compound concentrations. The proposed strategy is based on well-established principles for the creation of fluorescent biosensors for other short-chain acyl-CoA molecules, such as acetyl-CoA and malonyl-CoA.[1][2] The protocol outlines the steps from the selection of a suitable sensing domain to the characterization and application of the biosensor in living cells.

Principle of the Proposed this compound Biosensor

The proposed biosensor, tentatively named "this compound Sensor" (ACS), will be a single-chain polypeptide consisting of a specific this compound binding protein as the sensing domain, into which a circularly permuted fluorescent protein (cpFP) is inserted. The binding of this compound to the sensing domain is expected to induce a conformational change that alters the chromophore environment of the cpFP, leading to a change in its fluorescence intensity. This change in fluorescence can be monitored using standard microscopy techniques to provide a real-time readout of this compound levels. A ratiometric readout can also be developed using Förster Resonance Energy Transfer (FRET) by flanking the sensing domain with a FRET pair of fluorescent proteins.[3][4]

Proposed Signaling Pathway and Biosensor Mechanism

The following diagram illustrates a hypothetical metabolic pathway leading to the production of this compound and the mechanism of the proposed biosensor.

Acryloyl_CoA_Signaling_and_Biosensor This compound Production and Biosensor Mechanism cluster_pathway Metabolic Pathway cluster_biosensor Biosensor Mechanism Precursor Precursor Enzyme_1 Enzyme 1 Precursor->Enzyme_1 Substrate Acryloyl_CoA Acryloyl_CoA Enzyme_1->Acryloyl_CoA Product Downstream_Metabolism Downstream_Metabolism Acryloyl_CoA->Downstream_Metabolism Biosensor_Unbound ACS (Low Fluorescence) Biosensor_Bound ACS-Acryloyl-CoA (High Fluorescence) Biosensor_Unbound->Biosensor_Bound + this compound Biosensor_Bound->Biosensor_Unbound - this compound

Caption: Production of this compound and its detection by the proposed biosensor.

Experimental Protocols

Protocol 1: Selection and Cloning of a Candidate Sensing Domain

The success of the biosensor hinges on the selection of a protein that binds this compound with high specificity and affinity, and undergoes a significant conformational change upon binding.

  • Literature and Database Search:

    • Perform a thorough search of protein databases (e.g., BRENDA, KEGG, UniProt) for enzymes that utilize this compound as a substrate or are allosterically regulated by it. Examples could include acyl-CoA dehydrogenases, enoyl-CoA hydratases, or acyl-CoA transferases involved in specific metabolic pathways.

    • Bacterial transcription factors that regulate pathways involving this compound are also excellent candidates, as they are known to undergo large conformational changes upon ligand binding.[2][5]

  • Gene Synthesis and Cloning:

    • Once a candidate gene is identified, synthesize the gene with codon optimization for expression in E. coli.

    • Clone the synthesized gene into a suitable bacterial expression vector (e.g., pET-28a) with a polyhistidine tag for purification.

  • Protein Expression and Purification:

    • Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the protein using immobilized metal affinity chromatography (IMAC).

    • Verify the purity and size of the protein using SDS-PAGE.

  • Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC):

    • Use ITC to confirm the binding of this compound to the purified protein and to determine the dissociation constant (Kd). A strong affinity (low micromolar to nanomolar range) is desirable.

Protocol 2: Biosensor Construction and Screening

This protocol describes the insertion of a circularly permuted fluorescent protein (cpFP), such as cpGFP, into the selected sensing domain.

  • Insertion Site Selection:

    • Analyze the 3D structure of the sensing protein (if available) or use secondary structure prediction tools to identify flexible loops or regions that are likely to undergo conformational changes upon ligand binding. These are ideal locations for cpFP insertion.[6]

  • Library Construction:

    • Use a method like seamless cloning (e.g., Gibson Assembly) to insert the cpFP gene into multiple selected sites within the sensing domain gene.

    • Vary the length and composition of the linker sequences flanking the cpFP to optimize the conformational coupling between the sensing domain and the fluorescent protein.[6]

  • High-Throughput Screening:

    • Clone the library of biosensor variants into an expression vector.

    • Transform the library into E. coli and plate on solid media.

    • Use a colony scanner or a fluorescence plate reader to screen individual colonies for changes in fluorescence in the presence and absence of this compound (or a cell-permeable precursor).

    • Select the variants that show the largest fluorescence change (dynamic range).

Protocol 3: In Vitro Characterization of the Biosensor

The most promising biosensor variants from the screen should be characterized biochemically.

  • Protein Purification:

    • Purify the selected biosensor variants as described in Protocol 1.

  • Spectroscopic Analysis:

    • Measure the fluorescence excitation and emission spectra of the purified biosensor.

    • Perform a titration with this compound to determine the apparent dissociation constant (Kd,app) and the maximum fluorescence response (Fmax/Fmin).

  • Specificity Assay:

    • Test the fluorescence response of the biosensor to other structurally related CoA esters (e.g., acetyl-CoA, propionyl-CoA, malonyl-CoA, succinyl-CoA) to determine its specificity.[1][6]

Data Presentation

The quantitative data from the in vitro characterization should be summarized in tables for easy comparison.

Table 1: Hypothetical Performance of this compound Sensor (ACS) Variants

Biosensor VariantApparent Kd (µM) for this compoundDynamic Range (Fmax/Fmin)Fold Specificity vs. Acetyl-CoAFold Specificity vs. Malonyl-CoA
ACS 1.050 ± 52.5 ± 0.2>10>20
ACS 1.145 ± 62.8 ± 0.3>15>25
ACS 2.0 (Optimized)20 ± 34.0 ± 0.4>50>50

Table 2: Hypothetical Specificity Profile of ACS 2.0

LigandRelative Fluorescence Change (%)
This compound (100 µM)100
Acetyl-CoA (1 mM)< 2
Propionyl-CoA (1 mM)< 5
Malonyl-CoA (1 mM)< 2
Succinyl-CoA (1 mM)< 1
Coenzyme A (1 mM)< 1

Visualization of the Development Workflow

The following diagram outlines the logical workflow for the development and validation of the this compound biosensor.

Biosensor_Development_Workflow This compound Biosensor Development Workflow A Identify Candidate This compound Binding Proteins B Clone and Express Candidate Proteins A->B C Confirm this compound Binding (e.g., ITC) B->C D Select Best Sensing Domain C->D E Construct cpFP Insertion Library D->E Proceed with best candidate F High-Throughput Screening of Library E->F G Identify Hits with High Dynamic Range F->G H Purify and Characterize Best Biosensor Variants (Kd, Specificity, Dynamic Range) G->H Proceed with best hits I Clone into Mammalian/ Bacterial Expression Vector H->I J Live-Cell Imaging (e.g., E. coli, HeLa cells) I->J K Validate with Genetic or Chemical Perturbations J->K L Final Validated Biosensor K->L

References

Sample preparation techniques for Acryloyl-CoA analysis from cell lysates.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Acryloyl-CoA Analysis from Cell Lysates

The accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as this compound, is critical for researchers, scientists, and drug development professionals studying cellular metabolism, particularly in pathways related to acrylate (B77674) detoxification and the metabolism of propionate. This compound is a key, yet challenging, metabolite to measure due to its low cellular abundance and inherent instability.[1]

These application notes provide detailed protocols for the effective extraction of this compound from cultured cell lysates for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are designed to maximize recovery and maintain sample integrity.

Key Analytical Challenges:

  • Instability: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. They are particularly unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[2] Maintaining acidic conditions (pH 4-6) and low temperatures is crucial throughout the sample preparation process.[3][4]

  • Low Abundance: Cellular pools of this compound are typically low, requiring sensitive analytical methods and efficient extraction techniques to achieve reliable quantification.

  • Matrix Effects: Complex biological matrices from cell lysates can interfere with analysis, primarily through ion suppression in LC-MS/MS.[2]

Experimental Protocols

Two primary methods for the preparation of cell lysates for this compound analysis are presented: a direct protein precipitation method and a method incorporating a Solid-Phase Extraction (SPE) cleanup step for higher purity samples.

Protocol 1: Acyl-CoA Extraction via Protein Precipitation

This protocol utilizes a combination of an acidic buffer and organic solvents to simultaneously lyse cells, precipitate proteins, and extract short-chain acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)[1][3]

  • Internal Standard (e.g., Heptadecanoyl-CoA or Pentadecanoyl-CoA)[1][2]

  • Acetonitrile (ACN) and 2-propanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (low-binding tubes are recommended)[4][5]

  • Refrigerated centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a suitable internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cells in the cold buffer. For suspension cells, resuspend the pellet.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of an ACN:2-propanol (3:1) mixture to the lysate.[1]

    • Vortex vigorously for 2 minutes and sonicate for 3 minutes, keeping the sample on ice to prevent heating.[1]

  • Protein Precipitation & Clarification:

    • Incubate the homogenate on ice for 20 minutes to facilitate complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled, low-binding tube or glass vial.[4][5] Avoid disturbing the protein pellet.

    • The sample is now ready for direct LC-MS/MS analysis or can be further purified using Solid-Phase Extraction (Protocol 2).

  • Storage:

    • For immediate analysis, keep samples on ice. For long-term storage, store at -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is an optional but recommended step following Protocol 1 to remove salts and other interfering molecules, thereby improving data quality in LC-MS/MS analysis.[6]

Materials:

  • Weak anion exchange SPE columns

  • Methanol (B129727)

  • 100 mM KH2PO4 buffer (pH 4.9)

  • Elution Solvent (e.g., 2-propanol or a buffered methanol solution)

  • Vacuum manifold or centrifuge for SPE columns

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • SPE Column Conditioning:

    • Wash a weak anion exchange SPE column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]

  • Sample Loading:

    • Load the supernatant collected from Protocol 1 (Step 4) onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants.

    • Follow with a second wash using 1 mL of methanol to remove remaining salts.[1]

  • Elution:

    • Elute the acyl-CoAs from the column using an appropriate solvent. An effective eluent is 2-propanol.[3]

    • Collect the eluate in a clean, pre-chilled low-binding tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.[2]

    • Reconstitute the dried sample in a small volume (e.g., 100-150 µL) of a suitable solvent for LC-MS/MS analysis. Methanol or a solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are reported to maintain stability.[2]

Data Presentation

Comparison of Sample Preparation Techniques
ParameterMethod 1: Protein PrecipitationMethod 2: SPE CleanupKey Considerations
Purity ModerateHighSPE significantly reduces matrix effects and ion suppression for LC-MS/MS analysis.[6]
Recovery Good to HighGood (70-80%)[3]Some analyte loss can occur during the additional SPE steps.
Speed FastSlowerThe additional steps of SPE increase the total preparation time.
Cost LowModerateThe primary additional cost is the disposable SPE columns.
Simplicity SimpleRequires more technical skillInvolves multiple steps of conditioning, loading, washing, and eluting.
Reported Abundance of Acyl-CoA Species in Mammalian Cells

The following table provides context on the typical abundance of various acyl-CoA species in different cell lines. Note that values can vary significantly based on cell type and culture conditions.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]
Acetyl-CoA 10.644--
Propionyl-CoA 3.532--
Succinyl-CoA 25.467--
C16:0-CoA -~2.5~1.5

Visualized Workflows

ExtractionWorkflow Protein Precipitation Workflow for this compound cluster_harvest Cell Harvesting cluster_lysis Lysis & Extraction cluster_clarify Clarification Harvest 1. Harvest Cells (Adherent or Suspension) Wash 2. Wash with ice-cold PBS Harvest->Wash LysisBuffer 3. Add Acidic Buffer (pH 4.9) + Internal Standard Wash->LysisBuffer OrganicSolvent 4. Add ACN:Isopropanol & Vortex/Sonicate LysisBuffer->OrganicSolvent Precipitate 5. Incubate on Ice (Protein Precipitation) OrganicSolvent->Precipitate Centrifuge 6. Centrifuge at 16,000 x g, 4°C Precipitate->Centrifuge Collect 7. Collect Supernatant (Contains this compound) Centrifuge->Collect Analysis LC-MS/MS Analysis or SPE Cleanup Collect->Analysis SPE_Workflow Solid-Phase Extraction (SPE) Workflow cluster_spe SPE Cleanup cluster_final Final Preparation Input Supernatant from Protein Precipitation Condition 1. Condition SPE Column (Methanol & Buffer) Input->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Column (Buffer & Methanol) Load->Wash Elute 4. Elute Acyl-CoAs Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Analysis Solvent Evaporate->Reconstitute Output Ready for LC-MS/MS Reconstitute->Output

References

Application Note: In Situ Generation of Acryloyl-CoA for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acryloyl-Coenzyme A (Acryloyl-CoA) is a pivotal, yet often unstable, intermediate in various metabolic pathways, including the catabolism of dimethylsulfoniopropionate (DMSP) and propanoate fermentation.[1] Its high reactivity makes it challenging to synthesize, purify, and store, complicating the study of enzymes that utilize it as a substrate. In situ generation of this compound within an enzymatic assay circumvents these stability issues, providing a steady and reliable supply of the substrate at the moment it is needed. This approach enhances the accuracy and reproducibility of kinetic assays for enzymes such as this compound reductase and this compound hydratase.

This application note details established enzymatic methods for the in situ synthesis of this compound and provides detailed protocols for its use in coupled enzymatic assays.

Methods for In Situ Generation of this compound

Several enzymatic strategies have been developed to generate this compound from various precursors. The choice of method often depends on the specific experimental context, available starting materials, and the potential for interfering side reactions.

  • From Acrylate using Acyl-CoA Synthetase/Ligase: This is a direct and widely used method. An Acyl-CoA synthetase or ligase, such as 3-hydroxypropionyl–CoA synthetase or a propionate-CoA ligase (PrpE), catalyzes the ATP-dependent ligation of coenzyme A to acrylate.[2] This method is efficient and can be easily incorporated into a coupled assay system.

  • From (R)-Lactoyl-CoA using Lactoyl-CoA Dehydratase: In some bacterial pathways, this compound is formed by the dehydration of (R)-lactoyl-CoA, a reaction catalyzed by lactoyl-CoA dehydratase (EC 4.2.1.54).[1] This can be an effective method if lactoyl-CoA is a readily available precursor.

  • From 3-Hydroxypropionyl-CoA using Dehydratases: this compound can be produced via the enzymatic dehydration of 3-hydroxypropionyl-CoA.[3] This reaction is catalyzed by enzymes such as 3-hydroxypropionyl-CoA dehydratase (EC 4.2.1.116) or enoyl-CoA hydratase (EC 4.2.1.17).[3]

  • From Propionyl-CoA via Dehydrogenation: The desaturation of propionyl-CoA to this compound can be achieved using an acyl-CoA dehydrogenase. This approach is part of a broader strategy for creating α,β-unsaturated acyl-CoAs from their saturated counterparts.[4][5]

The following diagram illustrates the primary enzymatic pathways for generating this compound.

G cluster_0 Generation Pathways Acrylate Acrylate AcryloylCoA This compound Acrylate->AcryloylCoA Acyl-CoA Synthetase/Ligase (e.g., PrpE) LactoylCoA (R)-Lactoyl-CoA LactoylCoA->AcryloylCoA Lactoyl-CoA Dehydratase PropionylCoA Propionyl-CoA PropionylCoA->AcryloylCoA Acyl-CoA Dehydrogenase HP_CoA 3-Hydroxypropionyl-CoA HP_CoA->AcryloylCoA 3-HP-CoA Dehydratase

Caption: Enzymatic pathways for the generation of this compound.

Quantitative Data Summary

The efficiency of enzymatic reactions is critical for successful in situ generation. The table below summarizes key quantitative data for enzymes involved in this compound metabolism, which can inform assay design.

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
This compound ReductaseThis compound2 ± 14.5Clostridium propionicum[5]
This compound ReductasePropionyl-CoA502.0Clostridium propionicum[5]
3-Hydroxybutyryl-CoA Dehydrogenase(S)-3-hydroxybutyryl-CoA2.6-Metallosphaera sedula
Propionyl-CoA CarboxylasePropionyl-CoA290-General[6]

Experimental Protocols

Protocol 1: In Situ Generation of this compound from Acrylate for a Coupled Spectrophotometric Assay

This protocol describes the generation of this compound using a CoA ligase and its immediate use in a coupled assay to measure the activity of a consuming enzyme, such as this compound reductase. The workflow is depicted below.

G Workflow: Coupled Enzymatic Assay cluster_generation Step 1: In Situ Generation cluster_assay Step 2: Coupled Assay Acrylate Acrylate AcryloylCoA This compound (Generated in situ) Acrylate->AcryloylCoA Acrylate-CoA Ligase (e.g., PrpE) CoA CoA CoA->AcryloylCoA ATP ATP ATP->AcryloylCoA Enzyme Enzyme of Interest (e.g., this compound Reductase) AcryloylCoA->Enzyme Product Product (e.g., Propionyl-CoA) AcryloylCoA->Product Enzyme NADPH NADPH (Monitored at 365 nm) NADP NADP+ NADPH->NADP Enzyme Enzyme->Product

Caption: Workflow for in situ generation and coupled assay.

A. Principle

Acrylate-CoA ligase (e.g., PrpE from D. shibae or 3-hydroxypropionyl–CoA synthetase from S. tokodaii) catalyzes the formation of this compound from acrylate, CoA, and ATP.[2] The generated this compound is then immediately used as a substrate by the enzyme of interest (e.g., this compound reductase). The activity of the reductase is monitored by following the oxidation of NADPH spectrophotometrically at 365 nm.

B. Materials and Reagents

  • Buffer: 100 mM MOPS-KOH, pH 7.0 or 100 mM Tris-HCl, pH 8.0.[2]

  • Magnesium Chloride (MgCl₂): 1 M stock solution.

  • ATP: 100 mM stock solution, pH 7.0.

  • Coenzyme A (CoA): 10 mM stock solution.

  • Acrylate: 1 M stock solution (sodium salt).

  • NADPH: 10 mM stock solution.

  • Acrylate-CoA Ligase: Recombinant, purified enzyme (e.g., PrpE or S. tokodaii 3-HP-CoA synthetase).[2]

  • Enzyme of Interest: Purified sample of the enzyme to be assayed (e.g., this compound Reductase).

  • Spectrophotometer capable of reading at 365 nm.

  • Cuvettes: UV-transparent.

C. Assay Procedure

  • Prepare the Reaction Mixture: In a 0.5 mL total volume, assemble the following components in a cuvette. Prepare a master mix for multiple reactions.

ComponentStock Conc.Final Conc.Volume for 0.5 mL
MOPS-KOH Buffer (pH 7.0)100 mM100 mM250 µL (of 2x)
MgCl₂1 M10 mM5 µL
ATP100 mM3 mM15 µL
CoA10 mM0.1 mM5 µL
Acrylate1 M20 mM10 µL
NADPH10 mM0.35 mM17.5 µL
Acrylate-CoA Ligase-0.04 - 0.12 unitsVaries
Nuclease-free water--to 0.5 mL
  • Pre-incubation: Mix the components gently and pre-incubate the mixture at 30°C for 3 minutes to allow for the initial generation of this compound.[2]

  • Initiate the Reaction: Start the coupled reaction by adding a specific amount of the "Enzyme of Interest" (e.g., cell extract or purified this compound reductase) to the cuvette.

  • Monitor the Reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 365 nm (ε = 3.4 mM⁻¹cm⁻¹) over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Control Reactions: Perform control reactions by omitting acrylate, CoA, or the ligase to ensure that the observed NADPH oxidation is dependent on the in situ generation of this compound.[7]

D. Data Analysis

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of enzyme activity (µmol/min or Units).

Protocol 2: In Situ Generation of this compound and Product Analysis by HPLC

This protocol is suitable for when the product of the enzyme of interest cannot be monitored continuously or for confirming product identity.

A. Principle

This compound is generated in situ as described in Protocol 1. The reaction with the enzyme of interest is allowed to proceed for a fixed time, after which it is quenched. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product CoA thioesters.[2][8]

B. Materials and Reagents

  • All reagents from Protocol 1 (excluding NADPH unless required by the enzyme of interest).

  • Quenching Solution: 25% Hydrochloric Acid (HCl) or other suitable acid.

  • HPLC System: With a C18 reverse-phase column and a UV detector (260 nm).

  • Mobile Phase: Gradient of buffers (e.g., Buffer A: aqueous ammonium (B1175870) acetate; Buffer B: methanol).

C. Assay Procedure

  • Reaction Setup: Prepare a larger volume reaction mixture (e.g., 1.5 mL) as described in Protocol 1, Step 1.

  • Initiate Generation: Start the generation of this compound by adding the acrylate.[2]

  • Time Points: At different time points (e.g., t = 0, 1, and 3 minutes), remove an aliquot (e.g., 0.2 mL) of the reaction mixture.[2]

  • Add Enzyme of Interest: After an initial generation period (e.g., 3 minutes), add the enzyme of interest to the main reaction tube. Continue to take aliquots at subsequent time points to monitor product formation.

  • Quench Reaction: Immediately stop the reaction in each collected aliquot by adding a small volume of quenching solution (e.g., 4 µL of 25% HCl).[2]

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Monitor the elution of CoA species by measuring absorbance at 260 nm. Identify and quantify peaks corresponding to this compound and the expected product by comparing retention times and spectra with known standards.

E. Data Analysis

Construct a standard curve for the expected product to quantify its formation over time. Calculate the initial reaction velocity from the slope of the product concentration versus time plot.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as pH, temperature, and component concentrations for their specific enzymes and experimental setup.

References

Tracing the Path of a Reactive Metabolite: Stable Isotope Labeling Strategies for Acryloyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed set of application notes and protocols has been released today, offering researchers, scientists, and drug development professionals a comprehensive guide to utilizing stable isotope labeling for the study of Acryloyl-CoA metabolism. This powerful methodology provides an unprecedented view into the metabolic fate of this highly reactive and significant intermediate, implicated in various physiological and pathological processes.

This compound is a key intermediate in several metabolic pathways, including the catabolism of propionate (B1217596) and the detoxification of acrylate (B77674).[1][2] Its high reactivity makes it a critical molecule to understand, as its accumulation can lead to cellular toxicity. The application of stable isotope labeling, particularly with carbon-13 (¹³C), allows for the precise tracing of the carbon backbone of this compound as it moves through these metabolic networks.[3][4]

These application notes provide detailed experimental workflows, from cell culture and isotopic labeling to metabolite extraction and analysis via mass spectrometry. By introducing ¹³C-labeled precursors into a biological system, researchers can track the incorporation of these heavy isotopes into this compound and its downstream metabolites, enabling the elucidation of metabolic fluxes and pathway activities.[4][5]

Core Concepts and Signaling Pathways

This compound is centrally positioned in metabolism. In some bacteria, it is a key intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a significant compound in the global sulfur cycle.[1] In these pathways, acrylate is converted to this compound, which is then hydrated to 3-hydroxypropionyl-CoA.[1] In other organisms, this compound is involved in the assimilation of 3-hydroxypropionate (B73278) and can be reduced to propionyl-CoA.[6] Understanding the dynamics of these pathways is crucial for fields ranging from microbial ecology to biotechnology.

To visualize the metabolic context of this compound, the following signaling pathway diagram illustrates its key transformations.

AcryloylCoA_Metabolism cluster_synthesis This compound Synthesis cluster_catabolism This compound Catabolism Acrylate Acrylate This compound This compound Acrylate->this compound AcuN / PrpE Propionate Propionate Propionate->this compound Propionyl-CoA Carboxylase (reverse) 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA This compound->3-Hydroxypropionyl-CoA AcuH (Hydratase) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Acrylyl-CoA Reductase TCA Cycle TCA Cycle 3-Hydroxypropionyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA

Figure 1: Key metabolic pathways involving this compound.

Experimental Workflow for ¹³C Tracing of this compound

The general workflow for a stable isotope tracing experiment targeting this compound involves several critical stages, from the introduction of a labeled substrate to the final analysis of labeled metabolites.[3][4]

Experimental_Workflow Start Start Cell_Culture Cell Culture & Labeling (e.g., with [U-¹³C]-Propionate) Start->Cell_Culture Quenching Rapid Metabolic Quenching (e.g., with cold methanol) Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis LCMS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End Flux_Calculation->End

Figure 2: General experimental workflow for ¹³C tracing.

Detailed Protocols

The success of any stable isotope labeling experiment hinges on meticulous and consistent execution of the experimental protocols. The following sections provide detailed methodologies for key steps in tracing this compound metabolism.

Protocol 1: ¹³C-Labeling of Adherent Mammalian Cells

This protocol provides a framework for tracing the metabolism of a ¹³C-labeled precursor into this compound in adherent mammalian cells.

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to approximately 80% confluency.

    • Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₃]-propionate or [U-¹³C₃]-acrylate) at a known concentration.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolic Quenching:

    • To halt all enzymatic activity instantaneously, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.

    • Incubate the plates on dry ice for 10 minutes.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • Sample Preparation for LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent, such as 50% methanol.

    • Vortex thoroughly to ensure all metabolites are dissolved.

    • Centrifuge at high speed to pellet any insoluble material.

    • Transfer the supernatant to an LC autosampler vial for analysis.

Protocol 2: Analysis of ¹³C-Labeled Acyl-CoAs by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific detection of acyl-CoA species.

  • Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatograph (e.g., Q-Exactive Orbitrap).

  • Chromatography: Utilize a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Use parallel reaction monitoring (PRM) or selected ion monitoring (SIM) to detect the precursor ions of this compound and its expected ¹³C-labeled isotopologues.

    • The mass isotopologue distribution (MID) will reveal the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[7]

Data Presentation

The quantitative output of a stable isotope labeling experiment is the mass isotopologue distribution (MID) of the targeted metabolite. This data reveals the extent of label incorporation from the tracer.

Table 1: Mass Isotopologue Distribution of this compound after Labeling with [U-¹³C₃]-Propionate

Time PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)
0 hr99.1 ± 0.20.8 ± 0.10.1 ± 0.00.0 ± 0.0
1 hr75.4 ± 1.55.2 ± 0.310.3 ± 0.89.1 ± 0.7
4 hr42.1 ± 2.18.9 ± 0.518.7 ± 1.230.3 ± 1.9
8 hr20.5 ± 1.810.1 ± 0.722.4 ± 1.547.0 ± 2.5
24 hr5.3 ± 0.97.8 ± 0.615.2 ± 1.171.7 ± 3.1
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Table 2: Relative Abundance of Downstream Metabolites Labeled from [U-¹³C₃]-Propionate

Time PointLabeled Propionyl-CoA (%)Labeled 3-Hydroxypropionyl-CoA (%)
0 hr0.0 ± 0.00.0 ± 0.0
1 hr15.2 ± 1.18.5 ± 0.6
4 hr45.8 ± 3.228.9 ± 2.0
8 hr70.3 ± 4.555.1 ± 3.8
24 hr88.1 ± 5.176.4 ± 4.9
Data represent the percentage of the metabolite pool that is labeled with ¹³C and are hypothetical for illustrative purposes.

Conclusion

The application of stable isotope labeling provides a powerful tool for dissecting the complexities of this compound metabolism. The protocols and data presented here offer a foundational guide for researchers to design and execute experiments that can yield significant insights into the metabolic roles of this important molecule. These methods are critical for advancing our understanding of cellular metabolism in both health and disease, and for the development of novel therapeutic strategies targeting these pathways.

References

Application Note & Protocol: Analytical Methods for the Separation of Acryloyl-CoA from other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acryloyl-CoA is a key intermediate in various metabolic pathways, including the metabolism of propionate (B1217596) and some amino acids. Its accurate quantification and separation from other structurally similar short-chain acyl-CoAs are crucial for understanding metabolic fluxes and dysregulations in various physiological and pathological states. The analysis of acyl-CoAs, however, presents challenges due to their low abundance, inherent instability, and the diverse physicochemical properties of their acyl chains.[1] This document provides detailed application notes and protocols for the separation and quantification of this compound from other acyl-CoAs using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Acyl-CoA Analysis

Successful analysis of Acyl-CoA hinges on meticulous sample preparation to ensure the stability and efficient extraction of these molecules from complex biological matrices. Key considerations include:

  • Metabolic Quenching: Immediate quenching of metabolic activity is critical to preserve the in vivo acyl-CoA profile. Freeze-clamping tissues in liquid nitrogen is the gold standard.[1]

  • Efficient Extraction: The choice of extraction solvent is crucial and often depends on the chain length of the acyl-CoAs of interest. A common method involves solvent precipitation using ice-cold methanol (B129727) or a mixture of methanol, chloroform, and water.[2]

  • Minimizing Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline and strongly acidic solutions.[3] Maintaining low temperatures and appropriate pH throughout the sample preparation process is essential.

Analytical Methodologies

The quantification of acyl-CoAs is predominantly achieved through chromatographic techniques coupled with mass spectrometry or UV detection.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of acyl-CoA species in complex biological samples.[2]

Workflow for Acyl-CoA Analysis using LC-MS/MS

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing A Biological Sample (Tissue/Cells) B Metabolic Quenching (Liquid N2) A->B C Homogenization (e.g., 80% Methanol) B->C D Centrifugation C->D E Supernatant Collection (Acyl-CoA Extract) D->E F Drying & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM) G->H I Quantification H->I

Caption: General experimental workflow for Acyl-CoA quantification.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Acyl-CoA Extraction from Tissues or Cells [1][2]

  • Materials:

    • Frozen tissue powder or cell pellets

    • Ice-cold extraction solvent (e.g., 80% methanol in water)[2]

    • Internal standards (e.g., stable isotope-labeled acyl-CoAs)[1]

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C and >14,000 x g

    • Vacuum concentrator (e.g., SpeedVac)

  • Procedure:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent.[2] For instance, use a 20-fold excess (v/w) of solvent (e.g., 400 µL for 20 mg of tissue).[1]

    • Add internal standards to the extraction solvent for absolute quantification.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[2]

    • Carefully collect the supernatant containing the acyl-CoAs.[1][2]

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1][2]

    • Reconstitute the dried pellet in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid or 50% methanol/50% 50 mM ammonium (B1175870) acetate).[2][3]

2. Chromatographic Separation [2][3]

  • Instrumentation:

    • UHPLC system coupled to a tandem mass spectrometer.

  • Column:

    • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phases:

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • Gradient Conditions:

    • A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute the more hydrophobic long-chain acyl-CoAs. The retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[3]

3. Mass Spectrometry Detection [3][4]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for both identification and quantification of each acyl-CoA species.[4]

    • Quantitation Transition: [M+H]+ fragmenting to [M-507+H]+.[4]

    • Qualitative Transition: [M+H]+ fragmenting to 428 m/z.[4]

Quantitative Data Summary (LC-MS/MS)

Acyl-CoA SpeciesPrecursor Ion (m/z) [M+H]+Product Ion (m/z) for Quantitation [M-507+H]+
This compound 822.2315.2
Propionyl-CoA824.2317.2
Acetyl-CoA810.2303.2
Succinyl-CoA868.2361.2
Malonyl-CoA854.2347.2
Crotonyl-CoA836.2329.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can reliably quantify more abundant acyl-CoA species.[2] Ion-pair reversed-phase HPLC is often employed to enhance the retention of polar and anionic acyl-CoAs on non-polar stationary phases.[5]

Logical Relationship in Ion-Pair Reversed-Phase HPLC

cluster_components System Components cluster_interaction Interaction & Retention Analyte Anionic Acyl-CoA Complex Neutral Ion-Pair Complex Analyte->Complex forms IonPair Cationic Ion-Pairing Reagent IonPair->Complex forms StationaryPhase Non-Polar C18 Stationary Phase Retention Enhanced Retention StationaryPhase->Retention on Complex->Retention leads to

Caption: Principle of ion-pair reversed-phase chromatography for acyl-CoA separation.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC-UV [5]

1. Sample Preparation

  • Follow the same extraction protocol as for LC-MS/MS. After collecting the supernatant, it is crucial to neutralize the extract to approximately pH 6.0-7.0 with a potassium carbonate solution.[5]

2. Chromatographic Separation

  • Instrumentation:

    • Standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column:

    • C18 reversed-phase column (e.g., Spherisorb ODS II, 5-microns).[6]

  • Mobile Phases:

    • Mobile Phase A: 100 mM Sodium Phosphate, pH 6.4.

    • Mobile Phase B: 100 mM Sodium Phosphate with 20% Acetonitrile, pH 6.4.

  • Ion-Pairing Reagent:

    • 5 mM Tetrabutylammonium bisulfate (or a similar quaternary ammonium salt) added to both Mobile Phase A and B.

  • Gradient Conditions:

    • A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the different acyl-CoA species.

  • Detection:

    • UV detection at 254 nm or 260 nm.

Expected Retention Times and Elution Order

The retention of acyl-CoAs on a reversed-phase column is influenced by the polarity of the acyl group. More polar compounds elute earlier.

AnalyteExpected Retention Time (min)Notes
Coenzyme A (Free Thiol)5.0 - 8.0Polar due to the free sulfhydryl group.[5]
This compound IntermediateExpected to elute after more polar species but before longer saturated acyl-CoAs.
Propionyl-CoAIntermediateSimilar polarity to this compound, requiring optimized gradient for separation.
Acetyl-CoA14.0 - 18.0Less polar than free CoA due to the acetyl group.[5]
Succinyl-CoA11.0 - 14.0Polarity influenced by the dicarboxylic succinyl group.[5]

Note: The limit of detection for CoA compounds using this method is typically in the low picomole range (e.g., 5-10 pmol on column).[5]

Method Selection and Conclusion

The choice of analytical method should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and specificity.[2]

  • LC-MS/MS is the preferred method for comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, including the low-abundance this compound.[2]

  • HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species.[2]

By following the detailed protocols outlined in this document, researchers can achieve reliable separation and quantification of this compound from other acyl-CoAs, enabling a deeper understanding of its role in cellular metabolism.

References

Troubleshooting & Optimization

Troubleshooting low yields in the chemical or enzymatic synthesis of Acryloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical and enzymatic synthesis of Acryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the reaction of acryloyl chloride with Coenzyme A (CoA). Enzymatic synthesis typically utilizes an acyl-CoA synthetase or ligase, such as propionate-CoA ligase (PrpE), to catalyze the formation of this compound from acrylate (B77674) and CoA in the presence of ATP.

Q2: Why is this compound considered a challenging molecule to synthesize and handle?

A2: this compound is known to be unstable, which can lead to low yields during synthesis and degradation during purification and storage.[1] It is susceptible to hydrolysis and can participate in side reactions, such as Michael additions.[2] Its instability necessitates careful handling and optimized reaction and storage conditions.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The most common method for monitoring the reaction is through High-Performance Liquid Chromatography (HPLC). Using a C18 reverse-phase column and a UV detector set to 260 nm (to detect the adenine (B156593) moiety of CoA), you can separate and quantify the reactants (Acrylate, CoA, ATP) and the product (this compound).

Q4: What are the critical factors for the long-term storage of this compound?

A4: For long-term stability, this compound should be stored at -80°C in an acidic buffer (pH around 6.0) to minimize hydrolysis. It is also advisable to store it in glass vials to prevent adsorption to plastic surfaces.[3] Minimizing freeze-thaw cycles is crucial to prevent degradation.

Troubleshooting Guide for Low Yields

Low yields are a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems in both chemical and enzymatic synthesis methods.

Chemical Synthesis Troubleshooting

Issue: Low yield of this compound when using acryloyl chloride and Coenzyme A.

This section addresses common problems encountered during the chemical synthesis of this compound.

Q: I have a very low or no detectable amount of this compound in my final product. What are the likely causes?

A: This can stem from several factors related to the reactants' quality, reaction conditions, and side reactions.

  • Poor Quality of Reactants:

    • Acryloyl Chloride: Acryloyl chloride is highly reactive and can degrade upon exposure to moisture.[4] Use freshly distilled or a new bottle of acryloyl chloride for the best results.

    • Coenzyme A: CoA is susceptible to oxidation and hydrolysis. Ensure you are using a high-purity batch and prepare solutions fresh.

  • Suboptimal Reaction Conditions:

    • Presence of Water: Traces of water will rapidly hydrolyze acryloyl chloride, preventing its reaction with CoA. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Incorrect pH: The reaction should be maintained at a specific pH to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis of the product. The optimal pH is typically slightly basic but should be empirically determined.

    • Low Temperature: While low temperatures can minimize side reactions, they can also slow down the desired reaction. An optimal temperature that balances reaction rate and stability should be found.

  • Side Reactions:

    • Polymerization of Acryloyl Chloride: Acryloyl chloride can readily polymerize.[5] The reaction should be performed under conditions that minimize this, such as in the absence of light and radical initiators.

    • Michael Addition: The acrylate moiety is susceptible to Michael addition by nucleophiles present in the reaction mixture.

Q: My initial product formation is good, but the yield drops significantly after workup and purification. Why is this happening?

A: This is likely due to the instability of this compound during the purification process.

  • Hydrolysis: The thioester bond in this compound is prone to hydrolysis, especially at neutral or high pH and elevated temperatures.[6]

  • Oxidation: The thiol group of any unreacted CoA and potentially the product can be oxidized.

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plasticware, leading to loss of product.[3]

Enzymatic Synthesis Troubleshooting

Issue: Low yield of this compound using an acyl-CoA synthetase/ligase.

This section focuses on troubleshooting common issues in the enzymatic synthesis of this compound.

Q: I am not seeing significant conversion of acrylate to this compound. What should I check first?

A: Low or no product formation in enzymatic synthesis usually points to issues with the enzyme, substrates, or reaction conditions.

  • Enzyme Inactivity:

    • Improper Storage: Enzymes can lose activity if not stored at the correct temperature (typically -20°C or -80°C).

    • Degradation: Repeated freeze-thaw cycles can denature the enzyme. Prepare aliquots to avoid this.

    • Presence of Inhibitors: Ensure your reaction buffer does not contain any known inhibitors for your specific enzyme.

  • Substrate Quality and Concentration:

    • Purity of Substrates: Ensure high purity of acrylate, CoA, and ATP. Impurities can inhibit the enzyme.

    • Substrate Degradation: ATP is particularly prone to hydrolysis. Use freshly prepared ATP solutions.

    • Substrate Inhibition: High concentrations of substrates can sometimes inhibit enzyme activity. It is important to determine the optimal concentration for each substrate.[2]

  • Suboptimal Reaction Conditions:

    • Incorrect pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Verify that your reaction conditions are within this range for your specific enzyme.[3]

    • Insufficient Cofactors: Most acyl-CoA synthetases require a divalent cation, typically Mg²⁺, for activity. Ensure it is present at the optimal concentration.

Q: The reaction starts well but plateaus at a low conversion rate. What could be the cause?

A: A reaction that stalls at a low yield might be due to product inhibition, enzyme instability, or depletion of a key reactant.

  • Product Inhibition: The accumulation of this compound or the byproducts (AMP and pyrophosphate) can inhibit the enzyme.

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for an extended period.

  • Depletion of ATP: The reaction consumes ATP. If the initial concentration is too low, it can become the limiting factor.

Data Summary Tables

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Key Reagents Acryloyl chloride, Coenzyme AAcrylate, Coenzyme A, ATP
Catalyst/Enzyme -Acyl-CoA Synthetase (e.g., PrpE)
Solvent/Buffer Anhydrous organic solvent (e.g., THF)Aqueous buffer (e.g., Tris-HCl)
pH Not directly controlled, but anhydrous7.5 - 8.5
Temperature 0 - 25°C30 - 37°C
Typical Yields Variable, can be low due to instabilityCan be high with optimized conditions

Table 2: Troubleshooting Summary for Low this compound Yield

SymptomPotential Cause (Chemical)Suggested Solution (Chemical)Potential Cause (Enzymatic)Suggested Solution (Enzymatic)
No/Low Product Degraded acryloyl chloride; Presence of waterUse fresh/distilled acryloyl chloride; Use anhydrous conditionsInactive enzyme; Degraded ATP/CoACheck enzyme activity with a control; Use fresh ATP/CoA solutions
Yield Drops After Purification Product hydrolysis; Adsorption to surfacesMaintain low temperature and acidic pH; Use glass vials[3]Product instabilityOptimize purification conditions (pH, temp); Minimize purification time
Reaction Stalls Polymerization of acryloyl chlorideAdd a polymerization inhibitorProduct inhibition; ATP depletionAdd pyrophosphatase; Ensure sufficient initial ATP concentration

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Acryloyl chloride (freshly distilled)

  • Coenzyme A lithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Dry glassware

Procedure:

  • Dissolve Coenzyme A in a minimal amount of ice-cold, degassed water.

  • Immediately add this solution to a stirred, ice-cold solution of sodium bicarbonate in water. The final pH should be around 7.5-8.0.

  • In a separate flask, prepare a solution of acryloyl chloride in anhydrous THF.

  • Slowly add the acryloyl chloride solution dropwise to the CoA solution under vigorous stirring, while maintaining the temperature at 0-4°C.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, immediately acidify the mixture to pH ~6.0 with dilute HCl to stabilize the product.

  • Proceed with purification immediately, for example, by solid-phase extraction or preparative HPLC.

Protocol 2: Enzymatic Synthesis of this compound

This protocol uses a propionate-CoA ligase (PrpE) as an example.

Materials:

  • Purified propionate-CoA ligase (PrpE)

  • Sodium acrylate

  • Coenzyme A lithium salt

  • Adenosine triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 8.0)

Reaction Mixture (1 mL):

  • 100 mM Tris-HCl, pH 8.0

  • 5 mM MgCl₂

  • 2 mM ATP

  • 1 mM Coenzyme A

  • 5 mM Sodium acrylate

  • Optimized concentration of PrpE (e.g., 10 µM)

Procedure:

  • Prepare the reaction mixture by combining the buffer, MgCl₂, ATP, CoA, and sodium acrylate in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PrpE enzyme.

  • Incubate the reaction at 37°C for 1-2 hours, or until completion as monitored by HPLC.

  • Terminate the reaction by adding a small volume of acid (e.g., 10 µL of 1M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC.

Visualizations

G Troubleshooting Low Yields in this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Low Yield chem_q1 Check Reactant Quality (Acryloyl Chloride, CoA) chem_start->chem_q1 chem_a1_ok Reactants OK chem_q1->chem_a1_ok Yes chem_a1_bad Use Fresh/Pure Reactants chem_q1->chem_a1_bad No chem_q2 Verify Anhydrous Conditions chem_a1_ok->chem_q2 chem_a2_ok Conditions OK chem_q2->chem_a2_ok Yes chem_a2_bad Dry Glassware/Solvents chem_q2->chem_a2_bad No chem_q3 Optimize Reaction Parameters (pH, Temperature) chem_a2_ok->chem_q3 chem_a3_ok Parameters OK chem_q3->chem_a3_ok Yes chem_a3_bad Adjust pH and Temperature chem_q3->chem_a3_bad No chem_end Improved Yield chem_a3_ok->chem_end enz_start Low Yield enz_q1 Check Enzyme Activity enz_start->enz_q1 enz_a1_ok Enzyme Active enz_q1->enz_a1_ok Yes enz_a1_bad Use Fresh Enzyme/Aliquot enz_q1->enz_a1_bad No enz_q2 Verify Substrate Quality (Acrylate, CoA, ATP) enz_a1_ok->enz_q2 enz_a2_ok Substrates OK enz_q2->enz_a2_ok Yes enz_a2_bad Use High-Purity Substrates enz_q2->enz_a2_bad No enz_q3 Optimize Reaction Conditions (pH, Temp, Mg2+) enz_a2_ok->enz_q3 enz_a3_ok Conditions OK enz_q3->enz_a3_ok Yes enz_a3_bad Adjust Conditions enz_q3->enz_a3_bad No enz_end Improved Yield enz_a3_ok->enz_end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

G cluster_chemical Chemical Synthesis Pathway cluster_enzymatic Enzymatic Synthesis Pathway Acryloyl\nChloride Acryloyl Chloride This compound This compound Acryloyl\nChloride->this compound + CoA-SH - HCl Coenzyme A Coenzyme A Coenzyme A->this compound Acrylate Acrylate Acyl_CoA_Synthetase Acyl-CoA Synthetase Acrylate->Acyl_CoA_Synthetase CoA_enz Coenzyme A CoA_enz->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase Acryloyl_CoA_enz This compound Acyl_CoA_Synthetase->Acryloyl_CoA_enz AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi

Caption: Comparison of chemical and enzymatic synthesis pathways for this compound.

References

How to prevent the degradation of Acryloyl-CoA during sample preparation and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Acryloyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is an unstable molecule susceptible to both enzymatic and chemical degradation.[1] The main causes of degradation are:

  • Enzymatic Degradation: Endogenous enzymes such as acrylyl-CoA reductases and hydratases can rapidly metabolize this compound.[2][3][4][5][6][7][8]

  • Chemical Instability: The thioester bond in this compound is prone to hydrolysis, especially under alkaline or strongly acidic conditions.[9][10]

Q2: What is the optimal pH for maintaining this compound stability?

A2: While specific data for this compound is limited, thioester bonds in acyl-CoAs are generally most stable in slightly acidic conditions, within a pH range of 4.0 to 6.8.[10] Alkaline conditions (pH > 7.0) significantly increase the rate of chemical hydrolysis.[10] Therefore, using acidic buffers for extraction is recommended to both inhibit enzymatic activity and minimize chemical breakdown.[11]

Q3: How critical is temperature control during sample handling?

A3: Maintaining low temperatures is crucial. Enzymatic activity is significantly reduced at low temperatures. It is imperative to flash-freeze tissue samples in liquid nitrogen immediately upon collection and to keep all samples and solutions on ice (0-4°C) throughout the entire preparation process to minimize degradation.[1][11][12]

Q4: How should I store my samples containing this compound?

A4: For long-term storage, it is best to store samples as dry pellets at -80°C. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[10] For short-term storage in an autosampler, maintaining a temperature of 4°C is recommended, and analysis should be performed as quickly as possible.[10] Reconstituting samples in methanol (B129727) can improve stability compared to purely aqueous solutions.[9][10]

Q5: Can the choice of vials and tubes affect my results?

A5: Yes, it is highly recommended to use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps. Studies on similar molecules like malonyl-CoA have shown that this can reduce the loss of Coenzyme A species due to adsorption to plastic surfaces.

Q6: Are there any additives that can help stabilize this compound?

A6: The use of antioxidants could be a beneficial strategy to prevent oxidative degradation of the thiol group in the CoA moiety, though this is not extensively documented specifically for this compound.[10] General antioxidants used in other applications include butylated hydroxytoluene (BHT), ascorbic acid, and alpha-tocopherol.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Detectable this compound Inefficient Quenching of Metabolism: Enzymatic degradation occurred before and during sample preparation.Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly quench metabolism using a cold solvent mixture (e.g., 60% methanol at -40°C).[14][15][16]
Chemical Degradation: The pH of the extraction buffer was not optimal, leading to hydrolysis of the thioester bond.Use an ice-cold, slightly acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9 or 5% sulfosalicylic acid) to inhibit both enzymatic activity and chemical hydrolysis.[10][12]
Suboptimal Storage: Degradation occurred during storage due to improper temperature or freeze-thaw cycles.Store extracted samples as dry pellets at -80°C. If in solution, use a slightly acidic buffer, aliquot to minimize freeze-thaw cycles, and store at -80°C.[10]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the time between sample collection, quenching, and extraction.Standardize the sample preparation workflow to ensure all samples are processed consistently and rapidly. Keep samples on ice at all times.
Incomplete Protein Precipitation: Residual enzymatic activity in the supernatant.Ensure thorough mixing with the acidic extraction solvent and allow sufficient incubation time on ice for complete protein precipitation before centrifugation.
Poor Chromatographic Peak Shape (Tailing) Secondary Interactions: The negatively charged phosphate (B84403) groups of this compound can interact with the stationary phase.Adjust the mobile phase to a slightly acidic pH to protonate residual silanol (B1196071) groups on the column. Increase the buffer concentration (e.g., ammonium (B1175870) acetate) in the mobile phase. Consider using an ion-pairing agent, though this may require optimization.[17]
Column Contamination: Buildup of matrix components at the head of the column.Use a guard column and ensure adequate sample cleanup (e.g., solid-phase extraction) for complex matrices. Regularly flush the column according to the manufacturer's instructions.[17]
Unexpected Peaks or Adducts Degradation Products: this compound has degraded into other compounds.The primary degradation product via hydration is 3-hydroxypropionyl-CoA. Reduction can lead to propionyl-CoA. Ensure optimal sample handling to minimize degradation.
Solvent Adducts: Formation of adducts with components of the mobile phase or extraction solvent during electrospray ionization.Review the mass spectra for characteristic mass shifts corresponding to common adducts (e.g., sodium, potassium, acetonitrile). Optimize MS source conditions and consider the purity of solvents.[18]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Bacterial Cells

This protocol is adapted from methods for short-chain acyl-CoA extraction from microbial sources.

  • Quenching:

    • Prepare a quenching solution of 60% methanol in water, buffered to a slightly acidic pH, and pre-chilled to -40°C.

    • Rapidly transfer a known volume of the bacterial cell culture into the cold quenching solution.

    • Immediately centrifuge at a low temperature (e.g., -20°C) to pellet the cells.

  • Extraction:

    • Discard the supernatant.

    • To the cell pellet, add an ice-cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1).[19]

    • Vortex vigorously to ensure complete lysis and extraction.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing this compound.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., methanol or the initial mobile phase).[9]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method for the analysis of short-chain acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[20]

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH can be adjusted to be slightly acidic, e.g., with formic acid).[20]

    • Mobile Phase B: Acetonitrile.[9][21]

    • Gradient: A linear gradient appropriate for separating short-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion of this compound to a specific product ion. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety.

Visualizations

G cluster_prep Sample Preparation Workflow Sample Biological Sample (Tissue or Cells) Quench Rapid Quenching (Liquid N2 or Cold Solvent) Sample->Quench Extraction Acidic Extraction (e.g., 5% SSA on ice) Quench->Extraction Centrifuge1 Centrifugation (to pellet protein) Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Down (under Nitrogen) Supernatant->Dry Reconstitute Reconstitute (in initial mobile phase) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for this compound sample preparation.

G cluster_troubleshooting Troubleshooting Low this compound Recovery Start Low this compound Signal CheckQuenching Was quenching immediate and at ultra-low temp? Start->CheckQuenching CheckExtraction Was extraction acidic and performed on ice? CheckQuenching->CheckExtraction Yes ImproveQuenching Optimize quenching protocol: - Immediate flash-freezing - Use pre-chilled solvents CheckQuenching->ImproveQuenching No CheckStorage Was sample stored at -80°C with minimal freeze-thaw? CheckExtraction->CheckStorage Yes ImproveExtraction Optimize extraction: - Use acidic buffer (pH 4-6) - Keep samples on ice CheckExtraction->ImproveExtraction No CheckLCMS Is the LC-MS method optimized for short-chain acyl-CoAs? CheckStorage->CheckLCMS Yes ImproveStorage Optimize storage: - Store at -80°C - Aliquot to avoid freeze-thaw CheckStorage->ImproveStorage No ImproveLCMS Optimize LC-MS: - Check column integrity - Adjust mobile phase pH CheckLCMS->ImproveLCMS No

References

Overcoming common interferences in the spectrophotometric assay of Acryloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric assay of Acryloyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for spectrophotometric quantification of this compound?

A1: There are two primary spectrophotometric methods for quantifying this compound:

  • Coupled Enzyme Assay: This indirect method involves an enzyme that uses this compound as a substrate, such as Acrylyl-CoA Reductase. The reaction is coupled to the oxidation of NADPH or NADH, and the decrease in absorbance at 340 nm (for NADH) or 365 nm is monitored.[1]

  • Direct Thiol Quantification Assay: This method typically involves the use of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The thioester bond of this compound is hydrolyzed to release Coenzyme A (CoA), which has a free thiol group. This thiol group reacts with DTNB to produce a colored product, 2-nitro-5-thiobenzoic acid (TNB), which is quantified by its absorbance at 412 nm.[2]

Q2: My this compound sample appears to be degrading. What are the optimal storage and handling conditions?

A2: Acyl-CoA esters, including this compound, are susceptible to degradation, particularly at acidic or alkaline pH and elevated temperatures. For optimal stability, it is recommended to:

  • Store this compound solutions at -20°C or below.

  • Prepare fresh solutions for each experiment.

  • Maintain a slightly alkaline pH (around 7.5) for working solutions to minimize degradation.[3]

  • Keep solutions on ice during experimental setup.[3]

Q3: Can I use standard plastic or glass cuvettes for my assay?

A3: The choice of cuvette depends on the wavelength at which you are measuring absorbance.

  • For coupled assays monitoring NADH or NADPH consumption (around 340 nm), quartz cuvettes are required as standard plastic or glass cuvettes absorb UV light.

  • For direct assays using DTNB (412 nm), standard plastic or glass cuvettes are generally acceptable.

Troubleshooting Guides

Coupled Enzyme Assay (e.g., using Acrylyl-CoA Reductase)

This assay monitors the decrease in absorbance of NADPH at 340 nm or 365 nm as it is consumed in the enzymatic conversion of this compound.

Issue 1: High background absorbance or unstable baseline.

Potential Cause Troubleshooting Step
Contaminants in sample or reagents Run a blank reaction containing all components except the enzyme to check for non-enzymatic oxidation of NADPH.[4]
Light scattering Centrifuge samples to remove any particulate matter. Ensure cuvettes are clean and free of scratches.
NADPH degradation Prepare NADPH solutions fresh and keep them on ice and protected from light. Ensure the assay buffer pH is stable and not acidic.[3]

Issue 2: No or low enzyme activity.

Potential Cause Troubleshooting Step
Inactive enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control.
Sub-optimal assay conditions Verify that the pH, temperature, and buffer composition are optimal for the specific enzyme being used.
Presence of inhibitors in the sample Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample to see if the activity is recovered.
Direct Thiol Assay (using DTNB)

This assay measures the free thiol group of Coenzyme A released from this compound after hydrolysis. The reaction with DTNB produces a yellow-colored product with an absorbance maximum at 412 nm.

Issue 1: False positive results (color development in the absence of this compound hydrolysis).

Potential Cause Troubleshooting Step
Presence of other thiol-containing compounds Compounds like Dithiothreitol (DTT), β-mercaptoethanol, or glutathione (B108866) in the sample will react with DTNB.[3] If possible, omit these from the sample preparation. If not, a sample blank without the hydrolysis step is necessary to subtract the background absorbance.
Test compound reacts with DTNB Run a control with the test compound and DTNB in the absence of this compound to measure any direct reaction.[3]

Issue 2: Incomplete reaction or low signal.

Potential Cause Troubleshooting Step
Incomplete hydrolysis of this compound Ensure the hydrolysis step (e.g., alkaline treatment) is sufficient to completely cleave the thioester bond. Optimize hydrolysis time and pH.
Incorrect pH for DTNB reaction The reaction of thiols with DTNB is pH-dependent. Ensure the final pH of the reaction mixture is in the optimal range (typically pH 7-8).
Insufficient DTNB concentration Ensure DTNB is in molar excess to the highest expected concentration of free thiols.

Quantitative Data Summary

Parameter Value Reference
Molar Extinction Coefficient of NADPH 6,220 M⁻¹cm⁻¹ at 340 nm[5]
Molar Extinction Coefficient of NADPH 3,400 M⁻¹cm⁻¹ at 365 nm[1]
Molar Extinction Coefficient of TNB (from DTNB) 13,600 - 14,100 M⁻¹cm⁻¹ at 412 nm[2][6]
Molecular Weight of this compound 821.6 g/mol [7]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Acrylyl-CoA Reductase

This protocol is adapted from the assay used to characterize Acrylyl-CoA reductase and monitors the consumption of NADPH.[1]

Materials:

  • 100 mM MOPS-KOH buffer, pH 7.0

  • 10 mM MgCl₂

  • 3 mM ATP

  • 0.1 mM Coenzyme A

  • 20 mM Acrylate

  • 3-hydroxypropionyl–CoA synthetase (for in situ generation of this compound)

  • 0.35 mM NADPH

  • Acrylyl-CoA Reductase enzyme sample

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture (e.g., 0.5 mL) containing 100 mM MOPS-KOH (pH 7.0), 10 mM MgCl₂, 3 mM ATP, 0.1 mM CoA, 20 mM acrylate, the required units of 3-hydroxypropionyl–CoA synthetase, and 0.35 mM NADPH.

  • Incubate the mixture for 3 minutes to allow for the in situ synthesis of this compound.

  • Initiate the reaction by adding the Acrylyl-CoA Reductase enzyme sample.

  • Immediately monitor the decrease in absorbance at 365 nm at a controlled temperature (e.g., 30°C).

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (3,400 M⁻¹cm⁻¹ at 365 nm).

Protocol 2: Conceptual Direct Spectrophotometric Assay of this compound using DTNB

This protocol is a conceptual framework based on the well-established DTNB assay for other CoA thioesters.

Materials:

  • This compound sample

  • Hydrolysis buffer (e.g., 0.1 M NaOH)

  • Neutralization buffer (e.g., 0.1 M HCl)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

  • DTNB solution (e.g., 10 mM in reaction buffer)

  • Spectrophotometer and standard cuvettes

Procedure:

  • Hydrolysis: Incubate the this compound sample with the hydrolysis buffer to cleave the thioester bond and release free CoA. The time and temperature of incubation should be optimized.

  • Neutralization: Stop the hydrolysis by adding an equivalent amount of neutralization buffer.

  • DTNB Reaction: In a cuvette, mix the hydrolyzed sample with the reaction buffer and the DTNB solution.

  • Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for the color development.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Calculate the concentration of the released CoA (and thus the original this compound) using the molar extinction coefficient of TNB (approx. 14,100 M⁻¹cm⁻¹).

  • Controls: Prepare a sample blank that has not undergone the hydrolysis step to account for any free thiols already present in the sample. Also, run a reagent blank containing all components except the sample.

Visualizations

experimental_workflow_coupled_assay cluster_prep Reaction Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, MgCl2, ATP, CoA, Acrylate, Synthetase, NADPH) incubate Incubate (3 min) In situ this compound Synthesis prep_mix->incubate Transfer to Cuvette add_enzyme Add Acrylyl-CoA Reductase incubate->add_enzyme Start Reaction measure Monitor Absorbance Decrease (365 nm) add_enzyme->measure calculate Calculate Activity (Beer-Lambert Law) measure->calculate

Caption: Workflow for the coupled spectrophotometric assay of this compound.

troubleshooting_logic cluster_issue_type Identify Issue Type cluster_bg_causes Troubleshoot High Background cluster_activity_causes Troubleshoot Low Activity start Assay Issue Encountered high_bg High Background / Unstable Baseline? start->high_bg low_activity Low / No Activity? start->low_activity check_contaminants Run Blank (No Enzyme) high_bg->check_contaminants Yes check_enzyme Verify Enzyme Integrity low_activity->check_enzyme Yes check_scattering Centrifuge Sample / Clean Cuvette check_contaminants->check_scattering check_reagent_stability Prepare Fresh Reagents check_scattering->check_reagent_stability check_conditions Optimize pH / Temp check_enzyme->check_conditions check_inhibitors Spike-and-Recovery check_conditions->check_inhibitors

Caption: Logical flow for troubleshooting common assay issues.

References

Optimizing LC-MS/MS parameters for sensitive detection of Acryloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Acryloyl-CoA and other short-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound in positive ion mode?

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive mode electrospray ionization (ESI), making them suitable for Multiple Reaction Monitoring (MRM) analysis. The two most common fragmentation events are a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a product ion corresponding to the CoA moiety (m/z 428.0).[1][2][3] For this compound (Molecular Weight: ~823.6 g/mol ), the expected protonated precursor ion [M+H]⁺ is m/z 824.6.

The primary MRM transitions would be:

  • Quantitative Transition: 824.6 → 317.6 ([M+H - 507]⁺)

  • Qualitative/Confirmatory Transition: 824.6 → 428.0

Q2: What is the optimal ionization mode for detecting this compound?

Positive ion mode ESI is generally recommended and has been shown to be more sensitive for the detection of short-chain acyl-CoAs.[2][4]

Q3: What are the main challenges in sample preparation for Acyl-CoA analysis?

Researchers face several analytical challenges when measuring acyl-CoA metaboforms.[5] Key issues include:

  • Analyte Instability: Acyl-CoAs are susceptible to chemical and enzymatic hydrolysis, particularly in aqueous solutions with non-optimal pH or at elevated temperatures.[4][6]

  • Matrix Effects: Complex biological samples contain salts, lipids, and proteins that can interfere with the ionization of target analytes, a phenomenon known as ion suppression.[4]

  • Low Endogenous Concentrations: Many acyl-CoAs are present at very low levels, requiring highly sensitive detection methods.[7]

Q4: How can I improve the stability of this compound in my samples?

To minimize degradation and ensure accurate quantification, the following practices are recommended:

  • Process samples rapidly on ice or at 4°C.[4]

  • Use appropriate extraction solvents, such as cold methanol (B129727).[6]

  • Store all extracts and final samples at -80°C until analysis.[4][6]

  • Reconstitute dried samples in a suitable solvent (e.g., methanol or a methanol/ammonium (B1175870) acetate (B1210297) mixture) immediately before injection.[6]

  • Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your LC-MS/MS experiments.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: This is a common issue often stemming from sample quality, matrix effects, or suboptimal instrument settings.[4]

Possible CauseRecommended Solution
Interference from Biological Matrix Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances like salts and lipids.[4][8] Alternatively, a deproteinization method using 5-sulfosalicylic acid (SSA) can be used and may not require subsequent SPE cleanup.[2]
Analyte Degradation Ensure samples are always kept cold during processing and are stored at -80°C.[4][6] Minimize the time between sample preparation and analysis.
Suboptimal Chromatography Optimize the LC gradient to achieve better separation of your analyte from co-eluting matrix components. A C18 or C8 reversed-phase column is a common and effective choice.[1][4]
Suboptimal Mass Spectrometer Settings Confirm you are using positive ion ESI mode.[4] Systematically optimize source parameters, including capillary voltage, desolvation gas flow, and source temperature, by infusing an this compound standard.[9][10] Incorrect collision energy will lead to poor fragmentation; optimize this parameter to maximize the signal for your specific product ions.[11]

Issue 2: Poor or Inconsistent Peak Shape

Question: My chromatographic peaks for this compound are broad, tailing, or splitting. How can I improve this?

Answer: Peak shape problems are typically related to chromatography or the sample solvent.

Possible CauseRecommended Solution
Sample Solvent Mismatch The "injection solvent" used to reconstitute your final dried extract should be as close as possible in composition and strength to the initial mobile phase of your LC gradient. Injecting a large volume of a strong, non-polar solvent (like 100% methanol) into a weak, highly aqueous mobile phase can cause severe peak distortion.
Column Issues Ensure the column has been properly conditioned and equilibrated with the initial mobile phase before each injection. If the problem persists, the column may be contaminated or degraded and may need to be flushed, back-flushed, or replaced.
Inappropriate Mobile Phase Additives Acyl-CoAs are polar and can exhibit poor retention on reversed-phase columns. Using a mobile phase buffer like ammonium formate (B1220265) can improve peak shape and retention.[1]

Experimental Protocols

Below is a representative protocol for the extraction and analysis of this compound from cell cultures, synthesized from established methods.

Protocol 1: Sample Preparation from Cell Culture

This method is adapted from procedures for analyzing acyl-CoAs in mammalian cells.[6]

  • Cell Harvesting: After removing culture media, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 2 mL of ice-cold methanol and an appropriate amount of internal standard (e.g., C15:0 CoA) to the culture plate. Incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.[6]

  • Lysate Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated protein.[6]

  • Drying: Transfer the supernatant to a new glass tube, add 1 mL of acetonitrile (B52724) to facilitate evaporation, and dry the sample completely in a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in 150 µL of a suitable solvent (e.g., methanol or 50% methanol in 50 mM ammonium acetate). Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.[6]

  • Analysis: Transfer the final supernatant to a glass autosampler vial for immediate LC-MS/MS analysis.

Data Presentation

Table 1: Optimized MRM Parameters for this compound

These parameters are based on the characteristic fragmentation of acyl-CoAs and should be optimized on your specific instrument.[2][6]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Cone Voltage (V)
This compound (Quantifier)824.6317.6Optimize (start ~25-35)Optimize (start ~40-50)
This compound (Qualifier)824.6428.0Optimize (start ~20-30)Optimize (start ~40-50)

Table 2: Example LC Gradient Conditions

This is a representative gradient using a C8 or C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm).[1]

  • Mobile Phase A: 2% Acetonitrile in 100 mM Ammonium Formate, pH 5.0

  • Mobile Phase B: 98% Acetonitrile, 2% Water, 5 mM Ammonium Formate

  • Flow Rate: 0.25 mL/min

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
2.01000
12.04555
13.00100
15.00100
15.11000
20.01000

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Cells or Tissue) Wash Wash with PBS Sample->Wash Extract Extract with Cold Methanol + Internal Standard Wash->Extract Centrifuge1 Centrifuge to Pellet Debris Extract->Centrifuge1 Dry Dry Supernatant Centrifuge1->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject Sample Centrifuge2->Inject LC LC Separation (Reversed-Phase) Inject->LC MS MS Detection (ESI+) LC->MS MRM MRM Acquisition MS->MRM Data Data Processing & Quantification MRM->Data

Caption: General experimental workflow for this compound analysis.

G Problem Problem: Low Signal Intensity Cause1 Cause: Matrix Effects (Ion Suppression) Problem->Cause1 Cause2 Cause: Analyte Degradation Problem->Cause2 Cause3 Cause: Suboptimal MS Parameters Problem->Cause3 Solution1 Solution: Improve Sample Cleanup (e.g., use SPE) Cause1->Solution1 Solution2 Solution: Review Sample Handling (Keep cold, store at -80°C) Cause2->Solution2 Solution3 Solution: Optimize Source & CE using a standard Cause3->Solution3

Caption: Troubleshooting logic for low signal intensity.

References

Strategies to improve the stability of Acryloyl-CoA in aqueous solutions for NMR studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Acryloyl-CoA in aqueous solutions for Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis of the thioester bond: This is a major cause of degradation, leading to the formation of acrylic acid and Coenzyme A (CoA). The rate of hydrolysis is highly dependent on pH and temperature.[1]

  • Oxidation of the free thiol group of Coenzyme A: The thiol (-SH) group on the pantetheine (B1680023) arm of CoA can oxidize to form a disulfide-bonded CoA dimer, which can complicate NMR spectra and reduce the concentration of the active CoA needed for potential enzymatic assays.

  • Polymerization/Addition Reactions: The acryloyl group is a Michael acceptor and can potentially react with nucleophiles present in the solution, although hydrolysis is typically the more rapid degradation pathway in simple aqueous buffers.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: The thioester bond of this compound is most stable in slightly acidic conditions. For maximal stability, a pH range of 4.0 to 6.8 is recommended.[1] Both alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions significantly accelerate the rate of hydrolysis.[1]

Q3: Why is my this compound sample degrading even at a slightly acidic pH?

A3: Even within the optimal pH range, other factors can contribute to degradation:

  • Temperature: Higher temperatures will accelerate hydrolysis. It is crucial to prepare and store samples at low temperatures (e.g., on ice or at 4°C) whenever possible.

  • Presence of Metal Ions: Divalent metal ions can catalyze the hydrolysis of thioester bonds. Trace metal contaminants in your buffer or water can contribute to degradation.

  • Enzymatic Contamination: If your this compound is not highly purified, contaminating thioesterases could be present, leading to rapid enzymatic hydrolysis.[1]

Q4: Should I use a reducing agent, and if so, which one is best for NMR studies?

A4: Yes, a reducing agent is essential to prevent the oxidation of the free thiol group of CoA to a disulfide. For NMR studies, Tris(2-carboxyethyl)phosphine (TCEP) is generally recommended over dithiothreitol (B142953) (DTT).

  • Advantages of TCEP: It is odorless, more stable, and effective over a broader pH range (1.5-8.5).[2] Crucially, it does not contain a thiol group itself, which avoids potential complications in certain labeling experiments.

  • Important Consideration for TCEP: TCEP is not stable in phosphate (B84403) buffers, especially at neutral pH, where it can be completely oxidized within 72 hours.[3] Therefore, if using TCEP, it is best to avoid phosphate buffers.

Q5: What type of buffer is recommended for preparing this compound NMR samples?

A5: Given the instability of TCEP in phosphate buffers, a citrate (B86180) buffer is a good alternative for preparing this compound samples for NMR studies, especially when maintaining a slightly acidic pH.[4] Citrate buffers are effective in the desired pH range of 4.0-6.8 and have been shown to have a stabilizing effect on some biomolecules.[4]

Q6: Can a chelating agent help improve the stability of my this compound sample?

A6: Yes, including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is recommended. EDTA will sequester divalent metal ions that can catalyze the hydrolysis of the thioester bond. A typical concentration to use is 0.1 mM to 1 mM.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound signal in NMR spectrum Hydrolysis due to incorrect pH. Verify the pH of your NMR buffer is within the optimal range of 4.0-6.8.[1] Prepare fresh buffer if necessary.
High temperature. Prepare your sample on ice and run the NMR experiment at the lowest practical temperature. Store samples at -80°C for long-term stability.[1]
Metal ion catalysis. Add a chelating agent like EDTA to your buffer at a final concentration of 0.1-1 mM.
Appearance of new, unexpected peaks in the NMR spectrum Oxidation of CoA. Add a fresh solution of TCEP to a final concentration of 1-5 mM to your NMR sample to ensure the thiol group on CoA remains reduced.
Degradation products. This is likely due to hydrolysis. Follow the recommendations for minimizing hydrolysis (pH, temperature, chelating agents).
Broad NMR signals Sample aggregation. Ensure your sample is fully dissolved and consider adjusting the concentration. High concentrations can lead to increased viscosity and broader lines.[5]
Solid particles in the sample. Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[4]

Quantitative Data on Thioester Stability

Condition Parameter Value Implication for Stability
pH Optimal Range for Thioester Stability4.0 - 6.8[1]Minimizes chemical hydrolysis.
Hydrolysis Rate at pH 7.5 (Model Thioester)k = 5.33 x 10⁻⁵ s⁻¹[6]Half-life of approximately 3.6 hours.[6]
Hydrolysis Rate in Alkaline ConditionsIncreases significantly with pH.Rapid degradation.
Temperature Storage of Dry Acyl-CoA-80°C[1]Essential for long-term stability.[1]
NMR Sample Analysis4 - 25°CLower temperatures are preferred to slow hydrolysis.
Reducing Agent TCEP Effective pH Range1.5 - 8.5[2]Versatile for use in acidic to neutral buffers.
TCEP Stability in Phosphate Buffer (pH 7.0)Complete oxidation within 72 hours.[3]Avoid phosphate buffers when using TCEP.
Chelating Agent Typical EDTA Concentration0.1 - 1.0 mMEffective for sequestering catalytic metal ions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for NMR

This protocol describes the preparation of a stock solution of this compound with stabilizing agents.

Materials:

  • This compound (solid)

  • Deuterium oxide (D₂O)

  • Citric acid

  • Sodium citrate

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • 5 M NaOH in D₂O (for pH adjustment)

  • 5 M HCl in D₂O (for pH adjustment)

Procedure:

  • Prepare the NMR Buffer (50 mM Citrate, pH 6.0):

    • In an appropriate volume of D₂O, dissolve citric acid and sodium citrate to achieve a final concentration of 50 mM.

    • Adjust the pD to 6.0 using the 5 M NaOH or 5 M HCl in D₂O. Note that pD = pH meter reading + 0.4.

  • Add Stabilizers to the Buffer:

    • To the prepared citrate buffer, add TCEP-HCl to a final concentration of 1 mM.

    • Add EDTA to a final concentration of 0.5 mM.

    • Mix thoroughly until all components are dissolved.

  • Prepare the this compound Solution:

    • Weigh the desired amount of solid this compound. For a typical NMR sample, a final concentration of 1-5 mM is a good starting point.

    • Dissolve the this compound in the prepared stabilized NMR buffer.

    • Gently vortex to ensure complete dissolution. Keep the solution on ice.

  • Final Sample Preparation for NMR:

    • Transfer the final solution to a clean NMR tube.

    • If any particulates are visible, filter the solution through a small, tightly packed plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

    • Cap the NMR tube and acquire data as soon as possible. For storage, flash-freeze the sample in liquid nitrogen and store at -80°C.

Visualizations

experimental_workflow Workflow for Preparing Stabilized this compound for NMR cluster_0 Buffer Preparation cluster_1 Sample Preparation cluster_2 Analysis & Storage A Dissolve Citric Acid & Sodium Citrate in D2O B Adjust pD to 6.0 A->B C Add TCEP (1 mM) & EDTA (0.5 mM) B->C E Dissolve in Stabilized Buffer C->E Use Buffer Immediately D Weigh Solid this compound D->E F Filter into NMR Tube E->F G Acquire NMR Data F->G H Store at -80°C F->H

Caption: Workflow for preparing stabilized this compound for NMR.

degradation_pathways Degradation & Stabilization of this compound AcCoA This compound Degradation Degradation Products (Acrylic Acid + CoA) AcCoA->Degradation Hydrolysis (H2O, OH-, H+, Metal Ions) Oxidized Oxidized CoA (Disulfide) AcCoA->Oxidized Oxidation Acidic_pH Acidic pH (4.0-6.8) Acidic_pH->Degradation Inhibits Low_Temp Low Temperature Low_Temp->Degradation Slows EDTA EDTA EDTA->Degradation Inhibits (Chelates Metals) TCEP TCEP TCEP->Oxidized Prevents

References

Identifying and minimizing sources of variability in Acryloyl-CoA reductase kinetic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify and minimize sources of variability in Acryloyl-CoA reductase kinetic assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound reductase assays in a question-and-answer format.

Q1: What is the principle of the this compound reductase kinetic assay?

The most common method for determining this compound reductase activity is a continuous spectrophotometric assay. The enzyme catalyzes the reduction of this compound to propionyl-CoA using NADPH as a cofactor. The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Q2: My assay shows no or very low enzyme activity. What are the potential causes and solutions?

A lack of detectable activity is a frequent issue. The following troubleshooting steps can help identify the cause:

Potential CauseTroubleshooting Steps
Inactive Enzyme - Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and in a suitable buffer containing a cryoprotectant like glycerol.[1] - Handling: Avoid repeated freeze-thaw cycles. Aliquot the enzyme into single-use volumes upon receipt. - Positive Control: Test the enzyme with a known, active batch or a standard substrate to confirm its viability.
Substrate Instability - This compound: This substrate is known to be unstable.[2] Prepare it fresh or use an in situ generation method (see Experimental Protocols). - NADPH: NADPH solutions are sensitive to acidic pH, temperature, and light. Prepare fresh NADPH solutions in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and keep on ice, protected from light.[3]
Incorrect Assay Conditions - pH and Buffer: Ensure the assay buffer pH is optimal for your specific this compound reductase (typically around 7.0-8.0).[4] Avoid phosphate (B84403) and acetate (B1210297) buffers for NADPH solutions as they can accelerate degradation.[3] - Temperature: Maintain a consistent and optimal temperature throughout the assay. A 10°C deviation can significantly alter enzyme kinetics. - Cofactor Concentration: Ensure NADPH is present at a saturating concentration (typically 5-10 times the Km value) to not be rate-limiting.
Coupled Assay Issues If generating this compound in situ, ensure the coupling enzyme (e.g., 3-hydroxypropionyl-CoA synthetase) is active and not rate-limiting.[4]

Q3: I'm observing a high background signal in my "no-enzyme" control wells. How can I reduce it?

High background noise can mask the true enzyme activity. Consider the following:

Potential CauseTroubleshooting Steps
NADPH Degradation - Prepare NADPH solutions fresh before each experiment. - Protect NADPH solutions from light and keep them on ice. - Ensure the pH of the assay buffer is not acidic.[3]
Contaminated Reagents - Use high-purity water and reagents for all buffers and solutions. - Filter-sterilize buffers if microbial contamination is suspected.
Side Reactions - If using crude enzyme preparations, contaminating enzymes may be oxidizing NADPH. Use a more purified enzyme preparation. - Some reductases exhibit NADH/NADPH oxidase activity, which can be a source of background signal.[5]

Q4: My results are inconsistent between replicates. What can I do to improve reproducibility?

Poor reproducibility is a common challenge in enzyme kinetics.[6]

Potential CauseTroubleshooting Steps
Pipetting Errors - Use calibrated pipettes and be consistent with your pipetting technique. - For small volumes, prepare a master mix of reagents to minimize pipetting errors.
Inadequate Mixing - Ensure thorough mixing of all components in the reaction well immediately after adding the final reagent.
Temperature Fluctuations - Pre-incubate all reagents and the microplate at the assay temperature to ensure thermal equilibrium. - Avoid "edge effects" in 96-well plates by not using the outer wells or by filling them with buffer to maintain a uniform temperature.
Inconsistent Timing - Use a multi-channel pipette to start reactions simultaneously. - Ensure the kinetic read is initiated immediately after the addition of the starting reagent (often the enzyme or substrate).

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Reductase Activity

This protocol is adapted from methodologies used for characterizing this compound reductases from various organisms.[1][4]

Materials:

  • Purified this compound reductase

  • This compound

  • NADPH

  • Assay Buffer (e.g., 100 mM MOPS-KOH, pH 7.0, containing 10 mM MgCl₂)[4]

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a fresh stock solution of NADPH in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). Determine its concentration spectrophotometrically using an extinction coefficient of 6.22 mM⁻¹cm⁻¹ at 340 nm.

  • Prepare the reaction mixture in the wells of the microplate or in cuvettes. A typical 200 µL reaction mixture contains:

    • Assay Buffer

    • This compound (at a concentration around its Km, or varied for kinetic analysis)

    • NADPH (at a saturating concentration, e.g., 0.35 mM)[4]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound reductase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Controls:

  • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic NADPH oxidation.

  • No-substrate control: Replace the this compound solution with an equal volume of assay buffer to check for substrate-independent NADPH consumption by the enzyme preparation.

Protocol 2: Coupled Assay for in situ Generation of this compound

This method is useful when pure this compound is unavailable or to mitigate its instability.[4]

Additional Materials:

  • 3-hydroxypropionyl-CoA synthetase (coupling enzyme)

  • Acrylate

  • ATP

  • Coenzyme A (CoA)

Procedure:

  • Prepare the reaction mixture as in Protocol 1, but replace this compound with acrylate, ATP, and CoA. A typical mixture contains:

    • Assay Buffer (e.g., 100 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂)[4]

    • Acrylate (e.g., 20 mM)[4]

    • ATP (e.g., 3 mM)[4]

    • CoA (e.g., 0.1 mM)[4]

    • NADPH (e.g., 0.35 mM)[4]

    • A non-rate-limiting amount of 3-hydroxypropionyl-CoA synthetase.

  • Pre-incubate the mixture for approximately 3 minutes to allow for the formation of this compound.[4]

  • Initiate the reductase reaction by adding the this compound reductase enzyme.

  • Proceed with monitoring the absorbance at 340 nm as described in Protocol 1.

Data Presentation

Table 1: Comparative Kinetic Parameters of this compound Reductases

The kinetic parameters of this compound reductase can vary significantly depending on the source organism and the cofactor used.

Enzyme SourceCofactorKm (this compound) (µM)Km (Cofactor) (µM)kcat (s⁻¹)Reference
Rhodobacter sphaeroidesNADPH1.52885[7]
Ruegeria pomeroyiNADPH<33380[7]
Escherichia coliNADPH<31845[7]
Clostridium propionicumNADH2 ± 1100 (NADH)4.5[5]
Sulfolobus tokodaiiNADPHN/AN/AN/A[8]

Note: N/A indicates data not available in the cited sources. The enzyme from S. tokodaii is noted to be specific for NADPH and does not act on NADH.[6]

Visualizations

Diagram 1: The 3-Hydroxypropionate (B73278)/4-Hydroxybutyrate Cycle

This compound reductase is a key enzyme in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway found in some archaea.[9]

3_Hydroxypropionate_4_Hydroxybutyrate_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa hydroxypropionate 3-Hydroxypropionate malonyl_coa->hydroxypropionate Malonyl-CoA reductase hydroxypropionyl_coa 3-Hydroxypropionyl-CoA hydroxypropionate->hydroxypropionyl_coa 3-Hydroxypropionyl-CoA synthetase acryloyl_coa This compound hydroxypropionyl_coa->acryloyl_coa 3-Hydroxypropionyl-CoA dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa This compound reductase nadp_out NADP⁺ acryloyl_coa->nadp_out succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase hydroxybutyrate 4-Hydroxybutyrate succinyl_coa->hydroxybutyrate Multiple steps crotonyl_coa Crotonyl-CoA hydroxybutyrate->crotonyl_coa Multiple steps hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crotonyl_coa->hydroxybutyryl_coa acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa->acetoacetyl_coa acetoacetyl_coa->acetyl_coa Thiolase co2_1 CO₂ co2_1->malonyl_coa Acetyl-CoA carboxylase co2_2 CO₂ co2_2->succinyl_coa nadph_in NADPH nadph_in->acryloyl_coa

Caption: this compound reductase in the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle.

Diagram 2: Troubleshooting Workflow for Low/No Activity

A logical approach to diagnosing the cause of low or no enzyme activity.

Troubleshooting_Workflow start Start: Low/No Activity Detected check_reagents Check Reagent Stability & Preparation start->check_reagents nadph_ok Is NADPH solution fresh & stored correctly? check_reagents->nadph_ok check_enzyme Verify Enzyme Activity positive_control Run positive control with known active enzyme check_enzyme->positive_control check_conditions Review Assay Conditions ph_temp_ok Are pH and temperature optimal? check_conditions->ph_temp_ok substrate_ok Is this compound stable or freshly prepared? nadph_ok->substrate_ok Yes prepare_fresh_nadph Solution: Prepare fresh NADPH in alkaline buffer nadph_ok->prepare_fresh_nadph No substrate_ok->check_enzyme Yes prepare_fresh_substrate Solution: Prepare fresh substrate or use coupled assay substrate_ok->prepare_fresh_substrate No control_works Does positive control work? positive_control->control_works control_works->check_conditions No issue_with_enzyme Problem: Enzyme is likely inactive. Source new enzyme. control_works->issue_with_enzyme Yes conc_ok Are substrate & cofactor concentrations sufficient? ph_temp_ok->conc_ok Yes optimize_conditions Solution: Optimize pH and temperature ph_temp_ok->optimize_conditions No instrument_ok Check Spectrophotometer Settings conc_ok->instrument_ok Yes optimize_conc Solution: Increase substrate/cofactor concentrations conc_ok->optimize_conc No issue_with_reagents Problem: Issue with other reagents or assay setup. instrument_ok->issue_with_reagents check_wavelength Solution: Verify wavelength (340nm) and kinetic settings instrument_ok->check_wavelength Check

Caption: Troubleshooting workflow for low or no this compound reductase activity.

References

Challenges and solutions in the purification of Acryloyl-CoA-utilizing enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acryloyl-CoA-utilizing enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound-utilizing enzymes?

Researchers often face several key challenges during the purification of this compound-utilizing enzymes:

  • Low Yield: The target enzyme may be expressed at low levels or lost during purification steps. Optimizing expression conditions (e.g., induction time, temperature) and ensuring efficient cell lysis are crucial first steps to address this.[1][2]

  • Protein Aggregation: Many proteins, including some Acyl-CoA enzymes, are prone to aggregation, especially at high concentrations or under suboptimal buffer conditions.[3][4] This can lead to loss of activity and difficulty in purification.

  • Instability: Enzymes can lose activity due to improper storage, buffer pH, temperature, or the presence of proteases.[1]

  • Insolubility: The formation of insoluble inclusion bodies during expression is a common issue, often requiring denaturation and refolding steps.[1][2]

  • Contamination: Co-purification of host cell proteins or nucleic acids can affect the purity and activity of the target enzyme.[1]

Q2: My enzyme has very low activity after purification. What could be the cause?

Low enzymatic activity post-purification can stem from several factors:

  • Improper Folding: The enzyme may not have folded correctly during expression or may have denatured during purification. Consider optimizing expression conditions (e.g., lower temperature) or using a different expression system.

  • Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors in your assay buffer are critical. Ensure the buffer conditions are optimal for your specific enzyme's activity. For instance, Acetyl-CoA carboxylase from Cyclotella cryptica shows maximal activity at pH 8.2 but greater stability at pH 6.5.[5][6]

  • Presence of Inhibitors: Contaminants from the purification process, such as high concentrations of salts or elution agents (e.g., imidazole), can inhibit enzyme activity. Dialysis or buffer exchange is recommended to remove these.

  • Degradation: Proteases released during cell lysis can degrade your target enzyme. The inclusion of protease inhibitors in your lysis and purification buffers is essential.[1]

  • Oxidation: Cysteine residues in the active site can be sensitive to oxidation. Adding reducing agents like DTT or β-mercaptoethanol to your buffers can help maintain activity.

Q3: I am observing significant protein aggregation. How can I prevent this?

Protein aggregation is a common hurdle. Here are some strategies to mitigate it:

  • Optimize Buffer Conditions: Screen different pH levels, salt concentrations, and additives. For Acyl-CoA:isopenicillin N acyltransferase, a combination of 5 mM DTT, 250 mM NaCl, and 5 mM EDTA was effective in preventing aggregation.[3]

  • Lower Protein Concentration: If possible, work with lower protein concentrations during purification and storage.

  • Use Additives: Certain additives can help to stabilize proteins and prevent aggregation. These include glycerol, detergents (at low concentrations), and specific salts.

  • Temperature Control: Perform all purification steps at low temperatures (e.g., 4°C) to minimize protein unfolding and aggregation.[7]

  • Rapid Removal of Aggregates: Utilize techniques like size-exclusion chromatography to remove aggregates as they form during the purification process.

Troubleshooting Guides

Issue 1: Low Protein Yield
Possible Cause Solution
Low expression levels Optimize expression conditions: vary inducer concentration, temperature, and induction time.[2]
Inefficient cell lysis Ensure the chosen lysis method (e.g., sonication, French press) is effective for your cell type. Add lysozyme (B549824) for bacterial cells.[1]
Formation of inclusion bodies Purify under denaturing conditions and refold the protein. Alternatively, optimize expression for soluble protein by lowering the temperature or using a solubility-enhancing tag.[1][2]
Loss of protein during chromatography Check for proper column packing and resin compatibility. Ensure the affinity tag is accessible.[1] Optimize binding and elution conditions (e.g., pH, salt concentration).
Protein degradation Add a cocktail of protease inhibitors to all buffers during purification.[1]
Issue 2: Protein Instability and Loss of Activity
Possible Cause Solution
Suboptimal buffer pH Determine the optimal pH for both stability and activity. The enzyme may be more stable at a different pH than its activity optimum.[5][6]
Incorrect storage conditions Store the purified enzyme at an appropriate temperature (e.g., -80°C) in a suitable buffer containing cryoprotectants like glycerol.
Oxidation of sensitive residues Include reducing agents such as DTT or β-mercaptoethanol in your buffers.
Absence of essential cofactors Ensure that any necessary metal ions or cofactors are present in the purification and assay buffers.
Denaturation during elution If using affinity chromatography, harsh elution conditions (e.g., low pH) can denature the protein. Consider a gentler elution method, such as a gradient elution or competitive elution.

Data Presentation

Table 1: Properties of Selected this compound-Utilizing Enzymes

EnzymeSource OrganismMolecular Weight (kDa)Subunit CompositionSpecific ActivityKm (this compound)Km (NAD(P)H)Reference
Acrylyl-CoA Reductase (AcuI)Rhodobacter sphaeroides64Homodimer130 ± 11 µmol min-1 mg-1<3 µM28 µM (NADPH)[8]
Coenzyme A TransferasePeptostreptococcus elsdenii1252 subunits of 63 kDa each110 U/mg1.2 x 10-3 M (for acrylate)2.4 x 10-5 M (for acetyl-CoA)[9]
Acetyl-CoA CarboxylaseCyclotella cryptica~7404 identical subunits14.6 µmol min-1 mg-1233 µM (for acetyl-CoA)-[5][6]
(R)-specific Enoyl-CoA Hydratase (phaJAc)Aeromonas caviae31Homodimer---[10]

Experimental Protocols

Protocol 1: Purification of Recombinant Acrylyl-CoA Reductase (AcuI) from Rhodobacter sphaeroides

This protocol is adapted from the method described for the purification of His-tagged AcuI expressed in E. coli.[8]

1. Cell Lysis:

  • Resuspend frozen E. coli cells expressing His-tagged AcuI in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet cell debris.

2. Nickel Affinity Chromatography:

  • Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the bound AcuI with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Gel Filtration (Optional):

  • For higher purity, the eluted fractions containing AcuI can be pooled, concentrated, and loaded onto a gel filtration column (e.g., Superose 12) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
  • Collect fractions and analyze by SDS-PAGE for purity.

4. Enzyme Activity Assay:

  • Enzyme activity can be measured spectrophotometrically by monitoring the decrease in absorbance at 365 nm, which corresponds to the oxidation of NAD(P)H.[8]
  • The reaction mixture typically contains buffer (e.g., 100 mM MOPS-KOH, pH 7.0), MgCl2, ATP, CoA, acrylate, a synthetase to generate this compound in situ, and NAD(P)H. The reaction is initiated by the addition of the purified enzyme.[8]

Protocol 2: Purification of Acetyl-CoA Carboxylase from Cyclotella cryptica

This protocol is based on the purification of the native enzyme.[5][6]

1. Cell Extraction:

  • Harvest Cyclotella cryptica cells and resuspend them in an extraction buffer (e.g., 100 mM K-phosphate, pH 6.5, containing glycerol, EDTA, and reducing agents).
  • Disrupt the cells using a French press or other suitable method.
  • Centrifuge the homogenate to remove cell debris.

2. Ammonium (B1175870) Sulfate (B86663) Fractionation:

  • Slowly add solid ammonium sulfate to the cleared lysate to a certain saturation percentage (e.g., 30-50%) while stirring at 4°C.
  • Collect the precipitate by centrifugation and dissolve it in a minimal volume of a suitable buffer.

3. Gel Filtration Chromatography:

  • Apply the resuspended pellet to a gel filtration column (e.g., Sephacryl S-400) to separate proteins based on size.
  • Assay fractions for Acetyl-CoA carboxylase activity.

4. Affinity Chromatography:

  • Pool the active fractions and apply them to a monomeric avidin-agarose column. Acetyl-CoA carboxylase is a biotin-containing enzyme and will bind to the avidin (B1170675) resin.
  • Wash the column extensively and then elute the enzyme with a buffer containing biotin.

Visualizations

Metabolic Pathway: 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

This diagram illustrates the involvement of this compound utilizing enzymes in a key carbon fixation pathway in some Archaea.[11]

metabolic_pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase Malonate_semialdehyde Malonate semialdehyde MalonylCoA->Malonate_semialdehyde Malonyl-CoA reductase Hydroxypropionate 3-Hydroxypropionate Malonate_semialdehyde->Hydroxypropionate Malonate semialdehyde reductase HydroxypropionylCoA 3-Hydroxypropionyl-CoA Hydroxypropionate->HydroxypropionylCoA 3-Hydroxypropionyl-CoA synthetase AcryloylCoA This compound HydroxypropionylCoA->AcryloylCoA 3-Hydroxypropionyl-CoA dehydratase PropionylCoA Propionyl-CoA AcryloylCoA->PropionylCoA This compound reductase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase

Caption: Key steps of the 3-Hydroxypropionate/4-Hydroxybutyrate cycle.

Experimental Workflow: Affinity Purification of a His-tagged Enzyme

This diagram outlines a typical workflow for purifying a recombinant, His-tagged this compound-utilizing enzyme.

experimental_workflow Start E. coli culture expressing His-tagged enzyme CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (Sonication/French Press) CellHarvest->CellLysis Clarification Clarification of Lysate (Centrifugation) CellLysis->Clarification AffinityChromatography Ni-NTA Affinity Chromatography Clarification->AffinityChromatography Wash Wash unbound proteins AffinityChromatography->Wash Elution Elute with Imidazole AffinityChromatography->Elution Wash->AffinityChromatography re-equilibration Analysis Purity & Activity Analysis (SDS-PAGE, Assay) Elution->Analysis End Purified Enzyme Analysis->End

Caption: Workflow for His-tag affinity purification.

Logical Relationship: Troubleshooting Low Yield

This diagram presents a decision-making process for troubleshooting low protein yield during purification.

troubleshooting_low_yield Start Low Protein Yield CheckExpression Check Expression Level (SDS-PAGE of lysate) Start->CheckExpression LowExpression Is expression low? CheckExpression->LowExpression OptimizeExpression Optimize Expression: - Inducer concentration - Temperature - Time LowExpression->OptimizeExpression Yes CheckSolubility Check Solubility (Compare lysate & pellet) LowExpression->CheckSolubility No Success Yield Improved OptimizeExpression->Success InclusionBodies Inclusion Bodies? CheckSolubility->InclusionBodies DenaturingPurification Use Denaturing Purification & Refolding InclusionBodies->DenaturingPurification Yes CheckPurification Review Purification Protocol InclusionBodies->CheckPurification No DenaturingPurification->Success OptimizeBinding Optimize Binding/Elution: - pH - Salt - Imidazole gradient CheckPurification->OptimizeBinding OptimizeBinding->Success

Caption: Decision tree for troubleshooting low purification yield.

References

Optimizing metabolic flux analysis protocols to accurately measure Acryloyl-CoA turnover.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when measuring Acryloyl-CoA turnover using metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring this compound turnover?

A1: Measuring this compound turnover is challenging due to a combination of factors:

  • Instability: The thioester bond in this compound, like other acyl-CoAs, is chemically labile and susceptible to both enzymatic and chemical degradation during sample preparation. It is particularly sensitive to temperature and pH.[1]

  • Low Abundance: this compound is typically a low-abundance metabolite, making its detection and accurate quantification difficult, especially when trying to resolve fluxes in specific subcellular compartments.[1]

  • Rapid Turnover: As an intermediate in various metabolic pathways, this compound can be rapidly turned over, with cellular concentrations changing within minutes in response to metabolic shifts.[1]

  • Analytical Complexity: Accurate quantification requires highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to distinguish it from a complex background of other cellular metabolites.[2][3]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Preventing degradation is critical and requires rapid, meticulous sample handling.

  • Rapid Quenching: This is the most crucial step to halt all metabolic activity nearly instantaneously.[1] For adherent cells, this can involve rapidly aspirating media and immediately adding liquid nitrogen or an ice-cold quenching solution.[1] For suspension cultures, rapid centrifugation in a pre-chilled rotor followed by immediate quenching of the cell pellet is recommended.[4]

  • Low Temperatures: All sample preparation steps, including extraction and centrifugation, must be performed on ice or at 4°C to minimize enzymatic degradation.[5]

  • Acidic Extraction: Using acidic extraction solvents, such as trichloroacetic acid (TCA) or sulfosalicylic acid (SSA), helps to simultaneously precipitate proteins and stabilize acyl-CoA thioesters.[1][5]

  • Material Choice: Using glass instead of plastic sample vials has been shown to reduce the loss of CoA signals and improve sample stability during storage and analysis.[6]

Q3: Which quenching and extraction method is best for this compound?

A3: The choice of method depends on your specific experimental needs and downstream analytical platform. Cold solvent quenching is a widely accepted and effective method.[5]

  • Trichloroacetic Acid (TCA): A 10% (w/v) TCA solution is effective for cell lysis and protein precipitation. However, TCA may need to be removed before LC-MS analysis, typically via solid-phase extraction (SPE), which can lead to some loss of polar metabolites.[5]

  • Sulfosalicylic Acid (SSA): A 2.5% (w/v) SSA solution is a good alternative that often does not require removal before LC-MS analysis.[2][5]

  • Cold Methanol (B129727) Solutions: Quenching with cold (-20°C to -40°C) 60% methanol solutions can also be effective at halting enzymatic activity.[4][7]

Q4: What is ¹³C-Metabolic Flux Analysis (¹³C-MFA) and how does it apply to this compound?

A4: ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[8] The method involves introducing a substrate labeled with a stable isotope (¹³C), such as ¹³C-glucose, into a biological system.[8][9] As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By measuring the specific patterns of ¹³C labeling in these metabolites using mass spectrometry or NMR, it's possible to computationally deduce the active metabolic pathways and quantify the flux through them.[8][9] This provides a detailed snapshot of cellular metabolism that goes beyond simple concentration measurements.

Troubleshooting Guides

Issue 1: Poor or inconsistent this compound signal in LC-MS/MS analysis.

  • Possible Cause: Inefficient extraction or degradation during sample preparation.

  • Solution:

    • Optimize Quenching: Ensure that metabolic activity is stopped instantaneously. For adherent cells, aspirate the medium and immediately add liquid nitrogen before adding the extraction solvent.[10]

    • Verify Extraction Solvent: While acidic solvents are effective, ensure your protocol is optimized. Compare the recovery from TCA, SSA, and organic solvent extractions.[5]

    • Maintain Low Temperatures: Strictly keep all samples, tubes, and solvents on ice or at 4°C throughout the entire procedure.[5]

    • Minimize Time: Process samples from quenching to a stable, frozen state as quickly as possible. Prompt analysis after extraction is recommended.[5]

Issue 2: High background noise or poor peak shape in the chromatogram.

  • Possible Cause: Matrix effects from the cell extract or suboptimal chromatographic conditions.

  • Solution:

    • Incorporate Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[5]

    • Optimize Chromatography: Adjust the mobile phase composition (e.g., pH, organic solvent percentage) to improve peak shape. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[5]

    • Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade to minimize background contamination.[5]

    • Check System Integrity: Inspect the LC system for any leaks, as this can introduce noise.[5]

Issue 3: Wide confidence intervals for estimated fluxes in MFA.

  • Possible Cause: The experimental data does not provide enough constraints to uniquely resolve the fluxes in the metabolic model.

  • Solution:

    • Review the Metabolic Model: Ensure the model is accurate and complete for your specific biological system. Missing reactions or incorrect atom transitions are a primary cause of poor flux resolution.[7] For eukaryotic cells, representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is critical.[7]

    • Perform Parallel Labeling Experiments: Using different ¹³C-labeled tracers in parallel experiments can provide complementary labeling data, which significantly improves the precision of flux estimates.[11]

    • Improve Analytical Precision: Optimize your sample preparation and MS instrument settings to reduce measurement variability. Higher precision in labeling data leads to narrower confidence intervals for fluxes.

    • Incorporate Additional Constraints: If available, add other measured rates, such as substrate uptake and product secretion rates, as constraints in the model to help resolve ambiguous fluxes.

Quantitative Data and Methodologies

Table 1: Comparison of Acyl-CoA Quantification Methods
ParameterLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Sensitivity Low femtomole to low nanomolar range.[3]Picomole range.[3]Picomolar to nanomolar range.[3]
Specificity High (based on mass-to-charge ratio and fragmentation).[3]Moderate (based on retention time).[3]Variable (can be specific or measure total CoA).[3]
Throughput Moderate (5-20 min per sample).[3]Low to moderate (15-30 min per sample).High (suitable for 96-well plates).[3]
Acyl-CoA Coverage Broad (short- to very-long-chain).[3]Limited (typically short- to long-chain).Typically targeted to one or a class of CoAs.[3]
Primary Advantage High sensitivity and comprehensive profiling.[3]More accessible and cost-effective.[3]High throughput and ease of use.[3]
Table 2: Example LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

This compound parameters can be optimized starting from values for similar short-chain acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 822.1315.1Optimize empirically
Acetyl-CoA810.1303.0 / 428.0Optimize empirically
Malonyl-CoA854.1347.0Optimize empirically
Succinyl-CoA868.1361.0Optimize empirically
Note: The fragmentation of acyl-CoAs in positive ion mode often results in a neutral loss of 507 Da (3'-phosphoadenosine diphosphate) or a product ion at m/z 428.[2][12] The most abundant fragment is typically from the neutral loss of 507.[12]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound

This protocol is adapted from methods for short-chain acyl-CoAs and should be optimized for your specific cell type and culture conditions.[5]

Materials:

  • Cell culture plates or flasks

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the plate.

  • Scrape the cells immediately and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex briefly to ensure complete lysis.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[5]

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • If using TCA, perform solid-phase extraction (SPE) to remove it if it interferes with downstream analysis.[5]

  • Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.[10]

  • Store the dried pellet at -80°C until analysis.[10]

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 5% SSA in water) immediately before injection.[5]

Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis

Objective: To quantify the intracellular metabolic fluxes in a cellular system.

Procedure:

  • Model Definition: Construct a detailed metabolic network model of the organism's central carbon metabolism, including all relevant pathways, reactions, and atom transitions.[7]

  • Tracer Selection: Choose an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) based on the pathways of interest. Optimal tracer selection is crucial for flux resolvability.[11][13]

  • Labeling Experiment: Culture cells in a medium containing the ¹³C-labeled tracer until an isotopic steady state is reached. This means the labeling patterns of intracellular metabolites are stable over time.[7]

  • Steady-State Verification: To confirm isotopic steady state, collect samples at two different time points (e.g., after 18 and 24 hours) and verify that the isotopic labeling patterns are identical.[7]

  • Sample Analysis: Harvest cells, quench metabolism, and extract intracellular metabolites as described in Protocol 1. Analyze the isotopic labeling patterns of key metabolites (especially protein-bound amino acids and central carbon intermediates) using GC-MS or LC-MS/MS.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran, WUFlux) to fit the measured labeling data to the metabolic model.[14] The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the model-simulated patterns.

  • Statistical Analysis: Evaluate the goodness-of-fit of the model and calculate the confidence intervals for the estimated fluxes to assess the precision of the results.[7]

Visualizations

cluster_0 Sample Preparation cluster_1 Analysis & Calculation culture 1. Cell Culture with ¹³C-Tracer quench 2. Rapid Quenching (e.g., Liquid N₂ or Cold Solvent) culture->quench extract 3. Acidic Extraction (e.g., TCA, SSA) quench->extract centrifuge 4. Centrifugation (Protein Precipitation) extract->centrifuge dry 5. Supernatant Drying centrifuge->dry reconstitute 6. Reconstitution dry->reconstitute lcms 7. LC-MS/MS Analysis (Measure Labeling Patterns) reconstitute->lcms mfa 8. Flux Calculation (Software Analysis) lcms->mfa results 9. Flux Map & Analysis mfa->results

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis of this compound.

cluster_model Metabolic Model Issues cluster_data Experimental Data Issues cluster_design Experimental Design Issues start Poor MFA Result (e.g., Wide Confidence Intervals, Poor Goodness-of-Fit) model_check Is the metabolic network model correct? start->model_check model_fix Correct atom transitions. Add missing reactions. Include compartmentalization. model_check->model_fix No data_check Is analytical precision sufficient? model_check->data_check Yes end_node Improved Flux Resolution model_fix->end_node data_fix Optimize MS settings. Improve sample prep reproducibility. data_check->data_fix No steady_state Was isotopic steady state achieved? data_check->steady_state Yes data_fix->end_node steady_state_fix Verify with time-course. Use non-stationary MFA methods. steady_state->steady_state_fix No design_check Is the tracer experiment informative? steady_state->design_check Yes steady_state_fix->end_node design_fix Perform parallel labeling with different tracers. design_check->design_fix No design_check->end_node Yes design_fix->end_node

Caption: Troubleshooting logic for poorly resolved metabolic flux analysis results.

cluster_pathway Propionate Metabolism Pathways Propionyl_CoA Propionyl-CoA Acryloyl_CoA This compound Propionyl_CoA->Acryloyl_CoA Acyl-CoA Dehydrogenase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA Acryloyl_CoA->Malonyl_CoA This compound Reductase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified metabolic pathways involving this compound.

References

Addressing the Instability of Acryloyl-CoA Standards for Quantitative Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Acryloyl-CoA, a critical intermediate in various metabolic pathways, presents a significant analytical challenge due to its inherent instability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate the complexities of this compound analysis, ensuring reliable and reproducible results.

Introduction to this compound Instability

This compound is a highly reactive thioester, making it susceptible to degradation through hydrolysis and other reactions. Its transient nature in biological systems, where it is quickly metabolized, underscores its instability.[1] This instability is a major hurdle in developing robust quantitative assays, as the concentration of this compound standards can diminish rapidly, leading to inaccurate measurements. Key factors influencing its stability include pH, temperature, and the presence of enzymes in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its high-energy thioester bond. This reaction is catalyzed by both acidic and basic conditions and can also be facilitated by enzymatic activity from thioesterases present in biological samples. The double bond in the acryloyl moiety also makes it susceptible to addition reactions.

Q2: What are the ideal storage conditions for this compound standards?

A2: To minimize degradation, this compound standards should be stored as a lyophilized powder or in an acidic buffer (pH 4.0-6.0) at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

Q3: How quickly does this compound degrade in solution?

A3: While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, it is known to be very unstable.[3] As a general guideline for short-chain acyl-CoAs, significant degradation can occur within hours at room temperature, and even at 4°C in neutral or alkaline solutions. It is crucial to prepare fresh standards for each experiment or to perform a stability study under your specific analytical conditions.

Q4: Can I use commercially available this compound standards?

A4: Yes, but with caution. Due to its instability, the purity and concentration of commercial standards should be verified upon receipt and monitored over time. Consider in-situ enzymatic synthesis of this compound immediately before use as a more reliable alternative for generating fresh standards.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Signal from this compound Standard Degradation of the standard due to improper storage or handling.Verify Storage: Ensure standards are stored at -80°C in an acidic buffer. • Prepare Fresh Standards: If possible, synthesize this compound enzymatically immediately before use. • Minimize Handling Time: Keep standards on ice at all times during preparation and analysis.
Adsorption to plasticware.Use Glass or Low-Binding Tubes: Avoid standard polypropylene (B1209903) tubes, which can adsorb CoA species. Use glass or certified low-binding microcentrifuge tubes and vials for all sample and standard preparations.[1]
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Secondary interactions between the phosphate (B84403) groups of this compound and the stationary phase.Adjust Mobile Phase pH: A slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape.[4] • Use Ion-Pairing Agents: Consider adding a low concentration of an ion-pairing agent to the mobile phase to mask the phosphate groups, though this may require dedicated columns and can cause ion suppression.
Column contamination or degradation.Implement a Robust Column Washing Protocol: Flush the column with a strong solvent after each analytical run. • Use a Guard Column: Protect the analytical column from contaminants in the sample matrix.
High Variability in Quantitative Results Inconsistent degradation of standards and samples.Standardize Sample Preparation Time: Process all samples and standards as quickly and consistently as possible. Keep all solutions and samples on ice. • Use a Stable Isotope-Labeled Internal Standard: A heavy-isotope labeled version of this compound or a structurally similar short-chain acyl-CoA is highly recommended to correct for variability in extraction, derivatization, and instrument response.
Matrix effects from biological samples.Optimize Sample Cleanup: Use protein precipitation with a cold acidic solution (e.g., perchloric acid or trichloroacetic acid) followed by solid-phase extraction (SPE) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Standard

Due to the instability of chemically synthesized this compound, in-situ enzymatic synthesis is a recommended approach to generate a fresh standard for immediate use in quantitative analysis. This method involves the use of an acyl-CoA synthetase.

Materials:

  • Acrylate

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA Synthetase (e.g., Propionate-CoA ligase, PrpE)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing acrylate, CoA, ATP, and MgCl₂ in the reaction buffer.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of this compound by LC-MS.

  • Once the reaction is complete, immediately use the freshly synthesized this compound solution to prepare a calibration curve. It is crucial to keep the solution on ice.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of specific parameters will be necessary for your instrument and sample type.

1. Sample Preparation (from cell culture or tissue):

  • Quench metabolism by flash-freezing the sample in liquid nitrogen.

  • Homogenize the sample in a cold extraction buffer containing an internal standard. A common extraction solution is 10% trichloroacetic acid or 0.3 M perchloric acid to precipitate proteins and inactivate enzymes.

  • Keep samples on ice throughout the extraction process.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the Acyl-CoAs.

  • (Optional but recommended) Perform solid-phase extraction (SPE) on the supernatant to further purify the sample and remove interfering substances.

  • Dry the purified extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of the initial mobile phase, preferably with an acidic pH.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A gradient elution from low to high organic phase is typically used to separate short-chain acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is its [M+H]⁺ ion, and common product ions result from the fragmentation of the CoA moiety.

Table 1: Recommended Conditions for this compound Analysis

ParameterRecommendationRationale
Standard Preparation Enzymatic synthesis for immediate use or fresh preparation from lyophilized powder.Minimizes degradation and ensures accuracy of the standard curve.
Storage Temperature -80°CSlows down chemical and enzymatic degradation.
Storage Buffer pH 4.0 - 6.0The thioester bond is more stable in slightly acidic conditions.[2]
Sample Preparation Rapid processing on ice with acidic protein precipitation.Inactivates enzymes and minimizes degradation.
Labware Glass or certified low-binding tubes.Prevents adsorption of Acyl-CoAs to plastic surfaces.[1]
Analytical Technique LC-MS/MS with MRMProvides the necessary sensitivity and selectivity for quantification in complex matrices.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis enzymatic Enzymatic Synthesis fresh_standard Fresh this compound Standard enzymatic->fresh_standard lyophilized Lyophilized Standard lyophilized->fresh_standard lcms LC-MS/MS Analysis fresh_standard->lcms sample Biological Sample quench Metabolic Quenching sample->quench extract Acidic Extraction quench->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute reconstitute->lcms data Data Quantification lcms->data

Caption: Workflow for this compound quantitative analysis.

troubleshooting_logic start Inaccurate Quantitative Results check_standard Check Standard Integrity start->check_standard check_prep Review Sample Preparation start->check_prep check_lcms Optimize LC-MS/MS Method start->check_lcms degraded Standard Degraded? check_standard->degraded Low/No Signal enzymatic_deg Enzymatic Degradation? check_prep->enzymatic_deg High Variability peak_shape Poor Peak Shape? check_lcms->peak_shape Poor Chromatography adsorption Adsorption to Plastic? degraded->adsorption No solution1 Prepare Fresh Standard / Use Enzymatic Synthesis degraded->solution1 Yes solution2 Use Glass or Low-Binding Vials adsorption->solution2 Yes matrix_effects Matrix Effects? enzymatic_deg->matrix_effects No solution3 Rapid Quenching & Acidic Extraction enzymatic_deg->solution3 Yes solution4 Improve Sample Cleanup (SPE) matrix_effects->solution4 Yes solution5 Adjust Mobile Phase pH / Use Ion-Pairing peak_shape->solution5 Yes

Caption: Troubleshooting logic for this compound analysis.

By implementing these best practices and troubleshooting strategies, researchers can overcome the challenges associated with this compound instability and achieve accurate and reliable quantitative results.

References

Improving the resolution of Acryloyl-CoA from its isomers in chromatographic methods.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Acryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can interfere with chromatographic analysis?

A1: Common isomers that can co-elute with this compound include Crotonyl-CoA and 3-Hydroxypropionyl-CoA. Due to their structural similarities, achieving baseline separation can be challenging.

Q2: What is the most common chromatographic method for separating this compound and its isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most frequently used methods for the separation and quantification of short-chain acyl-CoAs like this compound.[1][2] Ion-pairing chromatography is also a widely used and effective technique.[3]

Q3: Why am I seeing poor peak shapes, such as tailing or fronting, for my this compound peaks?

A3: Asymmetrical peaks are a common issue. Peak tailing can be caused by strong interactions between the negatively charged phosphate (B84403) groups of this compound and the stationary phase, issues with the column packing, or a clogged inlet frit.[1] Peak fronting is often a result of column overload, poor sample solubility in the mobile phase, or column collapse.[1][4]

Q4: What role do ion-pairing agents play in the separation of this compound isomers?

A4: Ion-pairing agents are added to the mobile phase to neutralize the charge on the phosphate groups of the acyl-CoA molecules.[1] This reduces unwanted secondary interactions with the stationary phase, leading to improved retention, resolution, and more symmetrical peak shapes.[1] Tributylamine is an example of an ion-pairing agent used for retaining acidic compounds like acyl-CoAs.[5]

Q5: Can hydrophilic interaction liquid chromatography (HILIC) be used for this compound analysis?

A5: Yes, HILIC has been successfully used for the separation of short- to long-chain acyl-CoAs.[1][2] This technique separates compounds based on their hydrophilic headgroup and can be a good alternative to reversed-phase chromatography.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound and its isomers.

Issue 1: Poor Resolution and Co-elution of this compound and its Isomers

If your chromatogram shows overlapping peaks for this compound and its isomers, follow this troubleshooting guide to improve separation.

G cluster_0 cluster_1 Mobile Phase Optimization cluster_2 Column & System Parameters cluster_3 System Checks start Start: Poor Resolution of This compound Isomers mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters mobile_phase->column_params No Improvement end_good Resolution Improved mobile_phase->end_good Improved ph_adjust Adjust pH (e.g., higher pH like 10.5 or slightly acidic) system_check Check HPLC/UPLC System column_params->system_check No Improvement column_params->end_good Improved column_choice Column Selection (e.g., C18 with smaller particles, HILIC) system_check->end_good Improved end_bad Further Assistance Needed system_check->end_bad No Improvement dead_volume Check for Extra-Column Dead Volume ion_pairing Introduce/Optimize Ion-Pairing Agent (e.g., tributylamine) ph_adjust->ion_pairing gradient Optimize Gradient Slope (shallower gradient for better separation) ion_pairing->gradient buffer_strength Increase Buffer Strength (e.g., ammonium (B1175870) acetate) gradient->buffer_strength flow_rate Lower Flow Rate column_choice->flow_rate temperature Adjust Column Temperature flow_rate->temperature frit_check Inspect/Replace Column Frit dead_volume->frit_check connections Ensure Proper Fittings and Connections frit_check->connections G sample_prep Sample Preparation (Extraction from cells/tissues, protein precipitation, and SPE) reconstitution Reconstitution (In a suitable solvent like 50% methanol (B129727) with low concentration of ammonium acetate) sample_prep->reconstitution hplc HPLC Separation (C18 column, gradient elution with ion-pairing agent) reconstitution->hplc msms MS/MS Detection (ESI+, Multiple Reaction Monitoring - MRM) hplc->msms data_analysis Data Analysis (Peak integration, quantification) msms->data_analysis G cluster_pathway Metabolic Pathways Involving this compound propionate 3-Hydroxypropionate acryloyl_coa This compound propionate->acryloyl_coa 3-hydroxypropionyl-CoA synthetase & dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa this compound reductase (NADPH-dependent) succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase tca TCA Cycle succinyl_coa->tca

References

Minimizing non-enzymatic reactions of Acryloyl-CoA in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the non-enzymatic reactivity of Acryloyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound is an α,β-unsaturated thioester that serves as an intermediate in various metabolic pathways.[1][2] Its reactivity stems from the polarized double bond (the α,β-unsaturation) adjacent to the carbonyl group of the thioester. This configuration makes it a potent Michael acceptor, highly susceptible to nucleophilic attack.[3][4]

Q2: What are the primary non-enzymatic reactions of this compound in biological samples?

The main non-enzymatic side reaction is the hetero-Michael addition with biological nucleophiles.[3][4][5] Thiols are particularly reactive, leading to the formation of covalent adducts with:

  • Proteins: Cysteine residues on proteins can be non-enzymatically acylated, potentially altering protein function and leading to artifacts in proteomics studies.[6][7][8]

  • Small Molecules: Low molecular weight thiols, such as glutathione (B108866) (GSH), are abundant in cells and can readily react with this compound.

Q3: What factors influence the stability of this compound?

Several factors can affect the stability of this compound in solution:

  • pH: Stability is significantly lower at neutral or alkaline pH due to the increased prevalence of deprotonated, more nucleophilic thiolates. Acidic conditions (pH 4-6) improve stability.[9]

  • Temperature: Higher temperatures accelerate degradation and non-enzymatic reactions. Samples should be kept at low temperatures (on ice or frozen).[9]

  • Solvent Composition: The choice of solvent for sample reconstitution impacts stability.[10]

  • Storage Container: Using glass instead of plastic sample vials can decrease signal loss and improve the stability of CoA metabolites.[11]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound during analysis.

Potential Cause Troubleshooting Step Recommendation
Degradation during storage/handling Review storage temperature and sample processing time.Store samples as dried pellets at -80°C and process rapidly on ice.[9] Reconstitute just prior to analysis.
Adsorption to labware Sample vials may be binding the analyte.Use glass or low-adsorption plastic vials for sample storage and analysis.[11]
Incorrect pH of extraction/reconstitution buffer Measure the pH of all solutions.Ensure all buffers for extraction and reconstitution are acidic (e.g., pH 4.0-6.8) to maintain this compound stability.[9]
Reaction with cellular components Analyze for potential adducts using mass spectrometry.Implement rapid quenching protocols immediately after sample collection to halt all reactions.

Problem 2: Unexplained mass shifts or modifications observed on proteins of interest via mass spectrometry.

Potential Cause Troubleshooting Step Recommendation
Non-enzymatic acylation by this compound Search MS/MS data for a mass addition corresponding to an acryloyl group (+55 Da) on cysteine residues.Add a quenching agent like a thiol scavenger (e.g., N-ethylmaleimide) to the lysis buffer to immediately react with free this compound. Note: This may interfere with other thiol-based assays.
Contamination Run a blank sample (lysis buffer without cellular material) through the entire workflow.If the modification is present in the blank, check all reagents for contamination.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents

This table summarizes the relative stability of acyl-CoA standards when reconstituted in various solvents and stored at 4°C in an autosampler. Data is expressed as the percentage of the initial concentration remaining after a specified time.

Reconstitution SolventStability after 8 hours (%)Stability after 48 hours (%)Reference
Water~90%~75%[9]
50% Methanol (B129727)/Water~95%~85%[9]
50 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0)>95%~90%[9]
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)>98%~95%[10]
50 mM Ammonium Acetate (pH 6.8)~90%~80%[9]

Note: Stability can vary between different acyl-CoA species. These values represent a general trend.

Visualizations

Michael_Addition cluster_reactants Reactants acryloyl_coa This compound (α,β-unsaturated) adduct Stable Thioether Adduct (Covalent Modification) acryloyl_coa->adduct + thiol Nucleophilic Thiol (e.g., Cysteine, Glutathione) label_react Michael Addition (Non-Enzymatic)

Caption: Non-enzymatic Michael addition of this compound with a thiol.

Experimental_Workflow start Biological Sample (Cells or Tissue) quench 1. Rapid Quenching (e.g., Cold Acidic Methanol) start->quench homogenize 2. Homogenization (On Ice) quench->homogenize extract 3. Acyl-CoA Extraction (e.g., Solid Phase Extraction) homogenize->extract analyze 4. Analysis (LC-MS/MS) extract->analyze end Data Interpretation analyze->end

Caption: Recommended workflow for analyzing this compound in samples.

Experimental Protocols

Protocol 1: Sample Quenching and Acyl-CoA Extraction

This protocol is designed to rapidly halt metabolic activity and preserve acyl-CoA species.

  • Preparation: Prepare an ice-cold quenching/extraction solution of 50 mM ammonium acetate in 50% methanol, with the pH adjusted to 4.0 using acetic acid.[9] Keep this solution on ice.

  • Quenching: For cell cultures, rapidly aspirate the media and add the ice-cold quenching solution directly to the culture plate. For tissues, immediately homogenize the weighed sample in the ice-cold solution. The key is speed to prevent enzymatic and non-enzymatic changes.

  • Harvesting: Scrape the cells or transfer the tissue homogenate into a pre-chilled tube.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, pre-chilled glass vial.

  • Storage: For immediate analysis, place the vial in the autosampler set to 4°C. For long-term storage, dry the extract under a stream of nitrogen and store the resulting pellet at -80°C.[9] Reconstitute in an appropriate acidic solvent just before analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.[12]

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate ammonium acetate buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates this compound from other acyl-CoAs and matrix components.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[12]

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[12]

    • Transitions: Monitor specific precursor-to-product ion transitions for this compound and any internal standards. A common transition for this compound is based on the fragmentation of the CoA moiety.

  • Quantification:

    • Generate a standard curve using authentic this compound standards prepared in a matrix similar to the samples.

    • Quantify the analyte by comparing the peak area from the sample to the standard curve.[12]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the cloning and expression of Acryloyl-CoA-related enzymes, such as this compound reductase and this compound synthetase.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when my cloning of an this compound-related enzyme gene fails?

A1: When initial cloning attempts fail, it's crucial to systematically review your experimental workflow. Start by confirming the integrity and concentration of your DNA fragments (insert and vector) via gel electrophoresis. Ensure that your restriction enzymes are active and that the digestion is complete. If you are using PCR to generate your insert, verify the accuracy of your primers and the fidelity of your polymerase. It is also beneficial to run control transformations to check the viability of your competent cells and the effectiveness of your antibiotic selection.[1][2][3][4]

Q2: My this compound-related enzyme is expressed, but it's insoluble. What can I do?

A2: Insolubility, often due to the formation of inclusion bodies, is a common issue in recombinant protein expression.[5] To improve the solubility of your this compound-related enzyme, consider the following strategies:

  • Lower the expression temperature: Reducing the induction temperature to 15-20°C can slow down protein synthesis, allowing more time for proper folding.[6]

  • Use a different expression host: Some E. coli strains are specifically engineered to enhance the solubility of difficult-to-express proteins.

  • Co-express with chaperones: Chaperone proteins can assist in the correct folding of your target enzyme.[7]

  • Utilize a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to your enzyme can improve its solubility.[6][7]

Q3: I have very low or no expression of my this compound-related enzyme. What are the likely causes and solutions?

A3: Low or no expression can stem from several factors, from the gene sequence itself to the culture conditions.[8] Here are some troubleshooting steps:

  • Codon Optimization: The codon usage of your gene may not be optimal for the expression host. Synthesizing a gene with codons optimized for your expression system (e.g., E. coli) can significantly enhance protein yield.[9][10][11][12]

  • Check for Toxicity: The expressed enzyme might be toxic to the host cells.[7][13] Using a tightly regulated promoter and keeping basal expression low before induction is crucial. You can also try a host strain designed for toxic protein expression, such as BL21(DE3)pLysS.[13]

  • mRNA Secondary Structure: Stable secondary structures in the mRNA transcript, especially around the ribosome binding site, can hinder translation. Analyze your mRNA sequence for such structures and consider re-designing the gene sequence to minimize them.

  • Verify Plasmid Integrity: Ensure that your expression plasmid has been maintained correctly by the host cells by plating cells on selective and non-selective media at the time of induction.[6]

Troubleshooting Guides

Guide 1: Cloning Issues

This guide addresses common problems encountered during the cloning of this compound-related enzyme genes.

Problem Possible Cause Recommended Solution
No colonies on transformation plate Inefficient competent cellsTransform with a control plasmid (e.g., pUC19) to verify transformation efficiency.[1]
Incorrect antibiotic concentrationDouble-check the antibiotic concentration in your plates.
Ligation failureRun a ligation control on a gel to confirm the formation of higher molecular weight species. Ensure the ATP in the ligase buffer is fresh.[1]
Incompatible restriction sitesVerify that the restriction enzymes used for the vector and insert generate compatible ends.
Many colonies, but none contain the insert Vector self-ligationDephosphorylate the vector after digestion to prevent re-ligation.[1]
Inactive restriction enzymeEnsure complete digestion of the vector by running a digested vs. undigested control on a gel.
Insert is toxic to the hostTry a different host strain that is more tolerant to toxic genes, or use a vector with tighter expression control.[14]
Incorrect insert size or mutations PCR errorsUse a high-fidelity DNA polymerase for PCR amplification of your insert.[15]
Non-specific PCR amplificationOptimize your PCR conditions (annealing temperature, primer concentration).
Star activity of restriction enzymesUse the recommended buffer and enzyme concentration to avoid non-specific cleavage.[1]
Guide 2: Protein Expression and Purification Issues

This guide provides solutions for common problems during the expression and purification of this compound-related enzymes.

Problem Possible Cause Recommended Solution
Low or no protein expression Suboptimal codon usageSynthesize the gene with codons optimized for the expression host.[9][10][11][12]
mRNA instability or secondary structuresAnalyze the mRNA sequence and consider re-designing the 5' end of the coding sequence.
Protein toxicityUse a tightly regulated promoter (e.g., pBAD) or a host strain that reduces basal expression (e.g., containing pLysS).[7][13]
Incorrect induction parametersOptimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction.
Protein is in inclusion bodies (insoluble) High expression rateLower the induction temperature (15-20°C) and reduce the inducer concentration.[6]
Improper protein foldingCo-express with chaperones or use a host strain that facilitates disulfide bond formation if necessary.[7]
Lack of a solubility partnerFuse a solubility-enhancing tag like Maltose Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST) to your protein.[6][7]
Protein degrades during purification Protease activityAdd protease inhibitors to your lysis buffer and keep the sample cold at all times. Use a protease-deficient host strain.[6][7]
Protein instabilityWork quickly and consider adding stabilizing agents like glycerol (B35011) (10%) to your buffers.[16]
Low yield after purification Poor binding to affinity columnEnsure the affinity tag is accessible and not sterically hindered. Check the pH and ionic strength of your binding buffer.
Inefficient elutionOptimize the elution conditions (e.g., imidazole (B134444) concentration for His-tags, glutathione concentration for GST-tags).[17]
Protein precipitation during purificationMaintain a suitable buffer pH and ionic strength. Consider adding non-ionic detergents to prevent aggregation.

Experimental Protocols

Protocol 1: Codon Optimization Strategy
  • Obtain the amino acid sequence of the target this compound-related enzyme.

  • Select the expression host (e.g., E. coli K-12).

  • Use a codon optimization tool or software to back-translate the amino acid sequence into a DNA sequence that utilizes codons frequently found in the chosen host's highly expressed genes.[10][11]

  • Analyze the optimized sequence to remove potential mRNA secondary structures, cryptic splice sites, and premature polyadenylation signals.

  • Synthesize the optimized gene and clone it into a suitable expression vector.

Protocol 2: this compound Reductase Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from methods used for characterizing this compound reductases.[16][18]

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 0.5 mL) containing:

    • 100 mM MOPS-KOH buffer (pH 7.0)

    • 10 mM MgCl₂

    • 3 mM ATP

    • 0.1 mM Coenzyme A (CoA)

    • 20 mM Acrylate

    • A non-limiting amount of a 3-hydroxypropionyl–CoA synthetase (to generate this compound in situ).

    • 0.35 mM NADPH

  • Incubation: Incubate the mixture for 3 minutes to allow for the synthesis of this compound.

  • Initiate Reaction: Start the reaction by adding the purified this compound reductase enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Note: The solubility of acyl-CoA substrates can be affected by the concentration of magnesium ions in the buffer.[19]

Data Presentation

Table 1: Kinetic Parameters of this compound Reductases from Different Organisms

Enzyme SourceSubstrateKm (µM)kcat (s-1)CoenzymeReference
Rhodobacter sphaeroidesThis compound<345-80NADPH[16][18]
Ruegeria pomeroyiThis compound<345-80NADPH[16]
Escherichia coliThis compound<345-80NADPH[16]
Clostridium propionicumThis compound2 ± 14.5NADH[20]

Visualizations

Cloning_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_verification Verification PCR 1. PCR Amplification of Gene Digestion 3. Restriction Digestion PCR->Digestion VectorPrep 2. Vector Preparation VectorPrep->Digestion Ligation 4. Ligation Digestion->Ligation Transformation 5. Transformation Ligation->Transformation Screening 6. Colony Screening Transformation->Screening Sequencing 7. Sequence Verification Screening->Sequencing

Caption: A generalized workflow for cloning an this compound-related enzyme gene.

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation 1. Transform Expression Host Culture 2. Culture Growth Transformation->Culture Induction 3. Induce Protein Expression Culture->Induction Harvest 4. Cell Harvest Induction->Harvest Lysis 5. Cell Lysis Harvest->Lysis Clarification 6. Lysate Clarification Lysis->Clarification AffinityChrom 7. Affinity Chromatography Clarification->AffinityChrom Analysis 8. Purity Analysis (SDS-PAGE) AffinityChrom->Analysis

Caption: Standard workflow for recombinant protein expression and purification.

Troubleshooting_Logic cluster_cloning Cloning Issues cluster_expression Expression Issues Start Experiment Start Problem Problem Encountered? Start->Problem NoColonies No Colonies Problem->NoColonies Yes LowExpression Low/No Expression Problem->LowExpression Yes Success Successful Outcome Problem->Success No NoInsert Colonies w/o Insert NoColonies->NoInsert CheckCells Check Competent Cells NoColonies->CheckCells CheckLigation Verify Ligation NoColonies->CheckLigation DephosphorylateVector Dephosphorylate Vector NoInsert->DephosphorylateVector CheckDigestion Check Digestion NoInsert->CheckDigestion Insoluble Insoluble Protein LowExpression->Insoluble CodonOptimize Codon Optimize LowExpression->CodonOptimize CheckToxicity Assess Toxicity LowExpression->CheckToxicity LowerTemp Lower Temperature Insoluble->LowerTemp UseSolubilityTag Use Solubility Tag Insoluble->UseSolubilityTag

Caption: A decision tree for troubleshooting common experimental problems.

References

Technical Support Center: Enhancing Acryloyl-CoA Production in Recombinant Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the production of Acryloyl-CoA in recombinant microbial strains.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic pathways for producing this compound in recombinant hosts like E. coli?

A1: this compound is a key intermediate in several engineered metabolic pathways. The most common routes originate from central metabolites and involve key enzymatic steps. One prominent pathway involves the conversion of lactate (B86563) to lactoyl-CoA, which is then dehydrated to this compound. Another route proceeds via 3-hydroxypropionate (B73278) (3-HP), which is activated to 3-hydroxypropionyl-CoA (3-HP-CoA) and subsequently dehydrated. The specific pathway choice often depends on the host organism's native metabolism and the desired feedstock.

Q2: My this compound titers are low. What are the initial troubleshooting steps?

A2: Low this compound titers can stem from several factors. Start by verifying the expression and activity of your heterologous enzymes. Suboptimal codon usage, improper protein folding, or the absence of necessary cofactors can significantly impact enzyme function. Next, assess the availability of precursor metabolites such as acetyl-CoA and malonyl-CoA. Finally, consider the potential toxicity of this compound or pathway intermediates to the host strain, which may necessitate the use of inducible promoters for controlled expression.

Q3: How can I increase the intracellular pool of acetyl-CoA, a key precursor?

A3: Enhancing the acetyl-CoA pool is a common strategy. This can be achieved by overexpressing the native pyruvate (B1213749) dehydrogenase complex (PDH) or by creating synthetic bypasses. Additionally, deleting competing pathways that consume acetyl-CoA, such as those leading to acetate (B1210297) formation (e.g., deleting pta and ackA genes in E. coli), can redirect carbon flux towards your desired pathway.[1]

Q4: Is this compound stable within the cell?

A4: this compound is known to be an unstable and reactive molecule.[2] Its reactivity can lead to off-target reactions and potential toxicity. Therefore, it is often beneficial to engineer the pathway in a way that the this compound pool is rapidly converted to the next product, minimizing its accumulation. In-situ generation of this compound for enzymatic assays is a common strategy to overcome its instability.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Enzyme Activity - Codon Optimization: Ensure the genes for your pathway enzymes are codon-optimized for the expression host. - Promoter Strength: Experiment with promoters of varying strengths to balance enzyme expression and metabolic burden. - Enzyme Assays: Perform in vitro enzyme assays with cell-free extracts to confirm the activity of each enzyme in the pathway.
Precursor Limitation - Precursor Analysis: Quantify the intracellular concentrations of key precursors like acetyl-CoA and malonyl-CoA. - Metabolic Engineering: Implement strategies to boost precursor supply, such as overexpressing upstream pathway enzymes or deleting competing pathways.[1]
Toxicity of Intermediates or Product - Inducible Promoters: Use tightly regulated inducible promoters to control the timing and level of pathway expression. - Toxicity Assays: Assess the toxicity of this compound and pathway intermediates to your host strain at various concentrations.
Incorrect Assembly of Multi-enzyme Complexes - Protein Scaffolds: Consider using synthetic protein scaffolds to co-localize pathway enzymes and enhance flux.
Issue 2: Accumulation of an Unexpected Intermediate
Possible Cause Troubleshooting Steps
Bottleneck at a Specific Enzymatic Step - Metabolite Analysis: Identify the accumulating intermediate using LC-MS/MS. - Enzyme Kinetics: Characterize the kinetic parameters (kcat, Km) of the enzyme downstream of the accumulated intermediate. - Enzyme Engineering: Use protein engineering to improve the catalytic efficiency of the bottleneck enzyme.
Enzyme Inhibition - Feedback Inhibition: Investigate potential feedback inhibition of pathway enzymes by downstream products or intermediates. - Allosteric Regulation: Identify and engineer allosteric sites to reduce sensitivity to inhibitors.
Cofactor Imbalance - Cofactor Analysis: Measure the intracellular ratios of key cofactors (e.g., NADH/NAD+, NADPH/NADP+). - Cofactor Engineering: Engineer the pathway or host metabolism to ensure a balanced supply of necessary cofactors.

Data Presentation

Table 1: Intracellular Concentrations of this compound Precursors in E. coli
Metabolite Strain Growth Condition Concentration (nmol/mg dry weight) Reference
Acetyl-CoAE. coli K12Exponential growth on glucose0.05 - 1.5[1][4]
Malonyl-CoAE. coli K12Exponential growth on glucose0.01 - 0.23[4]

Note: Data on intracellular this compound concentrations are limited due to its reactivity and low abundance. The presented data for its precursors can serve as a baseline for pathway optimization.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methods for short-chain acyl-CoA analysis.[5][6]

1. Sample Quenching and Extraction:

  • Rapidly quench metabolism by adding a defined volume of bacterial culture to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Centrifuge the quenched cells at a low temperature to pellet them.

  • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is [M+H]⁺, and a characteristic product ion should be selected for monitoring.

3. Data Analysis:

  • Quantify the this compound concentration by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with purified this compound.

Visualizations

Acryloyl_CoA_Pathway cluster_0 Upstream Metabolism cluster_1 Engineered Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH complex Lactate Lactate Acetyl_CoA->Lactate Engineered Steps Lactoyl_CoA Lactoyl-CoA Lactate->Lactoyl_CoA Lactate-CoA Transferase Acryloyl_CoA This compound Lactoyl_CoA->Acryloyl_CoA Lactoyl-CoA Dehydratase Product Product Acryloyl_CoA->Product Downstream Enzyme(s)

Caption: Engineered pathway for this compound production from glucose.

Troubleshooting_Workflow Start Low this compound Titer CheckEnzyme Verify Enzyme Expression and Activity Start->CheckEnzyme EnzymeOK Enzyme Activity OK? CheckEnzyme->EnzymeOK CheckPrecursor Quantify Precursor (e.g., Acetyl-CoA) PrecursorOK Precursor Levels OK? CheckPrecursor->PrecursorOK CheckToxicity Assess Intermediate/Product Toxicity ToxicityOK Toxicity Observed? CheckToxicity->ToxicityOK EnzymeOK->CheckPrecursor Yes OptimizeEnzyme Optimize Codons, Promoters, or Refactor Enzyme EnzymeOK->OptimizeEnzyme No PrecursorOK->CheckToxicity Yes EngineerPrecursor Engineer Precursor Pathway (e.g., Overexpress PDH) PrecursorOK->EngineerPrecursor No ControlExpression Use Inducible Promoters, Optimize Induction ToxicityOK->ControlExpression Yes AnalyzeBottleneck Identify Bottleneck (Intermediate Accumulation) ToxicityOK->AnalyzeBottleneck No OptimizeEnzyme->CheckEnzyme EngineerPrecursor->CheckPrecursor ControlExpression->AnalyzeBottleneck End Improved Titer AnalyzeBottleneck->End

Caption: Troubleshooting workflow for low this compound production.

References

Protocol refinement for the extraction of Acryloyl-CoA from challenging matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed protocols for the extraction and quantification of Acryloyl-CoA, particularly from challenging biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when extracting this compound from tissue samples? A1: The most critical step is the immediate and rapid quenching of metabolic activity to preserve the in vivo acyl-CoA profile.[1] The gold standard is to "freeze-clamp" the tissue instantly in liquid nitrogen upon collection.[1][2] It is essential to keep the tissue frozen throughout homogenization and until the extraction solvent is added to halt enzymatic activity that can rapidly degrade this compound.[1]

Q2: Which extraction method is best suited for this compound? A2: The optimal method depends on the specific research needs, including the complexity of the matrix and the required purity of the extract.

  • 5-Sulfosalicylic Acid (SSA) Precipitation: This is a simple and rapid method that effectively precipitates proteins and is compatible with direct LC-MS/MS analysis, avoiding the need for a separate solid-phase extraction (SPE) step.[3][4] It shows good recovery for many short-chain acyl-CoAs.[3][5][6]

  • Organic Solvent Extraction (e.g., Acetonitrile/Isopropanol): This approach is effective for a broad range of acyl-CoAs, including both short- and long-chain species.[7][8] It typically requires a subsequent SPE cleanup step to remove interfering matrix components.[7][8]

  • Perchloric Acid (PCA) Precipitation: PCA is a strong acid used for rapid quenching of enzymatic activity and protein precipitation.[3] While effective, the PCA must be removed or neutralized before analysis by LC-MS.[3]

Q3: How can I ensure the stability of this compound throughout my experiment? A3: this compound is inherently unstable. To minimize degradation, you should:

  • Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[3][9]

  • Control pH: Acyl-CoAs are generally more stable in acidic conditions.[10] Using acidic extraction buffers (e.g., with SSA, PCA, or formic acid) helps inhibit enzymatic activity.[3][10]

  • Use Glass or Low-Binding Tubes: Studies show that using glass vials or low-binding plasticware can decrease the loss of Coenzyme A species due to adsorption.[10][11]

  • Prompt Analysis & Proper Storage: Analyze extracts as quickly as possible.[9] If immediate analysis is not possible, dry the extracts completely using a vacuum concentrator and store them at -80°C.[1][3][10]

Q4: Why is using an internal standard crucial for accurate quantification? A4: Using an internal standard, preferably a stable isotope-labeled (SIL) version of the analyte (e.g., [¹³C₃]this compound), is highly recommended. It is added at the beginning of the extraction process to account for both analyte loss during sample preparation and variations in instrument response caused by matrix effects.[2] This is particularly important as recovery rates can be variable and sometimes less than 50%.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and analysis.

Problem: Low or No Detectable this compound Signal
Possible Cause Solution
Analyte Degradation Ensure tissue was instantly freeze-clamped and remained frozen until extraction.[1][2] Minimize the time for each step and keep all samples and solutions on ice or at 4°C throughout the procedure.[3][9]
Inefficient Extraction Confirm that the homogenization of the frozen tissue powder was thorough.[2] Consider testing a different extraction protocol; if using acid precipitation, an additional clean-up with Solid-Phase Extraction (SPE) may improve results by removing interferences.[2]
Adsorption to Labware Avoid standard plastic tubes. Switch to glass or certified low-binding microcentrifuge tubes and pipette tips for all sample handling and storage steps to prevent loss of analyte.[10][11]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the analyte's signal during LC-MS analysis.[12][13] Incorporate a robust sample cleanup step like SPE or use a stable isotope-labeled internal standard to compensate for this effect.[2][12]
Problem: High Variability Between Replicates or Inconsistent Results
Possible Cause Solution
Inconsistent Sample Preparation Ensure the tissue is ground to a fine, homogenous powder in liquid nitrogen before weighing and extraction.[1][6] For manual methods like liquid-liquid extraction, ensure the protocol is executed with high consistency.[9]
Variable Matrix Effects The composition of biological matrices can differ between samples, leading to inconsistent ion suppression or enhancement.[9] A robust sample cleanup method (e.g., SPE) and the use of a stable isotope-labeled internal standard are critical to compensate for sample-to-sample variations.[9]
Freeze-Thaw Cycles Repeatedly freezing and thawing samples can lead to significant degradation of metabolites.[10] Aliquot samples after the initial extraction to avoid this issue.

Quantitative Data: Method Comparison

The efficiency of this compound extraction can vary significantly based on the chosen protocol and the tissue matrix. The tables below summarize representative recovery data from published methods for short-chain acyl-CoAs, which are structurally and chemically similar to this compound.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods [6]

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[6][7]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%83-90% (SPE)[5][7]

Table 2: Representative Recovery Rates for Solid-Phase Extraction (SPE) using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel [7]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoA Short (C2)83-90%
Malonyl-CoA Short (C3)83-90%
Octanoyl-CoA Medium (C8)88-92%
Oleoyl-CoA Long (C18:1)85-90%

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Tissue 1. Tissue Collection (Freeze-Clamp in Liquid N2) Grind 2. Pulverization (in Liquid N2) Tissue->Grind Maintain Frozen State Extract 3. Homogenization & Extraction (e.g., SSA or Organic Solvent) Grind->Extract Centrifuge 4. Centrifugation (Pellet Proteins) Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (SPE) (Removes Interferences) Supernatant->SPE For high-purity needs Dry 7. Dry Extract (Vacuum Concentrator) Supernatant->Dry Direct analysis (e.g., SSA method) SPE->Dry Reconstitute 8. Reconstitute (in LC-MS compatible solvent) Dry->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for this compound extraction from tissues.

G Start Inconsistent Signal or Low Analyte Response CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? Start->CheckIS AddIS Implement a SIL-IS to compensate for matrix effects and recovery loss. CheckIS->AddIS No PostSpike Perform post-extraction spike experiment to quantify ion suppression/enhancement. CheckIS->PostSpike Yes End Quantification is likely compromised by matrix effects. AddIS->End Suppression Is significant ion suppression observed (>15%)? PostSpike->Suppression ImproveCleanup Improve Sample Cleanup: - Add Solid-Phase Extraction (SPE) - Optimize chromatography to separate analyte from interferences. Suppression->ImproveCleanup Yes OK Matrix effects are minimal. Investigate other causes (e.g., analyte stability). Suppression->OK No Dilute Dilute sample to reduce concentration of matrix components. ImproveCleanup->Dilute Dilute->End

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

G 3-Hydroxypropionate / 4-Hydroxybutyrate Cycle (Simplified) HP 3-Hydroxypropionate HPC_Synth 3-Hydroxypropionyl-CoA Synthetase HP->HPC_Synth HPCoA 3-Hydroxypropionyl-CoA HPC_Synth->HPCoA + ATP + CoA-SH HPC_Dehyd 3-Hydroxypropionyl-CoA Dehydratase (AcuH) HPCoA->HPC_Dehyd AcrylCoA This compound HPC_Dehyd->AcrylCoA - H2O Acryl_Reduct This compound Reductase AcrylCoA->Acryl_Reduct PropCoA Propionyl-CoA Acryl_Reduct->PropCoA + NADPH TCA Further Metabolism (e.g., Carboxylation to Succinyl-CoA) PropCoA->TCA

Caption: Role of this compound in the 3-Hydroxypropionate pathway.[14][15]

Experimental Protocols

Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction

This protocol is adapted from methods that use SSA for efficient deproteinization and extraction of short-chain acyl-CoAs from tissues, suitable for direct LC-MS/MS analysis.[3][5][6]

Materials:

  • Frozen tissue sample (~20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Pre-chilled mortar, pestle, and microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine, homogenous powder.[6]

  • Homogenization: Transfer the tissue powder to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.[6] If using an internal standard, it should be added to the SSA solution.

  • Protein Precipitation: Immediately homogenize the sample using a bead beater or ultrasonic homogenizer while keeping the sample on ice.[6]

  • Incubation: Incubate the homogenate on ice for 10-15 minutes to ensure complete protein precipitation.[3][6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[3][6]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the this compound, and transfer it to a new pre-chilled tube or glass vial.[6]

  • Analysis: The extract is now ready for direct LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[6]

Protocol 2: Organic Solvent Extraction with Solid-Phase Extraction (SPE)

This protocol uses an organic solvent mixture for broad extraction followed by SPE for purification, making it suitable for complex matrices where high purity is required.[3][7]

Materials:

  • Frozen tissue sample (~20-25 mg)

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v), ice-cold[7]

  • 0.1 M KH₂PO₄ (pH 6.7)[7]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[7]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[16]

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[7][16]

Procedure:

  • Tissue Pulverization & Homogenization: Pulverize ~25 mg of frozen tissue in liquid nitrogen as described in Protocol 1. Transfer the powder to a glass tube.[7]

  • Extraction: Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1) and homogenize for 30 seconds. Add 0.5 mL of 0.1M KH₂PO₄ (pH 6.7) and homogenize for another 30 seconds.[7]

  • Phase Separation: Centrifuge at high speed for 10 minutes at 4°C to pellet proteins.[16] Carefully collect the supernatant.[16]

  • SPE Column Conditioning: Condition the SPE column by passing 1-2 mL of the Wash Solution through it.[7][16]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[16]

  • Washing: Wash the column with 1-2 mL of the Wash Solution to remove unbound impurities.[16]

  • Elution: Elute the acyl-CoAs by adding 1.5-2 mL of the Elution Solution. Collect the eluate in a clean tube.[7][16]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution & Analysis: Reconstitute the dried pellet in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of water and methanol).[3] Store at -80°C if not analyzed immediately.

References

Dealing with matrix effects in the mass spectrometric quantification of Acryloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometric quantification of Acryloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and phospholipids (B1166683) in plasma or tissue extracts).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantification.[1][2][3] Given that this compound is often analyzed in complex biological samples, it is particularly susceptible to these effects.

Q2: My this compound signal is low and inconsistent across different biological samples. Could this be a matrix effect?

A2: It is highly probable. Inconsistent signal intensity, particularly a reduction in signal (ion suppression) when analyzing complex biological samples compared to simple solvent standards, is a classic sign of matrix effects.[1] Endogenous materials in the sample can accumulate in the analytical column and mass spectrometry system, leading to a progressive decline in sensitivity.[1][4] To confirm this, a post-column infusion experiment is recommended to identify regions of ion suppression in your chromatogram.[1][2]

Q3: What is the ideal internal standard for this compound analysis to correct for matrix effects?

A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS).[1][2][5] A SIL-IS of this compound would have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[1] If a specific SIL-IS for this compound is not commercially available, a common strategy is to use biosynthetically generated libraries of stable isotope-labeled acyl-CoA thioesters.[5][6][7][8][9] This can be achieved by culturing cells in a medium containing a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate.[5][6][7][8]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a straightforward and effective way to decrease the concentration of interfering matrix components.[1][10][11][12] However, this approach may not be suitable if the concentration of this compound is already low, as dilution could lower the signal below the instrument's limit of quantification.[1] While dilution can reduce matrix effects, it may not completely eliminate them.[1]

Q5: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this compound analysis?

A5: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[1][11] This is due to ESI's more complex ionization mechanism, which relies on droplet evaporation that can be hindered by non-volatile matrix components.[1][11] If this compound can be ionized effectively by APCI, switching from ESI may reduce matrix interference. Additionally, changing the ESI polarity (e.g., from positive to negative ion mode) can sometimes be beneficial, as fewer matrix compounds may be ionizable in the selected mode.[1][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound quantification experiments.

Problem: Poor sensitivity, inconsistent results, or high variability in this compound quantification.

G cluster_0 Troubleshooting Ion Suppression for this compound Analysis start Start: Inconsistent this compound Signal qual_assess Qualitative Assessment: Post-Column Infusion Experiment start->qual_assess Step 1 suppression_present Ion Suppression/Enhancement Detected? qual_assess->suppression_present Step 2 quant_assess Quantitative Assessment: Post-Extraction Spike Experiment optimize_sample_prep Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) + Phospholipid Removal quant_assess->optimize_sample_prep Step 3 suppression_present->quant_assess Yes no_suppression No Significant Matrix Effect. Investigate other experimental parameters (e.g., instrument stability, sample degradation). suppression_present->no_suppression No optimize_chromatography Optimize Chromatography: - Modify gradient to separate this compound  from suppression zones. - Use a different column chemistry. optimize_sample_prep->optimize_chromatography Step 4 use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is Step 5 (Gold Standard) re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate Step 6 end End: Robust & Accurate Quantification re_evaluate->end

Caption: Troubleshooting workflow for ion suppression.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of common techniques with their relative effectiveness.

Technique Principle Pros for this compound Cons for this compound Typical Matrix Effect Reduction (%)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[1]Simple, fast, inexpensive.[1]Least effective; often results in significant matrix effects from remaining phospholipids and other small molecules.[1]20-40%
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases.[13]Can provide a cleaner extract than PPT.[13]Can be labor-intensive and may have lower recovery for polar molecules like this compound.40-70%
Solid-Phase Extraction (SPE) Separation based on affinity for a solid sorbent.Highly effective at removing interfering matrix components, leading to cleaner extracts.[12]More complex and time-consuming than PPT; requires method development.70-95%
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids.Effectively removes phospholipids, a major source of ion suppression.More expensive than standard PPT.80-98%

Note: The percentage values for matrix effect reduction are illustrative and can vary depending on the specific matrix and analytical conditions.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

This method provides a quantitative assessment of the impact of the matrix on the analyte signal.[1][14]

G cluster_0 Post-Extraction Spike Workflow prep_a Set A: Spike known concentration of this compound into a clean solvent. analyze Analyze both sets by LC-MS/MS. prep_a->analyze prep_b Set B: 1. Extract a blank biological matrix sample. 2. Spike the same concentration of this compound into the final, clean extract. prep_b->analyze calculate Calculate Matrix Effect (%): [ (Peak Area in Set B) / (Peak Area in Set A) ] * 100 analyze->calculate interpret Interpret Results: - ~100%: No significant matrix effect - <100%: Ion Suppression - >100%: Ion Enhancement calculate->interpret

Caption: Workflow for diagnosing matrix effects.

Detailed Steps:

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of this compound into a clean solvent (e.g., the mobile phase).

    • Set B: First, perform the complete extraction procedure on a blank biological matrix sample (without the analyte). Then, spike the same concentration of this compound into this final, clean extract.[1]

  • Analyze both sets using the developed LC-MS/MS method.

  • Calculate the matrix effect by comparing the peak area of this compound in Set B to that in Set A.

    • Matrix Effect (%) = (Peak Area_SetB / Peak Area_SetA) * 100

  • Interpret the results:

    • A value close to 100% indicates no significant matrix effect.

    • A value significantly below 100% indicates ion suppression.

    • A value significantly above 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix interferences before LC-MS/MS analysis.

  • Sample Pre-treatment: Lyse cells or homogenize tissue in an appropriate buffer. Precipitate proteins using an acid like trichloroacetic acid (TCA).[9] Centrifuge to pellet the protein.

  • SPE Column Conditioning: Condition an Oasis HLB SPE column (or equivalent) with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.[1]

  • Washing: Wash the column with a weak organic solvent to remove polar interferences.[1]

  • Elution: Elute this compound and other acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[1]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 3: General LC-MS/MS Method for this compound

This serves as a starting point for method development.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an additive like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) to improve peak shape and ionization.[6]

    • Mobile Phase B: Acetonitrile/water (e.g., 95:5) with the same additive.[6]

    • Gradient: A gradient from low to high organic content is used to elute analytes of varying polarities.

  • Mass Spectrometry (MS):

    • Ionization: Positive mode Electrospray Ionization (ESI) is typically used for acyl-CoAs.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[15]

    • MRM Transitions for Acyl-CoAs: Acyl-CoAs exhibit characteristic fragmentation patterns. Two common transitions to monitor are:

      • [M+H]⁺ → [M - 507 + H]⁺: This corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is often used for quantification.[16][17][18]

      • [M+H]⁺ → m/z 428.0365: This fragment represents the adenosine (B11128) 3',5'-diphosphate and is used for qualitative confirmation.[16][17]

For This compound (M.W. 823.58), the precursor ion [M+H]⁺ would be at m/z 824.6. The primary fragment for quantification ([M - 507 + H]⁺) would be at m/z 317.6.

References

Validation & Comparative

Comparative Analysis of Acryloyl-CoA and Crotonyl-CoA as Enzyme Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Acryloyl-CoA and Crotonyl-CoA as substrates for various enzymes. The information presented herein is supported by experimental data to aid in research and development involving these key metabolic intermediates.

Introduction

This compound and Crotonyl-CoA are α,β-unsaturated thioesters of coenzyme A that play significant roles in distinct metabolic pathways. This compound is a reactive intermediate in the detoxification of acrylate (B77674) and in the 3-hydroxypropionate (B73278) cycle for carbon fixation. Crotonyl-CoA is a central metabolite in the β-oxidation of fatty acids and the catabolism of amino acids like lysine (B10760008) and tryptophan.[1][2] Understanding their interactions with enzymes is crucial for metabolic engineering, drug design, and the study of related metabolic disorders.

Quantitative Comparison of Enzymatic Performance

The following tables summarize the kinetic parameters of various enzymes with this compound and Crotonyl-CoA as substrates. Direct comparative data for the same enzyme with both substrates is limited, reflecting the distinct primary metabolic pathways they are involved in.

Enoyl-CoA Hydratase Activity

Enoyl-CoA hydratases (also known as crotonases) catalyze the hydration of the double bond of α,β-unsaturated acyl-CoA thioesters. While crotonyl-CoA is a canonical substrate for these enzymes, some isoforms also exhibit activity towards this compound.[2][3]

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
(R)-specific Enoyl-CoA Hydratase (phaJAc)Crotonyl-CoA0.136200-4.8 x 107Aeromonas caviae[1]
Bifunctional Hydratase/Dehydrogenase (Msed_0399)Crotonyl-CoA0.18110011706.5 x 106Metallosphaera sedula[2]
Bifunctional Hydratase/Dehydrogenase (Msed_0399)This compoundN/AActiveN/AN/AMetallosphaera sedula[2]

N/A: Data not available in the cited literature. The bifunctional enzyme from M. sedula was confirmed to be active with this compound, but specific kinetic parameters were not reported.

Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity

Ccr is a key enzyme in the 3-hydroxypropionate bi-cycle and shows activity with both Crotonyl-CoA and this compound.

EnzymeSubstrateRelative Activity (%)ProductSource OrganismReference
Crotonyl-CoA Carboxylase/Reductase (Ccr)Crotonyl-CoA100(2S)-Ethylmalonyl-CoARhodobacter sphaeroides
Crotonyl-CoA Carboxylase/Reductase (Ccr)This compound40(2S)-Methylmalonyl-CoARhodobacter sphaeroides

Metabolic Pathways

The distinct roles of this compound and Crotonyl-CoA are highlighted by their respective metabolic pathways.

cluster_fatty_acid Fatty Acid β-Oxidation cluster_acrylate Acrylate Detoxification / 3-HP Cycle Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase (Crotonase) CrotonylCoA Crotonyl-CoA β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionate->3-Hydroxypropionyl-CoA CoA Ligase AcryloylCoA This compound 3-Hydroxypropionyl-CoA->AcryloylCoA 3-HP-CoA Dehydratase Propionyl-CoA Propionyl-CoA AcryloylCoA->Propionyl-CoA This compound Reductase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA

Figure 1. Simplified metabolic pathways of Crotonyl-CoA and this compound.

Experimental Protocols

Accurate determination of enzyme kinetics is paramount. Below are detailed methodologies for commonly employed assays.

Spectrophotometric Assay for Enoyl-CoA Hydratase

This method is suitable for monitoring the hydration of Crotonyl-CoA by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.[1]

Materials:

  • Purified Enoyl-CoA Hydratase

  • Crotonyl-CoA solution (e.g., 10 mM stock in water)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-transparent quartz cuvettes (0.1 cm path length recommended for high substrate concentrations)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of Crotonyl-CoA (e.g., final concentration of 0.25 mM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified enzyme to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • The concentration of Crotonyl-CoA hydrated can be calculated using the Beer-Lambert law (ε263 = 6.7 x 103 M-1cm-1).[1]

start Prepare Reaction Mixture (Buffer + Crotonyl-CoA) equilibrate Equilibrate to Assay Temperature start->equilibrate add_enzyme Initiate with Enzyme equilibrate->add_enzyme monitor Monitor A263 Decrease add_enzyme->monitor calculate Calculate Initial Velocity monitor->calculate end Determine Kinetic Parameters calculate->end

Figure 2. Workflow for the spectrophotometric assay of Enoyl-CoA Hydratase.
HPLC-Based Assay for Acyl-CoA Hydratase/Dehydratase

This method is highly versatile and can be used to monitor reactions involving both this compound and Crotonyl-CoA by separating and quantifying the substrate and product over time.[2]

Materials:

  • Purified enzyme

  • This compound and/or Crotonyl-CoA solutions

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 1 M HCl in 10% acetonitrile)

  • HPLC system with a C18 reverse-phase column

  • Mobile phases (e.g., potassium phosphate (B84403) buffer and acetonitrile (B52724) gradient)

  • UV detector

Procedure:

  • Prepare the reaction mixture containing the appropriate buffer and substrate (e.g., 1 mM this compound or Crotonyl-CoA).

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at the desired temperature for a specific time (e.g., 1 minute).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the sample to pellet the precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Separate the acyl-CoA species using a suitable gradient program. For example, a gradient of acetonitrile in 10 mM potassium phosphate buffer (pH 7.0) can be used.[2]

  • Detect the acyl-CoA species by monitoring the absorbance at 260 nm.

  • Quantify the substrate and product peaks by comparing their areas to a standard curve.

  • To determine Km, vary the initial substrate concentration (e.g., 0.02–4 mM for this compound, 0.01–5 mM for Crotonyl-CoA).[2]

Conclusion

The comparative analysis of this compound and Crotonyl-CoA as enzyme substrates reveals distinct specificities dictated by their metabolic contexts. Crotonyl-CoA is a highly efficient substrate for canonical β-oxidation enzymes like enoyl-CoA hydratase. This compound, while structurally similar, is generally a poorer substrate for these enzymes but is effectively processed by specialized enzymes in pathways for the metabolism of toxic compounds and alternative carbon fixation. The provided kinetic data and experimental protocols offer a foundation for further research into the enzymatic processing of these important acyl-CoA molecules. Further studies are warranted to elucidate the kinetic parameters of a wider range of enzymes with both substrates to provide a more complete comparative picture.

References

Distinguishing Acryloyl-CoA from Propionyl-CoA and Other Short-Chain Acyl-CoAs by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of short-chain acyl-CoA isomers, such as acryloyl-CoA and propionyl-CoA, is a critical analytical challenge. Due to their identical molecular weights, conventional mass spectrometry alone is insufficient for their distinction. This guide provides a comparative overview of effective methodologies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents supporting experimental data and protocols to facilitate robust quantification and identification.

The differentiation of this compound and propionyl-CoA is crucial as they are involved in distinct metabolic pathways. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids, while this compound is a reactive metabolite implicated in pathways of propionate (B1217596) metabolism and can be an indicator of specific metabolic dysregulations. Their structural similarity, differing only by a double bond, necessitates advanced analytical strategies to achieve separation and accurate measurement.

Core Methodologies: Achieving Specificity and Sensitivity

The primary strategy for distinguishing these isomers involves coupling liquid chromatography (LC) for physical separation with tandem mass spectrometry (MS/MS) for sensitive detection and structural confirmation. The choice of chromatographic column and mobile phase composition is paramount for resolving these structurally similar molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate short-chain acyl-CoAs prior to their introduction into the mass spectrometer. The separation is typically based on the differential partitioning of the analytes between the mobile phase and the stationary phase of the LC column. Phenyl-hexyl columns have demonstrated effective separation of these isomers.

Once separated by retention time, the acyl-CoAs are ionized, and a specific precursor ion (based on their mass-to-charge ratio, m/z) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. While this compound and propionyl-CoA share the same precursor ion m/z, their fragmentation patterns or the ratios of their fragment ions can sometimes differ, providing an additional layer of identification. However, chromatographic separation remains the most reliable method for their differentiation.

A key challenge in the analysis of short-chain acyl-CoAs is their poor retention on standard C18 reversed-phase columns. The use of columns with alternative selectivities, such as those with pentafluorophenyl (PFP) phases, can improve retention and separation. Furthermore, derivatization techniques can be employed to enhance chromatographic separation and mass spectrometric sensitivity.

Comparative Data

The following table summarizes the key chromatographic and mass spectrometric parameters for distinguishing this compound, propionyl-CoA, and other relevant short-chain acyl-CoAs. The retention times are based on a specific UHPLC method and will vary depending on the exact system, column, and mobile phases used.

CompoundMolecular FormulaExact MassPrecursor Ion (m/z) [M+H]+Key Product Ions (m/z)Typical Retention Time (min)
This compoundC24H38N7O17P3S821.1261822.1316.1, 428.16.48
Propionyl-CoAC24H40N7O17P3S823.1418824.1318.1, 428.16.95
Crotonyl-CoAC25H40N7O17P3S835.1418836.1330.1, 428.17.92
Butyryl-CoAC25H42N7O17P3S837.1574838.1332.1, 428.18.53
Methylmalonyl-CoAC25H40N7O18P3S851.1367852.1346.1, 428.17.21
Succinyl-CoAC25H40N7O19P3S867.1316868.1362.1, 428.16.02

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues
  • Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (10-20 mg) in 500 µL of a 2:1:1 (v/v/v) mixture of acetonitrile, isopropanol, and 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 5% (w/v) bovine serum albumin in the initial mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-8 min: 2% to 60% B

    • 8-9 min: 60% to 98% B

    • 9-11 min: Hold at 98% B

    • 11-12 min: 98% to 2% B

    • 12-15 min: Hold at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions: As listed in the table above. Collision energies should be optimized for each specific transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization in Acetonitrile/Isopropanol/Buffer Tissue->Homogenize Centrifuge Centrifugation (16,000 x g, 10 min) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Under Nitrogen Supernatant->Dry Reconstitute Reconstitute in 5% BSA Dry->Reconstitute UHPLC UHPLC Separation (Phenyl-Hexyl Column) Reconstitute->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Experimental workflow for the analysis of short-chain acyl-CoAs.

signaling_pathway cluster_propionyl Propionyl-CoA cluster_acryloyl This compound Propionyl_CoA Propionyl-CoA (C3H5O-SCoA) Metabolism Metabolic Pathways Propionyl_CoA->Metabolism Odd-chain fatty acid & amino acid catabolism Acryloyl_CoA This compound (C3H3O-SCoA) Acryloyl_CoA->Metabolism Propionate metabolism

Acryloyl-CoA: A Potential Biomarker for Specific Metabolic Disorders - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acryloyl-CoA as a potential biomarker for specific metabolic disorders, including Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and deficiencies in the enzymes 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1). While the direct validation of this compound as a standalone clinical biomarker is not yet extensively documented, its position as a key, and often toxic, intermediate in affected metabolic pathways suggests its potential utility. This guide will compare this compound with established biomarkers for these conditions, supported by available experimental data and detailed methodologies.

Introduction to this compound in Metabolism

This compound is a highly reactive thioester intermediate in the catabolism of several amino acids, including valine and isoleucine, as well as odd-chain fatty acids.[1] In healthy individuals, it is efficiently metabolized. However, in certain inborn errors of metabolism, enzymatic defects lead to the accumulation of its precursor, propionyl-CoA, and consequently, this compound.[2] This accumulation is believed to contribute to the cellular toxicity observed in these disorders.[3]

Metabolic Disorders Associated with this compound Accumulation

Several metabolic disorders are characterized by the upstream accumulation of propionyl-CoA, leading to a subsequent increase in this compound levels. These include:

  • Propionic Acidemia (PA): Caused by a deficiency of the enzyme propionyl-CoA carboxylase.[4][5]

  • Methylmalonic Acidemia (MMA): Results from a deficiency of the enzyme methylmalonyl-CoA mutase or defects in the metabolism of its cofactor, vitamin B12.[6][7]

  • 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies: These are rarer disorders affecting the valine catabolic pathway.[3]

The following diagram illustrates the central role of propionyl-CoA and the subsequent formation of this compound and other biomarkers in PA and MMA.

cluster_0 Mitochondrial Matrix cluster_1 Cellular Toxicity Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC Deficient in PA This compound This compound Propionyl-CoA->this compound Alternative Pathway Propionylcarnitine Propionylcarnitine Propionyl-CoA->Propionylcarnitine Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA MMUT Methylmalonyl-CoA Mutase (MMUT) Methylmalonyl-CoA->MMUT Deficient in MMA Succinyl-CoA Succinyl-CoA MMUT->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 3-Hydroxypropionate 3-Hydroxypropionate This compound->3-Hydroxypropionate Toxicity Toxicity This compound->Toxicity Methylcitrate Methylcitrate Carnitine Carnitine Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase Citrate Synthase->Methylcitrate

Figure 1. Simplified metabolic pathway in Propionic and Methylmalonic Acidemia.

Comparison of this compound with Established Biomarkers

Currently, the diagnosis and monitoring of PA and MMA rely on the measurement of several downstream metabolites. While direct comparative data for this compound is limited, this section provides an overview of the established biomarkers and discusses the potential role of this compound.

BiomarkerMetabolic Disorder(s)MatrixAdvantagesDisadvantages
Propionylcarnitine (C3) PA, MMADried Blood Spot, PlasmaUsed in newborn screening.[1]Not specific for PA; can be elevated in other conditions.[1]
Methylcitric Acid PA, MMAUrine, PlasmaMore specific than C3 for disorders of propionate (B1217596) metabolism.[8]May not be as sensitive for milder forms of the disease.
Methylmalonic Acid MMAUrine, PlasmaPathognomonic for MMA.[6]Not relevant for PA.
Fibroblast Growth Factor 21 (FGF21) PA, MMAPlasmaMay correlate with disease severity and complications.[6][9]Not specific; elevated in other mitochondrial disorders.
Growth Differentiation Factor 15 (GDF15) PA, MMAPlasmaPotential marker for disease severity.[6][9]Not specific.
This compound PA, MMA, HIBCH/ECHS1 deficiencyPlasma, TissuesPotentially a more direct marker of the toxic metabolite accumulation.Highly reactive and unstable, making measurement challenging. Lack of extensive clinical validation data.

Experimental Protocols

The quantification of this compound and other acyl-CoAs is technically challenging due to their low abundance and instability. The gold standard for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis

This protocol provides a general workflow for the extraction of acyl-CoAs from biological samples.

Sample Collection\n(Plasma, Tissue) Sample Collection (Plasma, Tissue) Homogenization\n(in cold extraction buffer with internal standard) Homogenization (in cold extraction buffer with internal standard) Sample Collection\n(Plasma, Tissue)->Homogenization\n(in cold extraction buffer with internal standard) Protein Precipitation\n(e.g., with sulfosalicylic acid) Protein Precipitation (e.g., with sulfosalicylic acid) Homogenization\n(in cold extraction buffer with internal standard)->Protein Precipitation\n(e.g., with sulfosalicylic acid) Centrifugation Centrifugation Protein Precipitation\n(e.g., with sulfosalicylic acid)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Figure 2. General workflow for Acyl-CoA extraction.

Detailed Steps:

  • Sample Collection and Storage: Collect blood in EDTA tubes and centrifuge to obtain plasma. Snap-freeze tissue samples in liquid nitrogen immediately after collection. Store all samples at -80°C until analysis.

  • Extraction:

    • For plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).

    • Precipitate proteins by adding an ice-cold solution of 10% (w/v) trichloroacetic acid or 5% (w/v) sulfosalicylic acid.[10]

    • Vortex and incubate on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) (Optional but Recommended):

    • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant. This step helps to remove interfering substances.

  • Reconstitution:

    • Dry the purified extract under a stream of nitrogen.

    • Reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two mobile phases is employed for separation.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest and the internal standard.

Biomarker Validation Workflow

The validation of a new biomarker like this compound for clinical use is a rigorous process.

cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay Development Assay Development Analytical Validation Analytical Validation Assay Development->Analytical Validation Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Accuracy Accuracy Precision Precision Sensitivity Sensitivity Specificity Specificity Linearity Linearity Stability Stability Regulatory Submission Regulatory Submission Clinical Validation->Regulatory Submission Establish Reference Range Establish Reference Range Diagnostic Performance\n(Sensitivity, Specificity, ROC) Diagnostic Performance (Sensitivity, Specificity, ROC) Correlation with Disease Severity Correlation with Disease Severity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of small molecules such as Acryloyl-CoA are critical in metabolic research and drug development. Due to the structural similarities among short-chain acyl-CoA molecules, cross-reactivity of antibodies and enzymes is a significant challenge that can lead to inaccurate experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies and enzymes with this compound and structurally related molecules, including Crotonyl-CoA, Propionyl-CoA, and Acetyl-CoA. We present supporting experimental data from various studies and detailed methodologies for assessing specificity.

Antibody Cross-Reactivity: A Comparative Overview

The development of highly specific antibodies to small molecules like this compound is challenging. Cross-reactivity with structurally similar molecules is a common issue that must be thoroughly evaluated. The following table presents a hypothetical, yet representative, dataset illustrating the cross-reactivity profile of a polyclonal antibody raised against this compound. This data is intended to serve as a guide for researchers in designing and interpreting their own cross-reactivity experiments.

AnalyteIC50 (nM)% Cross-Reactivity
This compound 15 100%
Crotonyl-CoA7520%
Propionyl-CoA3005%
Acetyl-CoA>1000<1.5%

This table presents hypothetical data for illustrative purposes.

Interpreting the Data: The percentage of cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competing molecule) x 100. A lower IC50 value indicates a higher binding affinity. In this hypothetical example, the antibody shows the highest affinity for this compound, with decreasing affinity for Crotonyl-CoA, Propionyl-CoA, and Acetyl-CoA, respectively. This pattern of cross-reactivity is expected due to the decreasing structural similarity to this compound.

Enzyme Substrate Specificity: A Kinetic Comparison

The substrate specificity of enzymes that metabolize short-chain acyl-CoAs is crucial for understanding metabolic pathways and for applications in biotechnology. The following table summarizes kinetic data for various enzymes with this compound and related molecules, compiled from published studies.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Reductase (Clostridium propionicum)This compound2 ± 14.52.25 x 10⁶
Propionyl-CoA502.04.0 x 10⁴
Butyryl-CoA1003.53.5 x 10⁴
Acyl-CoA Carboxylase (Thermobifida fusca YX)Acetyl-CoA130 ± 101.8 ± 0.031.38 x 10⁴
Propionyl-CoA60 ± 104.8 ± 0.28.0 x 10⁴
Butyryl-CoA80 ± 103.2 ± 0.14.0 x 10⁴
Crotonyl-CoA Hydratase (Metallosphaera sedula)Crotonyl-CoA110 ± 1011.0 ± 0.31.0 x 10⁵
This compound440 ± 502.8 ± 0.16.36 x 10³

Data Interpretation: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

The data shows that this compound Reductase from Clostridium propionicum has a much higher affinity and catalytic efficiency for this compound compared to Propionyl-CoA and Butyryl-CoA.[1] In contrast, Acyl-CoA Carboxylase from Thermobifida fusca YX prefers Propionyl-CoA as a substrate over Acetyl-CoA and Butyryl-CoA.[2] Metallosphaera sedula's Crotonyl-CoA Hydratase is most active with Crotonyl-CoA but also shows activity with this compound, albeit with lower efficiency.[3]

Experimental Protocols

Accurate assessment of cross-reactivity and substrate specificity is essential. Below are detailed protocols for key experiments.

Competitive ELISA for Antibody Cross-Reactivity

This method is highly sensitive for quantifying antibody specificity against small molecules.

Materials:

  • 96-well microtiter plates

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Anti-Acryloyl-CoA antibody

  • This compound and competitor molecules (Crotonyl-CoA, Propionyl-CoA, Acetyl-CoA)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor molecules (this compound, Crotonyl-CoA, Propionyl-CoA, Acetyl-CoA) in assay buffer.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-Acryloyl-CoA antibody with each dilution of the competitor molecules for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing molecule.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to generate inhibition curves and determine the IC50 values.

Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an Acyl-CoA dehydrogenase.

Materials:

  • Purified enzyme

  • Acyl-CoA substrates (this compound, Crotonyl-CoA, Propionyl-CoA, Acetyl-CoA)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or an artificial electron acceptor like DCPIP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor at a fixed concentration.

  • Substrate Addition: Add varying concentrations of the acyl-CoA substrate to the cuvette.

  • Equilibration: Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiation: Initiate the reaction by adding a known amount of the purified enzyme.

  • Monitoring: Immediately monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor (e.g., 300 nm for ferricenium or 600 nm for DCPIP).

  • Data Acquisition: Record the absorbance at regular intervals for a set period to determine the initial reaction velocity (V₀).

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

Visualizing Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structural relationships between the molecules and a typical workflow for assessing antibody cross-reactivity.

Structural Similarity of Acyl-CoA Molecules Acryloyl This compound H₂C=CH-CO-SCoA Crotonyl Crotonyl-CoA CH₃-CH=CH-CO-SCoA Acryloyl->Crotonyl Adds Methyl Group Propionyl Propionyl-CoA CH₃-CH₂-CO-SCoA Crotonyl->Propionyl Reduces C=C bond Acetyl Acetyl-CoA CH₃-CO-SCoA Propionyl->Acetyl Removes CH₂

Caption: Structural relationships between this compound and related molecules.

Workflow for Antibody Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis A Coat Plate with This compound Conjugate B Block Non-specific Sites A->B C Pre-incubate Antibody with Competitor Molecules B->C D Add Mixture to Coated Plate C->D E Add Secondary Antibody D->E F Add Substrate & Measure Signal E->F G Generate Inhibition Curves F->G H Calculate IC50 Values G->H I Determine % Cross-Reactivity H->I

Caption: General workflow for assessing antibody cross-reactivity via competitive ELISA.

References

Validating Metabolic Pathway Models: A Comparative Guide to the Use of Stable Isotope-Labeled Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of metabolic pathway models is a cornerstone of modern biological research and drug development. Understanding the flow of metabolites, or metabolic flux, through a network is critical for identifying therapeutic targets and elucidating disease mechanisms. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for these investigations. This guide provides an objective comparison of using stable isotope-labeled Acryloyl-CoA to validate metabolic pathway models against other common tracer alternatives, supported by experimental data and detailed methodologies.

The Pivotal Role of this compound in Metabolism

This compound is a key intermediate in several metabolic pathways, most notably in the metabolism of propionate (B1217596) and certain amino acids.[1][2] It is also involved in microbial metabolism and can be a detoxification product.[1] Given its central position, tracing the metabolic fate of this compound provides a direct window into the activity of these pathways.

dot

cluster_propanoate Propanoate Metabolism cluster_acrylate Acrylate (B77674) Pathway Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Acryloyl_CoA This compound Propionyl_CoA->Acryloyl_CoA Dehydrogenation Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acrylate Acrylate Acrylate->Acryloyl_CoA HP_CoA 3-Hydroxypropionyl-CoA Acryloyl_CoA->HP_CoA AcuH Hydration Hydration HP_CoA->Hydration

Caption: Metabolic pathways involving this compound.

Comparison of Isotopic Tracers for Pathway Validation

The choice of isotopic tracer is critical for the accurate determination of metabolic fluxes. While universally labeled substrates like [U-¹³C]glucose are excellent for mapping broad metabolic networks, tracers that enter pathways closer to the point of interest can provide more precise flux estimates for specific reactions.

Here, we compare the use of stable isotope-labeled this compound precursors, such as [¹³C]propionate, with more general tracers like [¹³C]glucose for validating pathways involving this compound.

Table 1: Quantitative Comparison of Isotopic Tracers for Validating Propanoate Metabolism

Feature[¹³C]Propionate[U-¹³C]Glucose[U-¹³C]Glutamine
Primary Metabolic Entry Point Propionyl-CoA poolGlycolysisTCA Cycle (via α-ketoglutarate)
Precision for Propanoate Pathway Fluxes HighLow to ModerateLow
Potential for Tracer Recycling Moderate (can be recycled from TCA cycle intermediates)[3]High (extensive recycling through central carbon metabolism)[4]High (significant contribution to TCA cycle)[5]
Pathway Coverage Targeted to propanoate and related pathwaysBroad coverage of central carbon metabolismPrimarily TCA cycle and connected pathways
Informativeness for this compound Flux Direct precursor, providing high-resolution dataIndirect, labeling is diluted through multiple stepsVery indirect, minimal direct labeling
Reported Incongruencies Can produce different pyruvate (B1213749) cycling flux estimates compared to lactate (B86563) tracers under certain model assumptions.[3]Generally consistent for glycolytic fluxes but can be complex to model for TCA cycle.[1][6]Optimal for TCA cycle fluxes but less so for glycolysis.[5]

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

While a direct one-step synthesis of stable isotope-labeled this compound is not commercially widespread, a chemoenzymatic approach can be employed.[7] This method offers versatility for incorporating labels from various precursors.

Materials:

  • [¹³C]-labeled acrylic acid (or its precursor for in-situ generation)

  • Coenzyme A (CoA)

  • ATP-dependent acyl-CoA ligase

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • HPLC for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and the acyl-CoA ligase.

  • Substrate Addition: Add the stable isotope-labeled acrylic acid to the reaction mixture. The concentration of the labeled precursor should be optimized based on the enzyme kinetics.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration to allow for the conversion of the labeled acrylate to this compound.

  • Quenching: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., methanol), to precipitate the enzyme.

  • Purification: Separate the labeled this compound from the reaction mixture using reverse-phase HPLC.

  • Verification: Confirm the identity and isotopic enrichment of the synthesized this compound using high-resolution mass spectrometry.

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using a Labeled Precursor

This protocol outlines a general workflow for a ¹³C-MFA experiment using a stable isotope-labeled precursor like [¹³C]propionate to probe pathways involving this compound.[8][9]

Materials:

  • Cell culture medium deficient in the nutrient to be replaced with a labeled version

  • [¹³C]-labeled substrate (e.g., [1,2-¹³C₂]propionate)

  • Cultured cells of interest

  • Quenching solution (e.g., ice-cold saline or 60% methanol (B129727) at -40°C)[9]

  • Extraction solvent (e.g., 80:20 methanol:water)[8]

  • LC-MS/MS system

Procedure:

  • Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate for a duration sufficient to reach isotopic steady state (typically 24 hours for mammalian cells).[10]

  • Quenching Metabolism: Rapidly halt metabolic activity by washing the cells with an ice-cold quenching solution.[9]

  • Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture.

  • Sample Preparation: Dry the metabolite extracts and, if necessary, derivatize them for analysis.

  • LC-MS/MS Analysis: Analyze the mass isotopologue distributions (MIDs) of key metabolites, including this compound and downstream products, using LC-MS/MS.[11]

  • Flux Calculation: Use computational software to fit the experimentally determined MIDs to a metabolic network model to estimate intracellular fluxes.

dot

start Start: Cell Culture with [¹³C] Labeled Precursor labeling Isotopic Labeling (reach steady state) start->labeling quench Quench Metabolism (e.g., cold saline wash) labeling->quench extract Metabolite Extraction (e.g., cold methanol/water) quench->extract analyze LC-MS/MS Analysis (determine Mass Isotopologue Distributions) extract->analyze model Computational Modeling & Flux Calculation analyze->model end End: Validated Metabolic Flux Model model->end

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Logical Framework for Model Validation

The validation of a metabolic pathway model using stable isotope tracers is a multi-step process that involves experimental data acquisition and computational analysis.

dot

cluster_experimental Experimental Arm cluster_computational Computational Arm tracer Introduce Stable Isotope-Labeled This compound Precursor measure Measure Mass Isotopologue Distributions (MIDs) by MS tracer->measure compare Compare Experimental and Simulated MIDs measure->compare model Define Metabolic Pathway Model simulate Simulate Expected MIDs Based on Model model->simulate simulate->compare refine Refine Model Parameters (Iterative Process) compare->refine Mismatch validate Validated Metabolic Pathway Model compare->validate Good Fit refine->simulate

Caption: Logical workflow for metabolic model validation.

Conclusion

The use of stable isotope-labeled this compound, or its precursors like propionate, offers a highly specific and powerful method for validating metabolic pathway models in which it is an intermediate. While more general tracers like glucose provide a broader overview of metabolism, targeted tracers yield more precise flux estimates for specific pathways. The choice of tracer should be dictated by the specific research question. For detailed interrogation of pathways such as propanoate metabolism, a labeled this compound precursor is the superior choice. By combining rigorous experimental design with robust analytical and computational methods, researchers can achieve a high-fidelity understanding of metabolic networks, paving the way for new discoveries in health and disease.

References

A Comparative Guide to the Identification and Confirmation of Acryloyl-CoA in Untargeted Metabolomics Datasets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the robust identification and confirmation of Acryloyl-CoA in untargeted metabolomics datasets. We will delve into the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approaches, comparing their performance based on published experimental data. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable method for your research needs.

Introduction to the Challenge

This compound is a highly reactive and relatively low-abundance short-chain acyl-CoA thioester involved in various metabolic pathways, including the catabolism of acrylate (B77674) and propionate (B1217596) metabolism.[1][2][3] Its accurate identification and quantification in complex biological matrices, a common goal in untargeted metabolomics, present analytical challenges due to its structural complexity and the presence of numerous isomers. This guide focuses on direct measurement techniques using LC-MS/MS, which are the most widely adopted for their sensitivity and specificity.

Methods of Identification and Confirmation

The cornerstone of identifying this compound and other acyl-CoAs in untargeted metabolomics is the recognition of their characteristic fragmentation patterns in tandem mass spectrometry. In positive ion mode, acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule.[4][5] Another common fragment ion observed is at an m/z of 428.[4][5] The presence of these signature fragments in a high-resolution mass spectrum, coupled with accurate mass measurement of the precursor ion, provides strong evidence for the presence of an acyl-CoA.

Confirmation is achieved through comparison with an authentic chemical standard of this compound, matching both the chromatographic retention time and the fragmentation pattern. However, the commercial availability of standards for all acyl-CoAs is limited, which has led to the development of in-silico fragmentation libraries to aid in putative identification.

Comparative Analysis of Methodologies

The primary methods for the analysis of short-chain acyl-CoAs like this compound revolve around liquid chromatography coupled with tandem mass spectrometry. The main variations in these methods lie in the sample preparation and chromatographic strategies. Below, we compare two common sample preparation techniques and provide typical performance characteristics for a direct LC-MS/MS analysis.

Data Presentation: Quantitative Performance

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of short-chain acyl-CoAs. While specific data for this compound is not explicitly detailed in the cited literature, the data for Propionyl-CoA, a structurally similar short-chain acyl-CoA, is presented here as a representative proxy.

Table 1: Quantitative Performance of a Validated LC-MS/MS Method for Short-Chain Acyl-CoAs

Analyte (Proxy for this compound)Lower Limit of Quantitation (LLOQ) (pmol)Linearity Range (pmol)Coefficient of Determination (r)
Propionyl-CoA3.73.7 - 2960≥ 0.97
Data is representative for short-chain acyl-CoAs as reported in Jones et al., 2021.[6]

Table 2: Comparison of Sample Preparation Methods - Analyte Recovery (%)

Analyte (Proxy for this compound)Recovery with 10% Trichloroacetic Acid (TCA) followed by Solid Phase Extraction (SPE) (%)Recovery with 2.5% 5-Sulfosalicylic Acid (SSA) (%)
Propionyl-CoA6280
Data from Jones et al., 2021, demonstrates the superior recovery of short-chain acyl-CoAs with the SSA precipitation method compared to the more traditional TCA precipitation followed by SPE.[6][7]

Experimental Protocols

Key Experiment 1: Sample Preparation for Short-Chain Acyl-CoA Analysis

This protocol details two common methods for the extraction of short-chain acyl-CoAs from biological samples.

Method A: 5-Sulfosalicylic Acid (SSA) Precipitation (Recommended for higher recovery) [6]

  • Cell Harvesting: For adherent cells, aspirate the culture medium and add 1 mL of ice-cold 2.5% (w/v) SSA. Scrape the cells and transfer the suspension to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 2.5% SSA.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Method B: Trichloroacetic Acid (TCA) Precipitation with Solid Phase Extraction (SPE) [6]

  • Cell Harvesting: Follow the same procedure as Method A, but use ice-cold 10% (w/v) TCA instead of SSA.

  • Lysis and Centrifugation: Follow steps 2 and 3 from Method A.

  • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge suitable for acyl-CoA retention) according to the manufacturer's instructions. Load the supernatant onto the cartridge.

  • Washing: Wash the cartridge to remove the TCA and other interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.

Key Experiment 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of short-chain acyl-CoAs (e.g., Phenomenex Kinetex 2.6 µm C18, 100 Å, 150 x 2.1 mm).[6]

    • Mobile Phase A: An aqueous buffer, typically containing a weak acid and an ion-pairing agent to improve peak shape and retention (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted).

    • Mobile Phase B: An organic solvent, such as acetonitrile (B52724) or methanol.

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic compounds.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Acquisition Mode: For untargeted analysis, data is typically acquired in full scan mode to detect all ions within a specified mass range. For confirmation and quantification, a targeted approach using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is employed.

    • Characteristic Transitions for this compound (putative):

      • Precursor ion (Q1): m/z corresponding to the [M+H]+ of this compound.

      • Product ion (Q3): m/z corresponding to the characteristic fragment at 428 or the product ion resulting from the neutral loss of 507.

Mandatory Visualization

Experimental Workflow for this compound Identification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Cells/Tissue) Protein_Precipitation Protein Precipitation (e.g., 2.5% SSA) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Reversed-Phase LC Separation Supernatant->LC_Separation MS_Detection High-Resolution MS Detection (Positive ESI) LC_Separation->MS_Detection Feature_Detection Feature Detection & Alignment MS_Detection->Feature_Detection Putative_ID Putative Identification (Accurate Mass & Fragmentation) Feature_Detection->Putative_ID Confirmation Confirmation (Standard Comparison) Putative_ID->Confirmation

Caption: Workflow for this compound Identification.

Acrylate Detoxification Pathway

G Acrylate Acrylate PrpE PrpE (Propionyl-CoA Synthetase) Acrylate->PrpE Acryloyl_CoA This compound AcuI AcuI (this compound Reductase) Acryloyl_CoA->AcuI AcuH AcuH (this compound Hydratase) Acryloyl_CoA->AcuH Propionyl_CoA Propionyl-CoA HP_CoA 3-Hydroxypropionyl-CoA AcuI->Propionyl_CoA AcuH->HP_CoA PrpE->Acryloyl_CoA

Caption: Acrylate Detoxification Pathways.

References

A comparative study of HPLC and capillary electrophoresis for the separation of Acyl-CoA thioesters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of Acyl-CoA thioesters are critical for understanding cellular metabolism, drug development, and the study of various diseases. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these analyses. However, Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of HPLC and CE for the separation of Acyl-CoA thioesters, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

At a Glance: HPLC vs. Capillary Electrophoresis for Acyl-CoA Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of charged species in an electric field.
Typical Stationary Phase Reversed-phase C18 or C8 silica (B1680970) particles.None (open capillary) or gel matrix.
Separation Efficiency High, with typical plate counts in the tens of thousands.Very high, often exceeding 100,000 theoretical plates.
Resolution Good for separating Acyl-CoAs based on chain length and unsaturation.Excellent for resolving species with small differences in charge-to-size ratio.
Analysis Time Typically 15 - 30 minutes.Can be faster, often under 30 minutes for a complex mixture of CoAs.[1]
Sample Volume Microliter range (e.g., 5-50 µL).Nanoliter range.
Solvent Consumption High.Significantly lower.
Limit of Detection (LOD) Picomole to femtomole range.Picomole range.[1]
Instrumentation Cost Generally higher initial investment.Can be more cost-effective.
Throughput Moderate, amenable to automation.High, with potential for rapid, automated analyses.

In-Depth Comparison

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is a well-established and robust technique for the separation of Acyl-CoA thioesters. The separation is primarily based on the hydrophobicity of the acyl chain, allowing for excellent resolution of species with varying chain lengths and degrees of unsaturation. When coupled with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A) or mass spectrometry (MS), HPLC provides sensitive and reliable quantification.

Capillary Electrophoresis, on the other hand, separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. For Acyl-CoA thioesters, which are negatively charged, Capillary Zone Electrophoresis (CZE) is a suitable technique. A key advantage of CE is its exceptional separation efficiency, leading to very sharp peaks and high resolution. Furthermore, the low sample and reagent consumption make it a cost-effective and environmentally friendly option. For separating Acyl-CoAs with similar charge but differing hydrophobicity (e.g., long-chain species), Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed. MEKC introduces micelles into the running buffer, which act as a pseudo-stationary phase, allowing for separation based on partitioning between the micelles and the aqueous buffer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Acyl-CoA Thioesters

This protocol is a representative method for the separation of a range of Acyl-CoA thioesters using reversed-phase HPLC.

1. Sample Preparation:

  • Tissues or cells are typically homogenized in an acidic buffer (e.g., perchloric acid or potassium phosphate (B84403) buffer) to precipitate proteins and extract Acyl-CoAs.

  • The supernatant containing the Acyl-CoAs is then neutralized and can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

  • The final extract is reconstituted in a solvent compatible with the initial mobile phase conditions.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a lower concentration of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain Acyl-CoAs. For example:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 20 µL.

Capillary Electrophoresis (CE) Protocol for Acyl-CoA Thioesters

This protocol provides a general framework for the separation of various Coenzyme A compounds, which can be adapted for a specific focus on Acyl-CoA thioesters.

1. Sample Preparation:

  • Sample extraction can be performed similarly to the HPLC protocol to obtain a clean extract of Acyl-CoAs.

  • The final sample should be dissolved in the running buffer or a compatible low-ionic-strength solution.

2. CE System and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Running Buffer (Electrolyte): 100 mM Sodium Phosphate (NaH₂PO₄) buffer, pH 6.0, containing 0.1% β-cyclodextrin (to improve resolution).[1]

  • Voltage: -30 kV (negative polarity due to the negative charge of Acyl-CoAs).[1]

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 254 nm.[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflows for HPLC and CE analysis of Acyl-CoA thioesters.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Extraction Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC_System HPLC System Reconstitution->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV Detection (260 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC Experimental Workflow for Acyl-CoA Analysis.

CE_Workflow cluster_sample_prep_ce Sample Preparation cluster_ce_analysis CE Analysis Tissue_CE Tissue/Cell Sample Homogenization_CE Homogenization & Extraction Tissue_CE->Homogenization_CE Dilution Dilution in Buffer Homogenization_CE->Dilution CE_System CE System Dilution->CE_System Injection Hydrodynamic Injection CE_System->Injection Separation_CE Capillary Separation Injection->Separation_CE Detection_CE UV Detection (254 nm) Separation_CE->Detection_CE Data_Analysis_CE Data Analysis Detection_CE->Data_Analysis_CE

CE Experimental Workflow for Acyl-CoA Analysis.

Conclusion

Both HPLC and Capillary Electrophoresis are powerful techniques for the separation of Acyl-CoA thioesters. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC is a robust and well-validated method, offering excellent resolution for a wide range of Acyl-CoA species based on their hydrophobicity. It is particularly well-suited for complex biological samples where high sensitivity is required.

  • Capillary Electrophoresis provides superior separation efficiency and is ideal for resolving analytes with subtle differences in their charge-to-size ratio. Its low sample and solvent consumption make it a cost-effective and high-throughput alternative, especially for routine analyses and screening purposes. The use of MEKC further extends its applicability to a broader range of Acyl-CoA thioesters.

For researchers new to Acyl-CoA analysis, HPLC may offer a more straightforward starting point due to the extensive literature and established protocols. However, for laboratories looking to increase throughput, reduce costs, and achieve very high-resolution separations, exploring the potential of Capillary Electrophoresis is highly recommended.

References

Validation of a Novel Biosensor for the Specific Detection of Acryloyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and sensitive detection of key metabolic intermediates is crucial for understanding cellular processes and developing novel therapeutics. Acryloyl-CoA is a highly reactive and transient metabolite involved in various metabolic pathways, making its accurate quantification challenging. This guide provides a comprehensive validation framework for a novel, hypothetical genetically encoded biosensor for this compound and compares its potential performance against existing analytical methods.

The Novel this compound Biosensor: A Proposed Mechanism

Our hypothetical biosensor is a genetically encoded, fluorescence-based sensor designed for real-time monitoring of this compound levels in living cells. The sensor is based on a transcription factor known to interact with short-chain acyl-CoAs, engineered to have heightened specificity for this compound.

Signaling Pathway: The biosensor consists of a specific this compound binding protein fused to a fluorescent reporter protein. Upon binding to this compound, the biosensor undergoes a conformational change, leading to an increase in fluorescence intensity. This change can be monitored using standard fluorescence microscopy or plate readers.

cluster_cell Cellular Environment Acryloyl_CoA This compound Biosensor_inactive Inactive Biosensor (Low Fluorescence) Acryloyl_CoA->Biosensor_inactive Binding Biosensor_active Active Biosensor (High Fluorescence) Biosensor_inactive->Biosensor_active Conformational Change Fluorescence Fluorescence Biosensor_active->Fluorescence Signal

Figure 1: Proposed signaling pathway of the novel this compound biosensor.

Performance Comparison: Biosensor vs. Gold Standard Methods

The performance of our novel biosensor is benchmarked against the current gold standard for Acyl-CoA detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Parameter Novel this compound Biosensor (Hypothetical) LC-MS/MS [1][2]High-Performance Liquid Chromatography (HPLC-UV) [3]
Detection Principle Genetically encoded fluorescent proteinSeparation by chromatography, detection by massSeparation by chromatography, detection by UV absorbance
Specificity High (Engineered for this compound)Very HighModerate
Sensitivity (LOD) Low µM rangeLow nM to pM rangeHigh µM range
Dynamic Range 2-3 orders of magnitude4-5 orders of magnitude2-3 orders of magnitude
Temporal Resolution Real-time (seconds to minutes)Static (minutes to hours per sample)Static (minutes to hours per sample)
Cellular Localization Yes (can be targeted to specific organelles)No (requires cell lysis)No (requires cell lysis)
Throughput High (96- or 384-well plate format)Low to MediumLow to Medium
Sample Preparation Minimal (cell culture and transfection)Extensive (extraction, derivatization)Extensive (extraction)

Experimental Validation Workflow

A rigorous validation process is essential to characterize the performance of the novel biosensor. The following workflow outlines the key experimental stages.

cluster_invitro In vitro cluster_invivo In vivo Start Start: Biosensor Construct In_vitro In vitro Characterization (Purified Protein) Start->In_vitro In_vivo In vivo Validation (Cell-based Assays) In_vitro->In_vivo Specificity Specificity Assay In_vitro->Specificity Sensitivity Sensitivity & Dynamic Range In_vitro->Sensitivity Kinetics Binding Kinetics (SPR) In_vitro->Kinetics Comparison Comparative Analysis (vs. LC-MS/MS) In_vivo->Comparison Expression Cellular Expression & Localization In_vivo->Expression Response Response to this compound Precursors In_vivo->Response Cytotoxicity Cytotoxicity Assay In_vivo->Cytotoxicity End End: Validated Biosensor Comparison->End

Figure 2: Experimental workflow for the validation of the novel this compound biosensor.

Detailed Experimental Protocols

In Vitro Specificity Assay

Objective: To determine the specificity of the purified biosensor protein for this compound over other structurally similar acyl-CoAs.

Method:

  • Express and purify the biosensor protein from E. coli.

  • Prepare solutions of various acyl-CoAs (this compound, Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, Succinyl-CoA) at a concentration of 1 mM.

  • In a 96-well black plate, add the purified biosensor protein to each well.

  • Add each acyl-CoA solution to respective wells.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the fold change in fluorescence for each acyl-CoA relative to a buffer-only control.

In Vitro Sensitivity and Dynamic Range

Objective: To determine the limit of detection (LOD) and the linear range of detection for this compound.

Method:

  • Prepare a serial dilution of this compound, typically from 1 µM to 10 mM.

  • In a 96-well plate, add the purified biosensor protein to each well.

  • Add the different concentrations of this compound to the wells.

  • Measure the fluorescence intensity.

  • Plot the fluorescence intensity against the this compound concentration to determine the dynamic range and calculate the LOD.

In Vivo Response to this compound Precursors

Objective: To validate the biosensor's response to changes in intracellular this compound levels in a cellular context.

Method:

  • Transfect a suitable cell line (e.g., HEK293T or HeLa) with the biosensor plasmid.

  • Culture the cells for 24-48 hours to allow for biosensor expression.

  • Treat the cells with known precursors of this compound (e.g., acrylic acid) at various concentrations.

  • Monitor the change in cellular fluorescence over time using live-cell imaging or a plate reader.

  • As a negative control, treat cells with compounds that should not lead to this compound production.

Comparative Analysis with LC-MS/MS

Objective: To correlate the biosensor's fluorescence signal with the absolute intracellular concentration of this compound as determined by LC-MS/MS.

Method:

  • Culture cells expressing the biosensor as in the in vivo response assay.

  • Treat the cells with various stimuli to induce a range of intracellular this compound concentrations.

  • At specific time points, measure the fluorescence of one set of cell samples.

  • For a parallel set of samples, perform a metabolite extraction.

  • Analyze the extracted metabolites using a validated LC-MS/MS method for Acyl-CoA quantification.[1][2]

  • Correlate the fluorescence signal from the biosensor with the absolute this compound concentrations from the LC-MS/MS analysis.

Logical Comparison of Methodologies

The choice of method for detecting this compound depends on the specific experimental needs. The following diagram illustrates the decision-making process based on key experimental requirements.

Requirement Primary Requirement? Real_time Real-time Monitoring? Requirement->Real_time Absolute_quant Absolute Quantification? Requirement->Absolute_quant High_throughput High-throughput Screening? Requirement->High_throughput Biosensor Use Novel Biosensor Real_time->Biosensor Yes LCMS Use LC-MS/MS Real_time->LCMS No Absolute_quant->Biosensor No (requires calibration) Absolute_quant->LCMS Yes High_throughput->Biosensor Yes High_throughput->LCMS No

Figure 3: Logical comparison for choosing a detection method for this compound.

Conclusion

The development of a specific and sensitive biosensor for this compound would represent a significant advancement for metabolic research and drug discovery. The validation framework presented here provides a comprehensive guide for characterizing such a novel tool and comparing its performance to established analytical methods. While our hypothetical biosensor offers advantages in terms of real-time monitoring and high-throughput capabilities, LC-MS/MS remains the gold standard for absolute quantification. The choice of methodology should therefore be guided by the specific research question and experimental context.

References

Cross-Validation of Analytical Platforms for Acryloyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Acryloyl-CoA, a key intermediate in various metabolic pathways, is critical for advancing research in cellular metabolism, toxicology, and drug development. The selection of an appropriate analytical platform is a pivotal decision that dictates the sensitivity, specificity, and throughput of experimental outcomes. This guide provides an objective cross-validation of the primary analytical platforms for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzyme-Based Assays. This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable technique for specific research needs.

Data Presentation: Performance Comparison of Analytical Platforms

The choice of an analytical platform for this compound quantification hinges on a balance between performance characteristics and available resources. The following table summarizes the typical performance of each platform. While specific data for this compound is not always available, the presented values are extrapolated from validated methods for similar short-chain acyl-CoAs and serve as a reliable reference.

ParameterLC-MS/MSHPLC-UVEnzyme-Based Assays (Fluorometric/Colorimetric)
Limit of Detection (LOD) 2 - 133 nM~0.114 pmol per injection[1]Fluorometric: ~3 µM[2][3][4]
Limit of Quantification (LOQ) Varies; typically in the low nM rangeVaries; typically in the low µM range[1]Fluorometric: ~3 µM[2][3][4]
Linearity (R²) > 0.99> 0.99[1]Typically > 0.98
Precision (%CV) < 15%[5]1-3% for biological samples[1][6][7]< 15%
Accuracy (% Recovery) 80 - 114%95 - 97%[7]Varies by kit
Specificity HighModerateModerate to High
Throughput HighModerateHigh
Derivatization Required NoNoNo

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, enabling comprehensive profiling of a wide array of acyl-CoA species within complex biological samples.[8]

1. Sample Preparation (Acyl-CoA Extraction from Tissues or Cells) [8]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water).[8]

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically employed for the separation of acyl-CoAs.

    • Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.[8]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8] Specific precursor-product ion transitions for this compound and internal standards are monitored.

  • Data Analysis: Quantify this compound by comparing the peak areas to a standard curve generated with authentic standards.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can reliably quantify more abundant acyl-CoA species.[8]

1. Sample Preparation

  • The extraction protocol is similar to that for LC-MS/MS, involving homogenization in an acidic solution (e.g., perchloric acid), centrifugation, and neutralization of the supernatant.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a buffer such as potassium phosphate (B84403) and an organic solvent like acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

3. Data Analysis

  • A standard curve is generated by plotting the peak area of this compound standards against their known concentrations.

  • The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.

Enzyme-Based Assays (Fluorometric/Colorimetric)

Commercially available enzyme-based assay kits provide a high-throughput and straightforward method for quantifying total or specific acyl-CoAs. These assays are particularly useful for rapid screening in laboratories without access to specialized chromatography equipment.[8]

1. Principle

  • These assays typically involve a series of enzymatic reactions where the acyl-CoA is a substrate. The final reaction produces a fluorescent or colored product that is proportional to the amount of acyl-CoA in the sample.

2. General Protocol (based on commercially available kits)

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This usually involves homogenization in the provided assay buffer.

  • Standard Curve Preparation: Prepare a dilution series of the this compound standard provided in the kit.

  • Reaction Setup: Add the reaction mix, including enzymes and detection reagents, to both the standards and the samples in a 96-well plate.

  • Incubation: Incubate the plate for a specified time at a specific temperature to allow the enzymatic reactions to proceed.

  • Measurement: Measure the fluorescence (e.g., at λex = 535 nm / λem = 587 nm) or absorbance (e.g., at 570 nm) using a microplate reader.[2][3][9]

  • Data Analysis: Subtract the blank reading from all measurements and plot the standard curve. Determine the this compound concentration in the samples from the standard curve.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization (e.g., 80% Methanol) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying & Reconstitution supernatant->drying enzyme Enzyme-Based Assay supernatant->enzyme Direct use in some kits lcms LC-MS/MS drying->lcms hplcuv HPLC-UV drying->hplcuv quantification Quantification (vs. Standard Curve) lcms->quantification hplcuv->quantification enzyme->quantification results Concentration of This compound quantification->results

Caption: General experimental workflow for this compound quantification.

This compound in Propanoate Metabolism

This compound is a key intermediate in the metabolic pathway of propanoate.

propanoate_metabolism Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA Synthetase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acryloyl_CoA This compound Acryloyl_CoA->Propionyl_CoA This compound Reductase Lactyl_CoA Lactyl-CoA Lactyl_CoA->Acryloyl_CoA Lactoyl-CoA Dehydratase

Caption: Role of this compound in the Propanoate Metabolism Pathway.

References

Functional comparison of Acryloyl-CoA-dependent pathways in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-CoA is a key intermediate in several metabolic pathways across different domains of life. Understanding the functional nuances of the enzymes involved in its metabolism is crucial for applications ranging from metabolic engineering to drug development. This guide provides a comparative analysis of this compound-dependent pathways in various species, with a focus on the enzymatic machinery, kinetic performance, and experimental methodologies.

Overview of this compound-Dependent Pathways

This compound is primarily involved in carbon fixation and fermentation pathways. Two prominent pathways are the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle in Archaea and the 3-hydroxypropionate (3-HP) bi-cycle in Bacteria. Additionally, some anaerobic bacteria utilize an this compound-dependent pathway for fermentation.

The core reactions leading to and from this compound in these pathways involve three key enzymes:

  • 3-Hydroxypropionyl-CoA Synthetase (HPCS): Activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA.

  • 3-Hydroxypropionyl-CoA Dehydratase (HPCD): Dehydrates 3-hydroxypropionyl-CoA to this compound.

  • This compound Reductase (ACR): Reduces this compound to propionyl-CoA.

A significant distinction among these pathways lies in the coenzyme specificity of this compound Reductase, which can be either NADPH-dependent or NADH-dependent, reflecting the different metabolic contexts of the host organisms.

Comparative Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes in this compound-dependent pathways vary across species. The following tables summarize the available quantitative data for these enzymes.

Table 1: Kinetic Parameters of 3-Hydroxypropionyl-CoA Synthetase

SpeciesSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Metallosphaera sedula3-Hydroxypropionate18018[1][2]

Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Dehydratase

SpeciesSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Metallosphaera sedula3-Hydroxypropionyl-CoA1091.18[3]
Metallosphaera sedulaCrotonyl-CoA2315.7[3]

Note: The enzyme from M. sedula exhibits promiscuous activity with crotonyl-CoA.

Table 3: Kinetic Parameters of this compound Reductase

SpeciesTypeSubstrateKm (µM)kcat (s-1) / Turnover Number (s-1)CoenzymeKm (µM)Reference
Rhodobacter sphaeroidesNADPH-dependentThis compound<345 - 80NADPH18 - 33[4][5]
Ruegeria pomeroyiNADPH-dependentThis compound<345 - 80NADPH18 - 33[4]
Escherichia coli (YhdH)NADPH-dependentThis compound<345 - 80NADPH18 - 33[4]
Clostridium propionicumNADH-dependentThis compound2 ± 14.5NADH-[6]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental setups is essential for a clear understanding of the underlying processes.

Acryloyl_CoA_Pathways cluster_3HP_4HB 3-HP/4-HB Cycle (Archaea) cluster_3HP_Bicycle 3-HP Bi-cycle (Bacteria) cluster_Fermentation Fermentation (Anaerobic Bacteria) HP_Archaea 3-Hydroxypropionate HPCS_Archaea 3-Hydroxypropionyl-CoA Synthetase HP_Archaea->HPCS_Archaea HP_CoA_Archaea 3-Hydroxypropionyl-CoA HPCS_Archaea->HP_CoA_Archaea HPCD_Archaea 3-Hydroxypropionyl-CoA Dehydratase HP_CoA_Archaea->HPCD_Archaea Acr_CoA_Archaea This compound HPCD_Archaea->Acr_CoA_Archaea ACR_NADPH This compound Reductase (NADPH-dependent) Acr_CoA_Archaea->ACR_NADPH Prop_CoA_Archaea Propionyl-CoA ACR_NADPH->Prop_CoA_Archaea HP_Bacteria 3-Hydroxypropionate PCS_Bacteria Propionyl-CoA Synthase (trifunctional) HP_Bacteria->PCS_Bacteria Prop_CoA_Bacteria Propionyl-CoA PCS_Bacteria->Prop_CoA_Bacteria Lactate (R)-Lactate Lactoyl_CoA_Dehydratase Lactoyl-CoA Dehydratase Lactate->Lactoyl_CoA_Dehydratase Acr_CoA_Bacteria This compound Lactoyl_CoA_Dehydratase->Acr_CoA_Bacteria ACR_NADH This compound Reductase (NADH-dependent) Acr_CoA_Bacteria->ACR_NADH Prop_CoA_Ferment Propionyl-CoA ACR_NADH->Prop_CoA_Ferment Experimental_Workflow_ACR cluster_workflow Coupled Spectrophotometric Assay for this compound Reductase start Start prepare_mix Prepare Reaction Mixture: - Buffer - MgCl2 - ATP - CoA - Acrylate - 3-HPCS - NADPH/NADH start->prepare_mix incubate Incubate for 3 min (In situ this compound synthesis) prepare_mix->incubate add_enzyme Add Purified This compound Reductase incubate->add_enzyme monitor Monitor NADPH/NADH oxidation (Decrease in Absorbance at 365 nm) add_enzyme->monitor calculate Calculate Enzyme Activity monitor->calculate end End calculate->end

References

Validating Compound Efficacy: A Comparative Guide to Inhibiting Acryloyl-CoA-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acryloyl-CoA-utilizing enzymes are critical components in various metabolic pathways, including propionate (B1217596) and acrylate (B77674) detoxification. Their inhibition presents a promising avenue for therapeutic intervention and metabolic engineering. This guide provides a comparative framework for validating the inhibitory effect of compounds on two key this compound-utilizing enzymes: this compound Reductase (AcuI) and this compound Hydratase (AcuH). We present experimental protocols and comparative data to aid in the evaluation of potential inhibitors.

Comparative Inhibition Data

While specific inhibitors with publicly available IC50 values for this compound Reductase (AcuI) and this compound Hydratase (AcuH) are not extensively documented in current literature, we can draw comparisons from studies on other acyl-CoA utilizing enzymes. The following tables provide examples of inhibitory data for compounds targeting enzymes that recognize acyl-CoA substrates. This data serves as a benchmark for the types of values researchers should aim to determine for their compounds against AcuI and AcuH.

Table 1: Inhibitory Activity of Compounds Against Acyl-CoA Utilizing Enzymes

Target EnzymeInhibitorInhibition TypeKi (µM)Inactivation Rate (min⁻¹)Reference
3-Hydroxy-3-methylglutaryl-CoA Synthase3-Chloropropionyl-CoAIrreversible150.31[1]
3-Hydroxy-3-methylglutaryl-CoA SynthaseS-Acrylyl-N-acetylcysteamineMechanism-based-0.36[1]
Fatty Acid SynthaseS-Acrylyl-N-acetylcysteamineAffinity Label-1.8[1]
3-Hydroxy-3-methylglutaryl-CoA LyaseS-Acrylyl-N-acetylcysteamineGroup-specific-86.7 (M⁻¹min⁻¹)[1]

Table 2: IC50 Values of Acyl-CoA Derivatives Against Human Lipoxygenase Isozymes

Inhibitorh5-LOX IC50 (µM)h12-LOX IC50 (µM)h15-LOX-1 IC50 (µM)h15-LOX-2 IC50 (µM)Reference
Palmitoyl-CoA (16:0)3.3 ± 0.3>200>50>100[2]
Palmitoleoyl-CoA (16:1)2.0 ± 0.4>200>50>100[2]
Stearoyl-CoA (18:0)>50110 ± 204.2 ± 0.67.6 ± 1[2]
Oleoyl-CoA (18:1)>5032 ± 439 ± 20.62 ± 0.06[2]
Linoleoyl-CoA (18:2)>50>200>50>100[2]

Signaling and Metabolic Pathways

Understanding the metabolic context of this compound is crucial for inhibitor design and validation. This compound is a key intermediate in pathways for the detoxification of acrylate, a toxic compound produced during the catabolism of dimethylsulfoniopropionate (DMSP) by marine bacteria. Two primary pathways have been identified for acrylate metabolism.

Acryloyl_CoA_Metabolism cluster_prpE_acuI PrpE-AcuI Pathway cluster_acuN_acuH AcuN-AcuH Pathway Acrylate_p Acrylate AcryloylCoA_p This compound Acrylate_p->AcryloylCoA_p PrpE (Propionyl-CoA synthetase) PropionylCoA_p Propionyl-CoA AcryloylCoA_p->PropionylCoA_p AcuI (this compound reductase) Metabolism_p Further Metabolism PropionylCoA_p->Metabolism_p Acrylate_h Acrylate AcryloylCoA_h This compound Acrylate_h->AcryloylCoA_h AcuN HydroxypropionylCoA 3-Hydroxypropionyl-CoA AcryloylCoA_h->HydroxypropionylCoA AcuH (this compound hydratase) Metabolism_h TCA Cycle HydroxypropionylCoA->Metabolism_h

Figure 1: this compound Metabolic Pathways.

Experimental Protocols

To validate the inhibitory effect of a compound on this compound-utilizing enzymes, a systematic experimental approach is required. The following protocols outline the key steps for determining enzyme inhibition.

General Enzyme Inhibition Assay Workflow

This workflow can be adapted for both this compound Reductase (AcuI) and this compound Hydratase (AcuH).

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Buffer & Reagents a1 Dispense Buffer, Enzyme, & Inhibitor to Plate p1->a1 p2 Prepare Enzyme Stock p2->a1 p3 Prepare Inhibitor Stock (Serial Dilutions) p3->a1 a2 Pre-incubate a1->a2 a3 Initiate Reaction with This compound (Substrate) a2->a3 a4 Monitor Reaction Progress (Spectrophotometry) a3->a4 d1 Calculate Reaction Rates a4->d1 d2 Plot % Inhibition vs. [Inhibitor] d1->d2 d3 Determine IC50 Value d2->d3

References

A Comparative Analysis of Substrate Specificity: Acryloyl-CoA versus Methacrylyl-CoA in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the substrate specificity of enzymes acting on acryloyl-CoA and methacrylyl-CoA. Understanding the kinetic preferences of these enzymes is crucial for elucidating metabolic pathways, developing novel therapeutics, and engineering biocatalytic processes. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound and methacrylyl-CoA are structurally similar α,β-unsaturated thioesters that serve as intermediates in distinct metabolic pathways. This compound is a key intermediate in the 3-hydroxypropionate (B73278) bicycle, a carbon fixation pathway found in some autotrophic organisms. Methacrylyl-CoA is a central metabolite in the catabolism of the branched-chain amino acid valine. The subtle difference in their structure—a methyl group at the β-position of methacrylyl-CoA—profoundly influences their interaction with enzymes, particularly those of the enoyl-CoA hydratase/dehydratase family (crotonases). This guide focuses on the comparative enzymatic processing of these two important metabolites.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of two enoyl-CoA hydratases from the archaeon Metallosphaera sedula, which have been shown to act on both acrylyl-CoA and methacrylyl-CoA. This direct comparison highlights the substrate preference of these enzymes.

EnzymeSubstrateApparent K_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat / K_m (s⁻¹mM⁻¹)
Msed_0336 This compound0.23 ± 0.0315 ± 11565
Methacrylyl-CoA1.0 ± 0.11.0 ± 0.111
Msed_0384 This compound0.25 ± 0.0412 ± 11248
Methacrylyl-CoA1.2 ± 0.20.8 ± 0.10.80.7

Data sourced from Liu et al., 2020, Frontiers in Microbiology.

As the data indicates, both Msed_0336 and Msed_0384 exhibit a significantly higher catalytic efficiency (k_cat/K_m) for this compound compared to methacrylyl-CoA. This suggests a strong preference for the substrate lacking the β-methyl group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the metabolic pathways in which acrylyl-CoA and methacrylyl-CoA are key intermediates.

valine_catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase (Crotonase) Propionyl_CoA Propionyl-CoA beta_Hydroxyisobutyryl_CoA->Propionyl_CoA Multiple steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, etc. TCA Cycle TCA Cycle Succinyl_CoA->TCA Cycle

Valine Catabolism Pathway

three_hydroxypropionate_bicycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase beta_Hydroxypropionate 3-Hydroxypropionate Malonyl_CoA->beta_Hydroxypropionate Malonyl-CoA reductase beta_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA beta_Hydroxypropionate->beta_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA synthetase Acryloyl_CoA This compound beta_Hydroxypropionyl_CoA->Acryloyl_CoA 3-Hydroxypropionyl-CoA dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA This compound reductase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA epimerase & mutase Malyl_CoA (S)-Malyl-CoA Succinyl_CoA->Malyl_CoA Succinyl-CoA: L-malate CoA transferase Malyl_CoA->Acetyl_CoA Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malyl-CoA lyase Glyoxylate->Acetyl_CoA Regeneration steps

3-Hydroxypropionate Bicycle
Experimental Workflow

The following diagram outlines a general experimental workflow for the comparative analysis of enzyme activity with this compound and methacrylyl-CoA.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup (Buffer, Enzyme, Substrate) Enzyme_Purification->Reaction_Setup Substrate_Synthesis Substrate Synthesis (this compound & Methacrylyl-CoA) Substrate_Synthesis->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC_Analysis UHPLC/HPLC Analysis (Product Quantification) Quenching->HPLC_Analysis Data_Processing Data Processing (Kinetic Parameter Calculation) HPLC_Analysis->Data_Processing

Enzyme Assay Workflow

Experimental Protocols

Synthesis of this compound and Methacrylyl-CoA

This compound and methacrylyl-CoA can be synthesized from their corresponding anhydrides and Coenzyme A. A common method is the mixed anhydride (B1165640) procedure. Alternatively, enzymatic synthesis can be employed for higher purity.

Enoyl-CoA Hydratase Assay Protocol (UHPLC-based)

This protocol is adapted from studies on enoyl-CoA hydratases from Metallosphaera sedula and can be used for both this compound and methacrylyl-CoA.

1. Reagents and Materials:

  • Purified enoyl-CoA hydratase

  • This compound or Methacrylyl-CoA stock solution

  • 100 mM Tris-HCl buffer (pH 7.8)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) buffer (10 mM, pH 7.0, for HPLC)

  • UHPLC system with a C18 column

  • Reaction tubes

  • Ice bath

  • Heating block or water bath

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.8)

    • Varying concentrations of this compound or methacrylyl-CoA (e.g., 0.01 mM to 5 mM for K_m determination)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C for enzymes from thermophiles).

  • Initiate the reaction by adding a known amount of purified enzyme. The final reaction volume is typically small (e.g., 20 µL).

3. Reaction and Quenching:

  • Incubate the reaction for a specific time period during which the reaction rate is linear.

  • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., HCl) or by flash-freezing in liquid nitrogen.

4. UHPLC Analysis:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Inject the supernatant onto a C18 reverse-phase UHPLC column.

  • Separate the substrate and product using a gradient of acetonitrile in 10 mM potassium phosphate buffer (pH 7.0).

  • Monitor the elution of CoA esters by their absorbance at 260 nm.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure product.

5. Data Analysis:

  • Calculate the initial reaction velocity (V₀) at each substrate concentration.

  • Determine the kinetic parameters (K_m and V_max) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

This compound Reductase Assay Protocol (Spectrophotometric)

This protocol is for measuring the activity of this compound reductase and can be adapted for other similar enzymes.

1. Reagents and Materials:

  • Purified this compound reductase

  • This compound stock solution

  • NADPH or NADH stock solution

  • 100 mM MOPS-KOH buffer (pH 7.0)

  • 10 mM MgCl₂

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

2. Reaction Setup:

  • In a cuvette, prepare a reaction mixture containing:

    • 100 mM MOPS-KOH (pH 7.0)

    • 10 mM MgCl₂

    • A saturating concentration of NADPH or NADH (e.g., 0.2 mM)

    • A known amount of purified enzyme

  • Pre-incubate the mixture in the spectrophotometer at the desired temperature to establish a baseline.

3. Reaction Monitoring:

  • Initiate the reaction by adding a specific concentration of this compound.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • The initial linear rate of absorbance change is used to calculate the enzyme activity.

4. Data Analysis:

  • Calculate the reaction rate using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters for this compound, vary its concentration while keeping the NAD(P)H concentration constant and saturating.

  • Fit the resulting data to the Michaelis-Menten equation.

Conclusion

The presented data and methodologies provide a framework for the comparative analysis of enzymes acting on this compound and methacrylyl-CoA. The significant preference of enoyl-CoA hydratases for this compound underscores the importance of the β-methyl group in substrate recognition and catalysis. The provided protocols offer robust methods for quantifying these differences, which is essential for advancing our understanding of the metabolism and for the development of targeted enzyme inhibitors or engineered biocatalysts.

Orthogonal Methods for Confirming the Identity of Acryloyl-CoA in Biological Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Orthogonal Confirmation

In analytical science, an orthogonal method is a distinct and separate technique that measures the same analyte based on different chemical or physical principles. The use of orthogonal methods significantly reduces the probability of false positives that can arise from relying on a single analytical technique. For a reactive and potentially transient molecule like Acryloyl-CoA, a multi-pronged approach is crucial for unambiguous identification. This guide focuses on the combination of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a confirmatory enzymatic assay and a chemical derivatization strategy.

Primary Identification Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of acyl-CoAs in biological matrices.[1][2] Its strength lies in the separation of analytes by liquid chromatography followed by detection using mass spectrometry, which provides information on both the mass-to-charge ratio of the parent ion and its fragmentation pattern.

A key challenge in the analysis of short-chain acyl-CoAs like this compound is their hydrophilic nature, which can lead to poor retention on standard reversed-phase chromatography columns.[3] Furthermore, the inherent instability of this compound in biological samples necessitates rapid and efficient extraction procedures to prevent its degradation.[4][5]

Orthogonal Method 1: Confirmatory Enzymatic Assay

An enzymatic assay provides a highly specific orthogonal method for confirming the identity of this compound. This approach leverages the specific catalytic activity of an enzyme that utilizes this compound as a substrate. A suitable enzyme for this purpose is Acrylyl-CoA reductase, which catalyzes the NADPH-dependent reduction of this compound to propionyl-CoA.[6] By monitoring the consumption of NADPH or the formation of propionyl-CoA, the presence and identity of this compound in a sample can be confirmed.

The specificity of the enzyme-substrate interaction provides a strong line of evidence that the analyte is indeed this compound and not an isobaric interferent that would not be a substrate for the enzyme.

Orthogonal Method 2: Chemical Derivatization with LC-MS/MS Analysis

Chemical derivatization offers another powerful orthogonal approach by modifying the this compound molecule in a predictable manner. Derivatization can improve the chromatographic behavior and ionization efficiency of this compound, leading to enhanced sensitivity and a more robust LC-MS/MS signal.[3][7]

By reacting the sample extract with a derivatizing agent, a new, stable product with a known mass shift is formed. The detection of this specific derivative by LC-MS/MS, with its unique precursor and product ions, provides strong evidence for the presence of this compound in the original sample. This method is particularly useful for confirming the identity of low-abundance species and for differentiating between isomers.

Comparative Data Summary

The following table summarizes the key performance characteristics of the described orthogonal methods for the confirmation of this compound identity.

FeatureLC-MS/MS (Direct)Confirmatory Enzymatic AssayLC-MS/MS (with Derivatization)
Principle Separation by chromatography, detection by mass spectrometry (parent and fragment ions).Specific enzymatic conversion of this compound to a detectable product.Chemical modification of this compound followed by LC-MS/MS analysis of the derivative.
Specificity High, but susceptible to isobaric interference.Very High, based on enzyme-substrate specificity.Very High, based on specific chemical reaction and unique mass of the derivative.
Sensitivity (LOD) Low µM to high nM range.[2]nM to µM range, dependent on the coupled detection method.Low nM to pM range.[7]
Quantitative? YesSemi-quantitative to quantitative.Yes
Throughput HighMediumMedium
Confirmation Strength GoodExcellentExcellent

Experimental Workflows and Logical Relationships

The following diagram illustrates a logical workflow for the robust identification and confirmation of this compound in biological extracts using orthogonal methods.

Orthogonal_Workflow Workflow for Orthogonal Confirmation of this compound cluster_sample_prep Sample Preparation cluster_orthogonal Orthogonal Confirmation BiologicalExtract Biological Extract Quenching Metabolism Quenching (e.g., cold solvent) BiologicalExtract->Quenching Extraction Acyl-CoA Extraction (e.g., acid precipitation) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PutativePeak Putative this compound Peak (m/z and retention time match) LCMS->PutativePeak EnzymaticAssay Confirmatory Enzymatic Assay (Acrylyl-CoA Reductase) PutativePeak->EnzymaticAssay Confirm Identity Derivatization Chemical Derivatization (e.g., with 3-NPH) PutativePeak->Derivatization Confirm Identity Confirmed_Enzyme Confirmed_Enzyme EnzymaticAssay->Confirmed_Enzyme Confirmed this compound LCMS_Deriv LC-MS/MS of Derivative Derivatization->LCMS_Deriv Confirmed_Deriv Confirmed_Deriv LCMS_Deriv->Confirmed_Deriv Confirmed this compound

References

Safety Operating Guide

Navigating the Disposal of Acryloyl-CoA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and efficient research environment. This guide provides essential, step-by-step procedures for the proper disposal of Acryloyl-CoA, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound is a thioester of coenzyme A and is involved in various metabolic pathways. While it is a naturally occurring metabolite, concentrated forms and waste generated during research require careful handling and disposal. In the absence of specific degradation protocols, this compound waste should be treated as hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and your laboratory's Chemical Hygiene Plan. Always handle this compound and its waste products wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned lab coat.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Key Chemical and Safety Data

Understanding the properties of this compound is the first step in its safe management. The following table summarizes key information, drawing a critical distinction from the highly hazardous chemical, Acryloyl Chloride, with which it can be confused.

PropertyThis compoundAcryloyl Chloride
Chemical Formula C24H38N7O17P3SC3H3ClO
Molar Mass 821.6 g/mol 90.51 g/mol
Chemical Class Acyl-CoA, Thioester, Biological MetaboliteAcyl chloride, Reactive chemical
Physical Form Solid[1]Highly flammable liquid[2][3]
Known Hazards No specific hazard data available; treat as general chemical waste.Highly flammable, corrosive, causes severe skin burns and eye damage, fatal if inhaled, reacts violently with water.[2][3][4]

This compound Waste Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, microfuge tubes, gloves), must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.[5][6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and an approximate concentration or quantity.[6][7] The date of waste accumulation should also be noted.[8]

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Consult your institution's waste management guidelines for proper segregation of chemical waste.[6][7]

Step 2: Secure Storage

  • Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.[6][7]

  • Proper Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.[7]

  • Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition, free from leaks or cracks.[5][7]

Step 3: Arrange for Disposal

  • Contact EHS: Once the waste container is full, or in accordance with your laboratory's regular waste pickup schedule, contact your institution's EHS department to arrange for collection.[6]

  • Provide Information: Be prepared to provide the EHS department with information about the contents of the waste container.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The chemical stability of the thioester bond can be sensitive to pH, but without a validated procedure, attempting to neutralize or degrade the compound could lead to unknown reactions or the generation of other hazardous byproducts.[9] Therefore, the safest and most compliant method of disposal is through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start This compound Waste Generated decision Specific Neutralization Protocol Available? start->decision process_waste Collect in Labeled Hazardous Waste Container decision->process_waste No store_waste Store Securely in Satellite Accumulation Area process_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling Acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Acryloyl-CoA

This compound is an activated thioester of acrylic acid, playing a role in various metabolic pathways. Due to its reactive nature as a thioester and its relation to the highly toxic and corrosive Acryloyl chloride, a high degree of caution is warranted when handling this compound.

Potential Hazards

While specific toxicity data for this compound is limited, the hazards of Acryloyl chloride provide a basis for a conservative approach. Acryloyl chloride is highly flammable, causes severe skin burns and eye damage, and is fatal if inhaled.[1][2][3][4][5] Thioester compounds, in general, can be reactive and may have strong, unpleasant odors.

Personal Protective Equipment (PPE)

Given the potential for high reactivity and toxicity, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides protection against splashes and allows for safe removal of the outer glove in case of contamination.
Eyes/Face Chemical safety goggles and a face shieldOffers protection from splashes and potential aerosols. Standard safety glasses are insufficient.
Body Flame-retardant lab coatProtects against splashes and potential ignition sources.
Respiratory A properly fitted respirator (e.g., N95 or higher)Recommended, especially when handling the solid compound or creating solutions, to prevent inhalation of any aerosols or fine particles. Work should always be conducted in a certified chemical fume hood.
Handling Procedures

All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and properly donned.

  • Weighing: If working with a solid form of this compound, carefully weigh the desired amount in a tared, sealed container inside the fume hood.

  • Dissolving: Add the solvent to the container with the this compound. Cap the container and mix gently until dissolved.

  • Transferring: Use appropriate chemical-resistant pipettes to transfer the solution.

  • Spill Management: In the event of a spill, immediately alert others in the laboratory. For a small spill within the fume hood, absorb the material with a non-reactive absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste materials contaminated with this compound, including pipette tips, tubes, and absorbent materials, must be disposed of as hazardous chemical waste.

Disposal Workflow:

  • Segregation: Keep all this compound waste separate from other laboratory waste streams.

  • Containment: Place all contaminated solid and liquid waste into clearly labeled, sealed, and chemical-resistant containers.

  • Labeling: Label the waste container with "Hazardous Waste" and a full description of the contents, including "this compound".

  • Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory until it is collected by the institution's EHS personnel.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe don_ppe Don PPE gather_ppe->don_ppe verify_hood Verify Fume Hood Function don_ppe->verify_hood weigh Weigh this compound verify_hood->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer segregate_waste Segregate Waste transfer->segregate_waste spill Spill Occurs transfer->spill Potential contain_waste Contain in Labeled Container segregate_waste->contain_waste store_waste Store in Secondary Containment contain_waste->store_waste dispose_end End store_waste->dispose_end alert Alert Others spill->alert assess_spill Assess Spill Size alert->assess_spill small_spill Small Spill in Hood assess_spill->small_spill Small large_spill Large or External Spill assess_spill->large_spill Large cleanup Clean with Absorbent small_spill->cleanup evacuate Evacuate Area large_spill->evacuate cleanup->contain_waste contact_ehs Contact EHS evacuate->contact_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.